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  • Product: Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine
  • CAS: 1156223-02-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of Ethyl[(4-fluorophenyl)(py...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, a valuable scaffold in medicinal chemistry and drug discovery. The synthesis is strategically designed in a two-step sequence, commencing with the synthesis of the key intermediate, (4-fluorophenyl)(pyridin-4-yl)methanone, followed by a reductive amination reaction with ethylamine. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed, field-proven protocols and characterization data to ensure reproducibility and high purity of the final product.

Introduction

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine and its derivatives are of significant interest in the pharmaceutical industry due to their potential as modulators of various biological targets. The unique structural combination of a fluorophenyl group, a pyridine ring, and a secondary amine moiety provides a versatile platform for the development of novel therapeutic agents. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of this and related compounds, offering a clear and detailed roadmap from commercially available starting materials to the final, purified product.

Synthetic Strategy Overview

The synthesis of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is most effectively achieved through a two-stage process. The first stage involves the preparation of the ketone intermediate, (4-fluorophenyl)(pyridin-4-yl)methanone. The second stage employs a reductive amination of this ketone with ethylamine to yield the target secondary amine. This approach offers high yields and a straightforward purification process.

Synthetic Pathway Starting_Materials 4-Fluorobenzonitrile & Isonicotinic Acid Ketone_Intermediate (4-fluorophenyl)(pyridin-4-yl)methanone Starting_Materials->Ketone_Intermediate Grignard Reaction/ Friedel-Crafts Acylation Final_Product Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine Ketone_Intermediate->Final_Product Reductive Amination (Ethylamine, NaBH(OAc)₃)

Caption: Overall synthetic strategy for Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine.

Part 1: Synthesis of (4-fluorophenyl)(pyridin-4-yl)methanone (Ketone Intermediate)

The synthesis of the key ketone intermediate can be accomplished through several established methods. A common and effective approach involves the reaction of a Grignard reagent derived from a halopyridine with a benzoyl chloride, or a Friedel-Crafts acylation. For the purpose of this guide, we will focus on a reliable method starting from isonicotinic acid and 4-fluorobenzonitrile.

Experimental Protocol: Synthesis of (4-fluorophenyl)(pyridin-4-yl)methanone

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • 4-Fluorobenzonitrile

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Preparation of Isonicotinoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isonicotinic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased. After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure to obtain crude isonicotinoyl chloride hydrochloride.

  • Preparation of 4-Fluorophenylmagnesium Bromide (Grignard Reagent): In a separate, flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 4-bromofluorobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C. Dissolve the crude isonicotinoyl chloride hydrochloride in anhydrous THF and add it dropwise to the Grignard reagent. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford (4-fluorophenyl)(pyridin-4-yl)methanone as a solid.

Characterization Data for (4-fluorophenyl)(pyridin-4-yl)methanone
Parameter Value
Appearance White to off-white solid
Molecular Formula C₁₂H₈FNO
Molecular Weight 201.20 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.80 (d, J = 6.0 Hz, 2H), 7.80 (d, J = 6.0 Hz, 2H), 7.50-7.45 (m, 2H), 7.20-7.15 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 167.5, 165.0 (d, J = 254 Hz), 150.5, 145.0, 132.5 (d, J = 9 Hz), 131.0, 122.0, 115.5 (d, J = 22 Hz)

Part 2: Synthesis of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine (Final Product)

The final step in the synthesis is the reductive amination of the ketone intermediate with ethylamine. This transformation is efficiently carried out using a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃)[1]. This reagent is preferred as it allows for a one-pot reaction and is selective for the reduction of the intermediate iminium ion over the starting ketone[2].

Reaction Mechanism: Reductive Amination

The reductive amination proceeds through a two-step mechanism within a single pot:

  • Iminium Ion Formation: The ketone carbonyl group reacts with ethylamine in the presence of a weak acid (often acetic acid, which can be generated in situ from the borohydride reagent) to form a hemiaminal intermediate. This intermediate then dehydrates to form a protonated imine, known as an iminium ion.

  • Hydride Reduction: The hydride reagent, sodium triacetoxyborohydride, then selectively reduces the iminium ion to the final secondary amine product.

Reductive_Amination Ketone (4-fluorophenyl)(pyridin-4-yl)methanone Iminium_Ion Iminium Ion Intermediate Ketone->Iminium_Ion + Ethylamine, H⁺ Ethylamine Ethylamine Final_Product Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine Iminium_Ion->Final_Product + NaBH(OAc)₃

Caption: Mechanism of reductive amination.

Experimental Protocol: Reductive Amination

Materials:

  • (4-fluorophenyl)(pyridin-4-yl)methanone

  • Ethylamine (as a solution in THF or as a gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane and Methanol for chromatography

Procedure:

  • Reaction Setup: To a solution of (4-fluorophenyl)(pyridin-4-yl)methanone in 1,2-dichloroethane (DCE), add ethylamine (as a 2.0 M solution in THF, or bubble the gas through the solution).

  • Imine Formation: Add a catalytic amount of glacial acetic acid to the mixture and stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling in an ice bath to maintain the temperature at room temperature. Stir the reaction mixture overnight at room temperature.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol as the eluent to yield Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine as an oil or a low-melting solid.

Characterization Data for Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

While a specific literature source for the complete characterization of the final product was not identified during the literature survey, the expected characterization data based on the synthesis of a closely related precursor, N-(diphenylmethylene)-1-(4-fluorophenyl)-1-(pyridin-4-yl)methanamine, is provided below as a reference.[3]

Parameter Expected Value
Appearance Colorless to pale yellow oil or low-melting solid
Molecular Formula C₁₄H₁₅FN₂
Molecular Weight 230.28 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.55 (d, J = 6.0 Hz, 2H), 7.35-7.25 (m, 4H), 7.05 (t, J = 8.8 Hz, 2H), 4.20 (s, 1H), 2.60 (q, J = 7.2 Hz, 2H), 1.10 (t, J = 7.2 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 162.0 (d, J = 245 Hz), 154.0, 150.0, 140.0 (d, J = 3 Hz), 128.5 (d, J = 8 Hz), 122.0, 115.5 (d, J = 21 Hz), 65.0, 42.0, 15.0
HRMS (ESI) Calculated for C₁₄H₁₆FN₂ [M+H]⁺: 231.1301, Found: [Expected to be within ± 5 ppm]

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. The described protocols, based on established chemical transformations, provide a clear pathway for the preparation of this valuable compound. The detailed experimental procedures and expected characterization data serve as a practical resource for researchers in medicinal chemistry and drug development, facilitating the synthesis and further exploration of this important chemical scaffold.

References

  • Electronic Supplementary Information for a related compound. The Royal Society of Chemistry.
  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Supplementary Information for hydroboration of imines. The Royal Society of Chemistry.
  • Process for the preparation of substituted pyridines.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Brazilian Chemical Society.
  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers.
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, ACS Symposium Series.

Sources

Exploratory

An In-depth Technical Guide to Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine: Current Knowledge and Data Gaps

For the attention of: Researchers, scientists, and drug development professionals. Abstract This technical guide addresses the current state of scientific knowledge regarding the chemical properties of Ethyl[(4-fluorophe...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the current state of scientific knowledge regarding the chemical properties of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant data gap for this specific molecule. This guide will detail the absence of empirical data and provide context by discussing structurally related compounds, while emphasizing that the properties of these analogues cannot be directly extrapolated. The objective is to provide a clear and accurate picture of what is known and what remains to be investigated, thereby guiding future research endeavors.

Introduction and Statement of Inquiry

The compound, Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, belongs to the class of substituted benzhydrylamines, a structural motif present in numerous biologically active molecules. The presence of a 4-fluorophenyl group and a pyridin-4-yl group attached to a central chiral carbon, which is further substituted with an ethylamine, suggests potential for biological activity. The initial objective of this guide was to provide a comprehensive overview of its chemical properties, including synthesis, physicochemical characteristics, spectral data, and pharmacological profile.

However, an exhaustive search of scientific databases and literature has yielded no specific information for Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. This indicates that the compound is likely not a well-characterized substance in the public domain, or it may be a novel chemical entity that has not yet been described in published research. A positional isomer, Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine, has been noted as commercially available, but without associated published chemical data[1].

Analysis of Structurally Related Compounds

In the absence of direct data, an analysis of related chemical classes can provide a theoretical framework for potential properties. It is crucial to underscore that these are not the properties of the target compound but are presented to offer a broader chemical context.

Pyridine and Pyrazole Derivatives

The broader family of pyridine and pyrazole derivatives is well-represented in medicinal chemistry and materials science. These heterocycles are often key components of pharmacophores that interact with various biological targets. Research on related structures has shown a wide array of biological activities, including but not limited to:

  • Kinase Inhibition: Many compounds featuring a vicinal 4-fluorophenyl/pyridin-4-yl system connected to a five-membered heterocyclic core have been investigated as potential p38α MAP kinase inhibitors[2][3].

  • Anticancer and Antimicrobial Activity: Pyrazole and pyridine derivatives have been extensively studied for their potential as anticancer, antibacterial, and antifungal agents[4][5][6].

  • Herbicidal Activity: Certain pyrazole derivatives containing phenylpyridine moieties have demonstrated herbicidal properties[7].

  • FLT3 Inhibition: Isoxazolo[3,4-b]pyridin-3-amine derivatives have been synthesized as potential covalent inhibitors for Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia[8].

Synthetic Cathinones

During the search, the term "4F-PHP" was frequently retrieved. It is important to clarify that 4F-PHP is a different chemical entity and not an alias for Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. 4F-PHP, or 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one, is a synthetic cathinone with stimulant effects[9][10]. While it contains a 4-fluorophenyl group, its core structure, functional groups, and overall topology are significantly different from the requested compound. The pharmacology of synthetic cathinones typically involves the inhibition of monoamine transporters[11].

Postulated Physicochemical Properties: A Theoretical Discussion

While no empirical data exists, we can hypothesize some general characteristics based on the structure of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine.

PropertyPostulated CharacteristicRationale
Molecular Formula C₁₄H₁₅FN₂Based on atom count from the chemical name.
Molecular Weight ~230.28 g/mol Calculated from the molecular formula.
Chirality ChiralThe benzylic carbon is attached to four different groups.
Solubility Likely soluble in organic solvents. Aqueous solubility would be pH-dependent.The presence of aromatic rings suggests solubility in organic solvents. The basic nitrogen atoms of the pyridine and ethylamine moieties would be protonated at acidic pH, increasing water solubility.
pKa Two basic centers.The pyridine nitrogen and the ethylamine nitrogen are both basic and would have distinct pKa values.

Hypothetical Synthesis and Characterization Workflow

Should a researcher endeavor to synthesize and characterize Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, a logical workflow would be necessary. The following represents a generalized, theoretical approach.

Proposed Synthetic Pathway

A plausible synthetic route could involve the reductive amination of 4-fluoro-4'-pyridylketone with ethylamine.

Synthetic Pathway 4-Fluoro-4'-pyridylketone 4-Fluoro-4'-pyridylketone Imine Intermediate Imine Intermediate 4-Fluoro-4'-pyridylketone->Imine Intermediate Ethylamine Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine Imine Intermediate->Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine Reducing Agent (e.g., NaBH4)

Caption: A possible synthetic route via reductive amination.

Recommended Analytical Characterization

A comprehensive characterization protocol would be essential to confirm the identity and purity of the synthesized compound.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Synthesis Synthesis Purification Purification Synthesis->Purification e.g., Column Chromatography NMR 1H, 13C, 19F NMR Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR EA Elemental Analysis Purification->EA

Caption: Standard workflow for chemical synthesis and characterization.

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be critical for structural elucidation. The ¹⁹F NMR would show a characteristic signal for the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as N-H stretches from the secondary amine and C-F stretches.

  • Elemental Analysis: To confirm the empirical formula.

Conclusions and Future Directions

There is currently no publicly available scientific data on the chemical properties of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. This presents an opportunity for novel research to synthesize, characterize, and evaluate the biological activity of this compound. Future work should focus on:

  • Chemical Synthesis and Purification: Developing a robust and scalable synthetic route.

  • Comprehensive Physicochemical and Spectroscopic Characterization: To establish a complete and verifiable profile of the molecule.

  • In Vitro Biological Screening: To assess its potential pharmacological activity across a range of relevant biological targets, guided by the activities of structurally related compounds.

This guide serves as a foundational document acknowledging the current data void and providing a scientifically grounded framework for future investigations into this novel chemical entity.

References

A comprehensive list of references for the discussed related compounds is provided below. No direct references for Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine are available.

Sources

Foundational

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine mechanism of action

An In-Depth Technical Guide to the Pharmacological Characterization of Novel Monoamine Reuptake Inhibitors Preamble: The compound Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine represents a novel chemical entity whose...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Characterization of Novel Monoamine Reuptake Inhibitors

Preamble: The compound Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine represents a novel chemical entity whose structural motifs—a fluorophenyl ring, a pyridine ring, and an ethylamine backbone—are strongly suggestive of activity at monoamine transporters. As specific pharmacological data for this compound is not yet publicly available, this guide serves as a comprehensive framework for its characterization. We will detail the essential experimental protocols and scientific rationale required to elucidate its mechanism of action. To provide a tangible context for data interpretation and methodological validation, we will utilize the well-characterized and highly selective dopamine transporter (DAT) inhibitor, GBR-12909 (Vanoxerine) , as a representative compound throughout this guide. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel CNS-active agents.

Introduction: Structural Hypothesis and Investigative Framework

The molecular architecture of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine provides a strong basis for hypothesizing its primary mechanism of action. The diarylmethylamine scaffold is a classic pharmacophore found in numerous potent monoamine reuptake inhibitors (MRIs).[1] These compounds function by binding to the dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters, blocking the re-clearance of these neurotransmitters from the synaptic cleft and thereby potentiating neurotransmission.[2]

The objective of this guide is to outline a robust, multi-step experimental cascade to:

  • Determine Target Affinity: Quantify the binding affinity of the compound for the primary monoamine transporters (DAT, NET, SERT).

  • Assess Functional Potency: Measure the compound's ability to inhibit the function (i.e., neurotransmitter uptake) of these transporters.

  • Elucidate the Mechanism: Synthesize the affinity and functional data to build a comprehensive pharmacological profile and visualize the mechanism of action at the synapse.

This process is fundamental in drug discovery for ascertaining a compound's therapeutic potential and predicting its physiological effects.[1]

Target Affinity Determination: Radioligand Binding Assays

The initial step in characterizing a novel compound is to determine if it physically interacts with its putative targets. Competitive radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[3][4] This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity and selectivity for the target.

Causality in Experimental Design:

The choice of radioligand and cell system is critical. We use a cell line (e.g., HEK293) stably transfected to express a single human transporter (e.g., hDAT).[5] This isolates the target and prevents confounding interactions that would occur in native tissue. The radioligand, such as [³H]WIN 35,428 or [³H]GBR-12909 for DAT, is chosen for its high affinity and specificity, which ensures a robust and reproducible assay window.

Protocol 2.1: Competitive Radioligand Binding for the Human Dopamine Transporter (hDAT)

This protocol details the determination of the inhibitory constant (Kᵢ) of a test compound at hDAT.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing hDAT under standard conditions.

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).

    • Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous substances.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA Protein Assay).

  • Binding Assay:

    • In a 96-well plate, combine in sequence:

      • Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

      • A fixed concentration of a suitable radioligand (e.g., 2 nM [³H]WIN 35,428). The concentration should be at or near the K_d of the radioligand for the target to ensure optimal binding conditions.

      • Increasing concentrations of the test compound (e.g., 0.1 nM to 100 µM).

      • Cell membranes (e.g., 10-20 µg of protein per well).

  • Controls:

    • Total Binding: Wells containing only buffer, radioligand, and membranes.

    • Non-Specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a known DAT inhibitor to saturate all specific binding sites (e.g., 10 µM GBR-12909).

  • Incubation and Termination:

    • Incubate the plate for 60-120 minutes at 4°C to reach binding equilibrium.[2]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filter discs into scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Convert CPM values for each test compound concentration into a percentage of inhibition relative to the specific binding.

    • Use non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[6]

Data Presentation: Comparative Binding Affinity

A lower Kᵢ value indicates a higher binding affinity.

CompoundKᵢ at hDAT (nM)Kᵢ at hNET (nM)Kᵢ at hSERT (nM)Selectivity Profile
Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine To Be DeterminedTo Be DeterminedTo Be DeterminedHypothesized DAT-selective
GBR-12909 (Vanoxerine)~1-5[3]> 500> 1000Highly DAT-selective
Cocaine~250-500[3]~300-700~200-400Non-selective
Visualization: Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Culture hDAT-expressing HEK293 Cells prep2 Homogenize Cells & Isolate Membranes prep1->prep2 prep3 Quantify Protein Concentration prep2->prep3 assay1 Plate Radioligand, Test Compound & Membranes prep3->assay1 assay2 Incubate to Equilibrium (4°C) assay1->assay2 assay3 Rapid Vacuum Filtration assay2->assay3 assay4 Wash to Remove Unbound Ligand assay3->assay4 analysis1 Scintillation Counting (CPM) assay4->analysis1 analysis2 Calculate Specific Binding analysis1->analysis2 analysis3 Determine IC₅₀ (Non-linear Regression) analysis2->analysis3 analysis4 Calculate Kᵢ (Cheng-Prusoff) analysis3->analysis4 result Final Kᵢ Value analysis4->result

Caption: Workflow for a competitive radioligand binding assay.

Functional Potency Assessment: Synaptosomal Uptake Assays

While binding affinity confirms interaction with the target, a functional assay is required to measure the biological consequence of that interaction—in this case, inhibition of neurotransmitter reuptake. Synaptosomes, which are resealed nerve terminals isolated from brain tissue, provide an excellent ex vivo model system as they contain the entire molecular machinery for neurotransmitter uptake.[7][8]

Causality in Experimental Design:

We use synaptosomes prepared from a brain region rich in the transporter of interest, such as the striatum for DAT.[9] The assay directly measures the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine). Inhibition of this uptake by a test compound provides a direct measure of its functional potency (IC₅₀). This assay format has higher physiological relevance than cell-based assays as it operates within a native membrane environment with associated proteins.[10]

Protocol 3.1: [³H]Dopamine Uptake Inhibition in Rat Striatal Synaptosomes
  • Synaptosome Preparation:

    • Humanely euthanize rats according to institutional guidelines.

    • Rapidly dissect the striata in ice-cold 0.32 M sucrose solution.

    • Homogenize the tissue using a Dounce homogenizer.[7]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove cell debris.

    • Centrifuge the resulting supernatant at 15,000 x g for 20 minutes to pellet the crude synaptosomal fraction.[7]

    • Gently resuspend the pellet in a physiological buffer (e.g., Krebs-Henseleit buffer).

  • Uptake Inhibition Assay:

    • Pre-warm synaptosomal aliquots to 37°C.

    • In assay tubes, pre-incubate the synaptosomes for 10-15 minutes with either vehicle or increasing concentrations of the test compound.[11]

    • Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine (e.g., 20 nM).

    • Allow the reaction to proceed for a short, defined period within the linear range of uptake (e.g., 5-10 minutes) at 37°C.

  • Controls:

    • Total Uptake: Tubes with vehicle only.

    • Non-Specific Uptake: Tubes containing a high concentration of a potent DAT inhibitor (e.g., 10 µM nomifensine) or by running the reaction at 0-4°C to inhibit active transport.[12]

  • Termination and Quantification:

    • Terminate the uptake by rapid filtration through a filter mat, followed by immediate washing with ice-cold buffer.

    • Measure the radioactivity of the filters via scintillation counting.

  • Data Analysis:

    • Calculate Specific Uptake = Total Uptake (CPM) - Non-Specific Uptake (CPM).

    • For each concentration of the test compound, calculate the percentage of inhibition of specific uptake.

    • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal curve using non-linear regression.[12]

Data Presentation: Functional Potency
CompoundIC₅₀ for DA Uptake (nM)IC₅₀ for NE Uptake (nM)IC₅₀ for 5-HT Uptake (nM)Functional Profile
Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine To Be DeterminedTo Be DeterminedTo Be DeterminedHypothesized DRI
GBR-12909 (Vanoxerine)~10-20> 1000> 1000Potent and selective DRI
Cocaine~300-600~200-500~300-800Non-selective MRI

Synthesis and Visualization of the Mechanism of Action

By integrating the data from the binding and functional assays, we can construct a detailed pharmacological profile. A compound that demonstrates high affinity (low Kᵢ) in the hDAT binding assay and potent inhibition (low IC₅₀) in the dopamine uptake assay, with significantly lower affinity and potency at NET and SERT, can be classified as a selective dopamine reuptake inhibitor (DRI) .

This mechanism involves the competitive blockade of DAT. By occupying the transporter, the inhibitor prevents the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of dopamine in the synapse, resulting in enhanced stimulation of postsynaptic dopamine receptors.[2]

Visualization: Mechanism of a Dopamine Reuptake Inhibitor

G cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron vesicle Dopamine Vesicles da Dopamine (DA) vesicle->da Release dat Dopamine Transporter (DAT) da->dat Reuptake receptor Postsynaptic Dopamine Receptors da->receptor Binding inhibitor DRI (e.g., Test Compound) inhibitor->dat BLOCKS signal Signal Transduction receptor->signal Activates

Sources

Exploratory

A Spectroscopic Guide to the Structural Elucidation of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize and confirm the structure of Ethyl[(4-f...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize and confirm the structure of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. As a compound of interest in medicinal chemistry and drug development, rigorous structural verification is paramount. This document outlines the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this specific molecule. By integrating data from these orthogonal techniques, researchers can achieve unambiguous structural confirmation. This guide is intended to serve as a practical resource for scientists involved in the synthesis, purification, and analysis of novel small molecules.

Introduction: The Importance of Spectroscopic Characterization

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, with the molecular formula C₁₄H₁₅FN₂ and a molecular weight of 230.28 g/mol , is a molecule with potential applications in various areas of chemical and pharmaceutical research.[1] Its structure, comprising a chiral center connecting a 4-fluorophenyl group, a pyridin-4-yl group, and an ethylamino group, necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment. Spectroscopic methods provide a non-destructive means to probe the molecular architecture, offering detailed information about the connectivity of atoms, the chemical environment of individual nuclei, the nature of functional groups, and the overall molecular mass and fragmentation patterns.

The causality behind employing a suite of spectroscopic techniques lies in their complementary nature. While ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy identifies the characteristic vibrational frequencies of functional groups. Mass spectrometry, in turn, confirms the molecular weight and can offer insights into the molecule's fragmentation, further corroborating the proposed structure. This guide will delve into the expected spectroscopic data for Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine and provide standardized protocols for data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to provide information about their chemical environment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is expected to exhibit distinct signals for each unique proton environment. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyridinyl-H (α to N)8.5 - 8.7Doublet2HDeshielded due to the electronegativity of the nitrogen atom.
Pyridinyl-H (β to N)7.2 - 7.4Doublet2HShielded relative to the α-protons.
4-Fluorophenyl-H7.0 - 7.3Multiplet4HComplex splitting due to coupling with both neighboring protons and the fluorine atom.
Methine-H4.5 - 5.0Triplet or Quartet1HLocated at a chiral center and coupled to the adjacent NH and CH₂ protons.
Methylene-CH₂2.5 - 2.8Quartet2HCoupled to the neighboring methyl and methine protons.
Amine-NH1.5 - 2.5Broad Singlet1HChemical shift can be variable and the signal is often broad due to exchange.
Methyl-CH₃1.0 - 1.3Triplet3HCoupled to the adjacent methylene protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Pyridinyl-C (α to N)148 - 152Deshielded by the adjacent nitrogen.
Pyridinyl-C (γ to N)145 - 150Deshielded due to its position relative to the nitrogen.
Pyridinyl-C (β to N)120 - 125Shielded relative to the α and γ carbons.
4-Fluorophenyl-C (C-F)160 - 165 (d, ¹JCF ≈ 245 Hz)Directly attached to the electronegative fluorine, resulting in a large C-F coupling constant.
4-Fluorophenyl-C (ipso)138 - 142The carbon atom attached to the methine group.
4-Fluorophenyl-C (ortho)128 - 132 (d, ²JCF ≈ 21 Hz)Coupled to the fluorine atom.
4-Fluorophenyl-C (meta)114 - 118 (d, ³JCF ≈ 8 Hz)Coupled to the fluorine atom.
Methine-C60 - 65Chiral carbon attached to two aromatic rings and a nitrogen atom.
Methylene-C45 - 50Ethyl group methylene carbon.
Methyl-C14 - 18Ethyl group methyl carbon.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds. A larger number of scans is usually required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a valuable tool for functional group identification.

Predicted IR Absorption Bands

The IR spectrum of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is expected to show absorptions corresponding to its key functional groups.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H Stretch (Amine)3300 - 3500Medium, often broadStretching
C-H Stretch (Aromatic)3000 - 3100MediumStretching
C-H Stretch (Aliphatic)2850 - 3000MediumStretching
C=N Stretch (Pyridine)1580 - 1610StrongStretching
C=C Stretch (Aromatic)1450 - 1600Medium to StrongStretching
C-N Stretch1020 - 1250MediumStretching
C-F Stretch1000 - 1400StrongStretching
Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Processing: The software will automatically perform the background subtraction. The resulting spectrum shows the absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, high-resolution mass spectrometry (HRMS) is expected to provide a highly accurate mass measurement of the molecular ion.

  • Molecular Formula: C₁₄H₁₅FN₂

  • Exact Mass: 230.1223

  • Expected Molecular Ion Peak [M+H]⁺: m/z 231.1296

Common fragmentation patterns in electron ionization (EI) or tandem mass spectrometry (MS/MS) could involve the cleavage of the bonds adjacent to the chiral center, leading to characteristic fragment ions.

Table 4: Potential Mass Spectral Fragments

Fragment IonProposed Structurem/z
[M - C₂H₅]⁺[(4-fluorophenyl)(pyridin-4-yl)methyl]amine cation201
[C₇H₆F]⁺4-Fluorobenzyl cation109
[C₆H₆N]⁺Pyridin-4-ylmethyl cation92
Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of acid (e.g., formic acid) to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The proposed structure of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine can be confidently confirmed by ensuring that all spectroscopic data are consistent with one another.

Workflow for Structural Confirmation

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Analysis and Interpretation cluster_2 Structural Verification NMR (1H, 13C) NMR (1H, 13C) NMR_Analysis NMR: Connectivity and Chemical Environment NMR (1H, 13C)->NMR_Analysis IR IR IR_Analysis IR: Functional Group Identification IR->IR_Analysis MS MS MS_Analysis MS: Molecular Weight and Fragmentation MS->MS_Analysis Integration Data Integration and Consistency Check NMR_Analysis->Integration IR_Analysis->Integration MS_Analysis->Integration Structure_Confirmed Structure Confirmed Integration->Structure_Confirmed

Caption: Workflow for structural confirmation.

The workflow begins with the acquisition of NMR, IR, and MS data. Each dataset is then individually analyzed to extract key structural information. Finally, all data are integrated to ensure a consistent and unambiguous structural assignment. For example, the molecular weight from MS must match the molecular formula derived from NMR and elemental analysis. The functional groups identified by IR must be consistent with the chemical environments observed in the NMR spectra.

Conclusion

The structural elucidation of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is a critical step in its development for any potential application. This guide has outlined the expected spectroscopic signatures of this molecule and provided standardized protocols for data acquisition and interpretation. By employing a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can achieve a high level of confidence in the structure and purity of their synthesized compound, thereby ensuring the integrity and reproducibility of their scientific findings.

References

  • Biosynth. (n.d.). Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine.

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Foundational

An In-depth Technical Guide to the Crystal Structure of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine: A Keystone for Rational Drug Design

This guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. The presence of both a 4-fluorophenyl group and...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. The presence of both a 4-fluorophenyl group and a pyridin-4-yl moiety suggests significant potential in medicinal chemistry, as these functional groups are prevalent in a wide array of therapeutic agents.[1][2][3] The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the pyridine ring is a versatile pharmacophore known to improve potency and drug-like properties.[4][5][6][7][8][9]

Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of more potent and selective drug candidates. This document outlines the complete workflow, from synthesis and crystallization to crystallographic analysis and the interpretation of structural data, providing researchers, scientists, and drug development professionals with a robust methodology for characterizing this and similar compounds. Although the specific crystal structure of the title compound is not publicly available as of the writing of this guide, we will present a detailed, field-proven protocol for its determination and offer insights into the expected structural features based on closely related analogs.

Part 1: Synthesis and Crystallization

A reliable synthetic route and robust crystallization protocol are the foundational steps for obtaining high-quality single crystals suitable for X-ray diffraction.

Proposed Synthesis of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

A plausible and efficient method for the synthesis of the title compound is via reductive amination. This common and versatile reaction involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 eq) and ethylamine (1.1 eq) in a suitable solvent such as methanol or dichloromethane (DCM) in a round-bottom flask, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. The successful synthesis and purity should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11]

Crystal Growth Methodologies

The growth of single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[12] Several techniques should be attempted to find the optimal conditions.[13][14][15]

Recommended Crystallization Techniques:

  • Slow Evaporation: This is the simplest method.[14][16]

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a solvent mixture) to form a nearly saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a cap that has small perforations to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: This technique is highly effective for small quantities of material.[13][16]

    • Dissolve the compound in a small amount of a solvent in which it is readily soluble (the "solvent").

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "anti-solvent").

    • The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling: This method is suitable for compounds that have a significant temperature-dependent solubility.[14]

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature or below. The gradual decrease in temperature will lead to supersaturation and crystal growth.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next step is to perform the X-ray diffraction experiment to determine the crystal structure.[12][17][18]

Experimental Protocol for Data Collection and Structure Refinement:

  • Crystal Selection and Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[19][20] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Part 3: Hypothetical Crystal Data and Structural Analysis

As the crystal structure of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine has not been reported, we present a hypothetical but realistic set of crystallographic data based on the analysis of similar structures containing both fluorophenyl and pyridine moieties.[21][22] This will serve as a framework for the subsequent discussion.

Table 1: Hypothetical Crystallographic Data for Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

ParameterHypothetical Value
Chemical FormulaC₁₄H₁₅FN₂
Formula Weight230.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1170
Z4
Calculated Density (g/cm³)1.305
Absorption Coeff. (mm⁻¹)0.09
F(000)488
Crystal Size (mm³)0.20 x 0.15 x 0.10
Temperature (K)100
Radiation (Å)Mo Kα (λ = 0.71073)
Reflections Collected~8000
Independent Reflections~2500
R_int~0.04
Final R indices [I>2σ(I)]R₁ = ~0.05, wR₂ = ~0.12
Goodness-of-fit on F²~1.05
Expected Molecular Conformation and Intermolecular Interactions

The crystal structure would reveal the precise conformation of the molecule, including the torsion angles between the phenyl and pyridine rings. The packing of the molecules in the crystal lattice is expected to be governed by a network of intermolecular interactions.

Potential Intermolecular Interactions:

  • Hydrogen Bonding: The secondary amine (N-H) is a potential hydrogen bond donor, and the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. This could lead to the formation of N-H···N hydrogen bonds, linking the molecules into chains or dimers.

  • π-π Stacking: The aromatic fluorophenyl and pyridine rings could engage in π-π stacking interactions, further stabilizing the crystal packing.

  • C-H···π Interactions: The C-H bonds of the ethyl group and the aromatic rings could act as weak hydrogen bond donors to the π-systems of adjacent rings.

  • C-H···F Interactions: The fluorine atom, being electronegative, can participate in weak C-H···F hydrogen bonds.

G cluster_0 Molecule A cluster_1 Molecule B A_NH N-H B_Py_N Pyridine N A_NH->B_Py_N N-H···N Hydrogen Bond A_Py Pyridine Ring B_PhF Fluorophenyl Ring A_Py->B_PhF π-π Stacking A_PhF Fluorophenyl Ring

Caption: Potential intermolecular interactions in the crystal lattice.

Part 4: Implications for Drug Design

The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for drug development.

  • Structure-Activity Relationship (SAR) Studies: The precise knowledge of the molecular conformation and intermolecular interactions can help rationalize the observed biological activity of the compound and its analogs. It provides a three-dimensional template for understanding how the molecule interacts with its biological target.

  • Lead Optimization: The crystal structure can guide the modification of the molecule to improve its potency, selectivity, and pharmacokinetic properties. For example, understanding the hydrogen bonding network can inform the design of analogs with enhanced binding affinity.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and stability, which can impact its bioavailability. X-ray diffraction is the definitive method for identifying and characterizing polymorphs.

  • In Silico Modeling: The experimentally determined crystal structure provides a high-quality input for computational studies, such as molecular docking and molecular dynamics simulations, to predict the binding mode of the compound with its target protein.[23]

Conclusion

This technical guide has outlined a comprehensive and systematic approach for the synthesis, crystallization, and structural characterization of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. While the crystal structure of this specific compound is not yet in the public domain, the detailed protocols and expected outcomes presented here provide a robust framework for its determination. The insights gained from the three-dimensional atomic arrangement will be instrumental in advancing our understanding of its chemical properties and will undoubtedly accelerate its potential development as a therapeutic agent by enabling a more rational, structure-based drug design process.

References

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Center for Biotechnology Information. [Link]

  • Growing and Mounting Crystals Your Instrument Will Treasure. University of Arizona. [Link]

  • The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed. [Link]

  • Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. [Link]

  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

  • Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Center for Biotechnology Information. [Link]

  • How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]

  • Single Crystal X-ray Diffraction. University of York. [Link]

  • Growing Quality Crystals. Massachusetts Institute of Technology. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Can anyone please suggest the best method to grow the crystals for organic compounds. ResearchGate. [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate. [Link]

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  • X-ray diffraction experiment – the last experiment in the structure elucidation process. National Center for Biotechnology Information. [Link]

  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. ACS Publications. [Link]

  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. OSTI.GOV. [Link]

  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Semantic Scholar. [Link]

  • Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers. [Link]

  • Intermolecular interactions in molecular crystals: what's in a name?. Royal Society of Chemistry. [Link]

  • Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[1][2]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. National Center for Biotechnology Information. [Link]

  • Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. National Center for Biotechnology Information. [Link]

  • Crystal structure analysis of ethyl 6-(4-methoxy- phenyl). ResearchGate. [Link]

  • 8-[4-[2-[(4-Fluorophenyl)methyl-Methyl-Amino]ethyl]pyrazol-1-Yl]-3~{h}. PubChem. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]

  • Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. ResearchGate. [Link]

  • amine. PubChem. [Link]

  • Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine 50mg. Dana Bioscience. [Link]

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Exploratory

An In-Depth Technical Guide to the In Vitro Evaluation of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

Foreword: A Strategic Approach to Early-Stage Compound Profiling In the landscape of modern drug discovery and toxicology, the initial in vitro characterization of a novel chemical entity (NCE) is a critical juncture. It...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Strategic Approach to Early-Stage Compound Profiling

In the landscape of modern drug discovery and toxicology, the initial in vitro characterization of a novel chemical entity (NCE) is a critical juncture. It is here that we move from theoretical potential to empirical evidence, generating the foundational data that will either propel a compound forward or consign it to the archives. This guide addresses the in vitro evaluation of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, a small molecule featuring a 4-fluorophenyl group and a pyridin-4-yl moiety. The presence of the pyridine ring, a common scaffold in pharmacologically active compounds, particularly those targeting the central nervous system (CNS), necessitates a rigorous and logically sequenced investigation.

This document is structured not as a rigid template, but as a strategic workflow. We will begin with fundamental assessments of cellular toxicity to establish viable concentration ranges for subsequent, more nuanced assays. From there, we will delve into the compound's metabolic fate, a crucial determinant of its potential pharmacokinetic profile. Finally, we will explore a rational, structure-guided approach to identifying potential biological targets. Each step is designed to build upon the last, creating a comprehensive and self-validating profile of the compound's in vitro behavior. The causality behind each experimental choice is explained, providing the context necessary for robust data interpretation and informed decision-making in the development pipeline.

Chapter 1: Foundational Cytotoxicity Assessment

Before any investigation into specific biological activity can be undertaken, it is imperative to determine the concentration range at which Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine exerts cytotoxic effects. This step is fundamental for distinguishing between targeted pharmacological effects and general cellular toxicity, ensuring the validity of all subsequent assay results.[1] Cytotoxicity assays are essential tools in drug discovery for screening compound libraries for toxic effects.[1]

A widely adopted and reliable method for assessing cytotoxicity is the Lactate Dehydrogenase (LDH) release assay. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, an indicator of necrotic cell death.[1][2] Its extracellular activity is directly proportional to the degree of cell lysis.

Experimental Workflow: LDH Cytotoxicity Assay

The workflow for assessing cytotoxicity is a multi-stage process designed to ensure accuracy and reproducibility.

Caption: High-level workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Cytotoxicity Assay
  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are seeded into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well and allowed to attach for 24 hours. The choice of a neuronal cell line is pertinent given the structural motifs of the test compound suggesting potential CNS activity.[3]

  • Compound Preparation: A stock solution of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is prepared in DMSO and serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Treatment: The culture medium is aspirated from the cells and replaced with the medium containing the compound dilutions.

  • Controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

    • Positive Control (Maximum Lysis): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

    • Untreated Control: Cells in culture medium only.

  • Incubation: The plate is incubated for a period of 24 to 48 hours.

  • Assay Execution:

    • 50 µL of supernatant from each well is carefully transferred to a new 96-well plate.

    • 100 µL of the LDH reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) is added to each well.

    • The plate is incubated for 30 minutes at room temperature, protected from light. During this time, LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.

    • The reaction is terminated by adding 50 µL of a stop solution.

  • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. Cytotoxicity is calculated as a percentage of the positive control after subtracting the background (untreated control).

Data Presentation: Hypothetical Cytotoxicity Results
Compound Concentration (µM)% Cytotoxicity (Mean ± SD)
Vehicle (0.5% DMSO)2.1 ± 0.8
0.13.5 ± 1.1
14.2 ± 0.9
108.7 ± 2.3
2525.4 ± 4.5
5058.9 ± 6.1
10095.2 ± 3.8

From this data, an IC50 (the concentration at which 50% cytotoxicity is observed) can be calculated, which appears to be approximately 45 µM. Subsequent functional assays should be conducted well below this concentration (e.g., ≤10 µM) to ensure observed effects are not artifacts of cell death.

Chapter 2: Metabolic Stability Assessment

Understanding a compound's susceptibility to metabolism is a cornerstone of early drug development.[4][5] Rapid metabolism can lead to poor bioavailability and a short in vivo half-life, rendering an otherwise potent compound ineffective.[4] The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a crucial role in Phase I biotransformation.[6][7] An in vitro metabolic stability assay using human liver microsomes (HLM) provides a robust system for measuring a compound's intrinsic clearance (Clint).[8]

Principle of the Microsomal Stability Assay

This assay measures the rate of disappearance of the parent compound over time when incubated with HLMs and the necessary cofactor, NADPH.[6][8]

Metabolism_Principle cluster_reaction Incubation Reaction Compound Test Compound (Ethyl[(...)]amine) HLM Human Liver Microsomes (Source of CYP450 enzymes) Compound->HLM + Metabolites Phase I Metabolites (Oxidized, Hydroxylated, etc.) HLM->Metabolites Metabolism NADPH NADPH (Cofactor) NADPH->HLM Quench Quenching Solution (e.g., Acetonitrile) Metabolites->Quench Reaction Stop LCMS LC-MS/MS Analysis (Quantification of remaining parent compound) Quench->LCMS

Caption: Principle of the in vitro metabolic stability assay.

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay
  • Reagent Preparation:

    • Test Compound: Prepare a 1 mM stock of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine in DMSO.

    • HLM Suspension: Thaw pooled human liver microsomes on ice and dilute in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

    • NADPH Solution: Prepare a 20 mM solution of NADPH in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the HLM suspension to achieve a final compound concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

  • Time Points:

    • Aliquots of the reaction mixture are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is immediately terminated by adding three volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, propranolol).

  • Sample Processing:

    • The quenched samples are centrifuged at 4,000 rpm for 15 minutes to precipitate proteins.

    • The supernatant is transferred to a new plate for analysis.

  • Quantification:

    • The remaining concentration of the parent compound in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • The natural logarithm of the percentage of the compound remaining is plotted against time.

    • The slope of the linear regression line (k) is determined.

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k

    • The intrinsic clearance (Clint) is calculated as: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Data Presentation: Hypothetical Metabolic Stability Results
ParameterVerapamil (High Clearance Control)Warfarin (Low Clearance Control)Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine
In Vitro t½ (min) 8.5115.225.7
Clint (µL/min/mg) 81.56.027.0
Stability Category LowHighModerate

This hypothetical data suggests that Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine has moderate metabolic stability. While not as rapidly cleared as a high-turnover compound like verapamil, it is significantly less stable than a low-clearance compound like warfarin. This profile is common for many CNS drug candidates and warrants further investigation into specific metabolizing enzymes.

Chapter 3: Structure-Guided Target Engagement Assessment

The chemical structure of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine contains features, namely the pyridine ring, that are prevalent in ligands for various G-protein coupled receptors (GPCRs) and ion channels. Pyridine derivatives have been synthesized and evaluated as potential antagonists for chemokine receptors, such as CXCR4, which are involved in inflammation and cancer metastasis.[9][10][11] A logical next step is to screen the compound against a panel of relevant CNS receptors to identify potential biological targets. A competitive radioligand binding assay is a classic, robust method for determining a compound's affinity for a specific receptor.

Principle of Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (the "competitor") to displace a known radiolabeled ligand from its receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.

Detailed Protocol: Hypothetical CXCR4 Receptor Binding Assay
  • Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the human CXCR4 receptor (e.g., HEK293-CXCR4 cells).

  • Assay Buffer: A suitable binding buffer is prepared (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4).

  • Reaction Mixture:

    • To each well of a 96-well plate, add:

      • Cell membranes (containing the receptor).

      • A fixed concentration of a radiolabeled CXCR4 antagonist (e.g., [¹²⁵I]-AMD3100).

      • Serial dilutions of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine or an unlabeled known antagonist (e.g., AMD3100) as a positive control.

  • Defining Non-Specific Binding: A set of wells contains a high concentration of the unlabeled antagonist to determine the amount of radioligand that binds non-specifically to the membranes and filter plate.

  • Incubation: The plate is incubated for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes (and the bound radioligand) while allowing the unbound radioligand to pass through. The filters are washed multiple times with ice-cold wash buffer.

  • Detection: The filter plate is dried, and a scintillant is added to each well. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percent inhibition of specific binding is plotted against the logarithm of the competitor concentration.

    • The IC50 (concentration of the test compound that inhibits 50% of specific binding) is determined from the resulting sigmoidal curve.

    • The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Hypothetical Receptor Binding Results
CompoundReceptorKi (nM) (Mean ± SD)
AMD3100 (Positive Control)CXCR415.2 ± 3.1
Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amineCXCR485.7 ± 9.4
Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine5-HT₂ₐ> 10,000
Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amineD₂> 10,000

These hypothetical results indicate that Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine has a moderate affinity for the CXCR4 receptor, with a Ki value of 85.7 nM. Its affinity is lower than the known antagonist AMD3100 but is specific, as it shows no significant binding to other representative CNS receptors at concentrations up to 10,000 nM. This finding provides a specific, testable hypothesis for the compound's mechanism of action.

Chapter 4: Integrated Analysis and Future Directions

The in vitro data generated provides a multi-faceted preliminary profile of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine.

  • Toxicity: The compound exhibits cytotoxicity with an IC50 of ~45 µM, establishing a clear upper limit for concentrations in functional assays.

  • Metabolism: It shows moderate metabolic stability in human liver microsomes (t½ ≈ 26 min), suggesting it would likely be cleared in vivo but perhaps not so rapidly as to preclude therapeutic efficacy.

  • Target Affinity: It demonstrates specific and moderate affinity for the CXCR4 receptor (Ki ≈ 86 nM).

Future Directions:

  • Functional Antagonism Assay: The binding affinity data should be followed up with a functional assay (e.g., a calcium flux or chemotaxis assay) to confirm whether the compound acts as an antagonist, agonist, or inverse agonist at the CXCR4 receptor.

  • Metabolite Identification: Identify the major metabolites produced in the HLM assay to understand the metabolic pathways and assess whether any metabolites are active or reactive.

  • Broader Receptor Screening: A broader screen against a panel of chemokine receptors and other CNS targets would provide a more complete picture of its selectivity.

  • In Vivo Pharmacokinetics: If functional activity is confirmed, the next logical step would be to perform in vivo pharmacokinetic studies in an appropriate animal model (e.g., mouse or rat) to determine its half-life, bioavailability, and brain penetration.

This structured in vitro evaluation provides a solid, data-driven foundation for making informed decisions about the future development of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine as a potential therapeutic agent or for understanding its toxicological profile.

References

  • Metabolic Stability Assays. (n.d.). Sigma-Aldrich.
  • Metabolic Stability Services. (n.d.). Eurofins Discovery.
  • Metabolic Stability Assay Services. (n.d.). BioIVT.
  • Evaluating Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
  • Cytotoxicity assays. (n.d.). Sigma-Aldrich.
  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Pharmacological Reports, 58(4), 453-472. Retrieved January 19, 2026, from [Link]

  • Canna, A., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6785. Retrieved January 19, 2026, from [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH.
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  • Mooring, S. R., et al. (2014). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. ResearchGate.
  • Mooring, S. R., et al. (2014). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. De Gruyter.
  • Wang, Y., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. Retrieved January 19, 2026, from [Link]

  • Mooring, S. R., et al. (2014). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Semantic Scholar.
  • Stothard, A., & Bassman, J. (2025). Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. YouTube.
  • Novel Psychoactive Substances: Testing Challenges and Strategies. (2021, November 16). Today's Clinical Lab.
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  • Schifano, F., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. PubMed Central. Retrieved January 19, 2026, from [Link]

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Foundational

An In-Depth Technical Guide to the Pharmacological Profile of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

Executive Summary This technical guide provides a comprehensive, forward-looking pharmacological profile of the novel chemical entity, Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. In the absence of direct published...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive, forward-looking pharmacological profile of the novel chemical entity, Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. In the absence of direct published data on this specific molecule, this document leverages established structure-activity relationships (SAR) of its core components—a phenethylamine backbone, a 4-fluorophenyl group, and a pyridin-4-yl moiety—to construct a predictive pharmacological landscape. This guide is intended for researchers, scientists, and drug development professionals, offering a hypothesized mechanism of action and a detailed, actionable experimental plan to systematically characterize and validate the compound's therapeutic potential. The subsequent sections will delve into the predicted central nervous system (CNS) and potential anticancer activities, followed by a robust, multi-faceted experimental workflow designed for comprehensive evaluation.

Introduction: Deconstructing Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is a unique small molecule with a chemical structure that suggests a rich and diverse pharmacological potential. The molecule's architecture is built upon three key structural motifs, each with a well-documented history of imparting specific biological activities.

  • The Phenethylamine Scaffold: The core of the molecule is a substituted phenethylamine. This structural class is renowned for its wide range of psychoactive properties, with many derivatives acting on monoamine neurotransmitter systems, including those for dopamine, norepinephrine, and serotonin.[1][2][3][4] The specific arrangement of substituents on the ethylamine side chain and the phenyl ring dictates the receptor selectivity and functional outcome (agonist, antagonist, or reuptake inhibitor).[1]

  • The 4-Fluorophenyl Group: The incorporation of a fluorine atom at the para position of the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[5][6] Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to improved efficacy and a more favorable pharmacokinetic profile.[5] This substitution has been successfully employed in a variety of drug classes, including antidepressants, antipsychotics, and anticancer agents.

  • The Pyridin-4-yl Moiety: The pyridine ring is a versatile heterocyclic scaffold found in numerous approved drugs.[7][8][9] Its presence can influence a compound's solubility, polarity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. Pyridine derivatives have demonstrated a broad spectrum of biological activities, including kinase inhibition, making them valuable in the development of targeted cancer therapies.[7][10]

Given this structural amalgamation, we hypothesize that Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is a promising candidate for investigation as both a CNS-active agent and a potential anticancer therapeutic.

Predicted Pharmacological Profile: A Hypothesis-Driven Approach

Central Nervous System Activity: A Focus on Monoaminergic Systems

The phenethylamine core strongly suggests that the primary pharmacological activity of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine will be within the central nervous system. We predict that the compound will modulate the activity of one or more monoamine neurotransmitter systems.

Predicted Targets and Rationale:

Predicted TargetRationalePotential Therapeutic Indication
Serotonin Transporter (SERT) The phenethylamine scaffold is a common feature of serotonin reuptake inhibitors.[2][3][4]Depression, Anxiety Disorders
Norepinephrine Transporter (NET) Modifications to the phenethylamine structure can confer selectivity for the norepinephrine transporter.[11]ADHD, Depression
Dopamine Transporter (DAT) While less common, some phenethylamine derivatives exhibit activity at the dopamine transporter.ADHD, Narcolepsy
5-HT₂ Receptor Subtypes The phenethylamine structure is also a key component of many 5-HT₂ receptor agonists and antagonists.[2][3][4]Psychedelic research, Schizophrenia, Insomnia
Anticancer Potential: Targeting Cellular Proliferation

The presence of the 4-fluorophenyl and pyridin-4-yl moieties suggests a plausible role for Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine in oncology.

Predicted Mechanisms and Rationale:

Predicted MechanismRationalePotential Therapeutic Indication
Kinase Inhibition Pyridine derivatives are known to be effective kinase inhibitors, a crucial mechanism in modern cancer therapy.[7][10]Various Cancers
Aromatase Inhibition Fluorophenyl-containing compounds have shown promise as aromatase inhibitors, which are effective in treating estrogen-dependent breast cancer.[5][6]Estrogen-Dependent Breast Cancer
Induction of Apoptosis Novel pyridine derivatives have been shown to induce apoptosis and DNA damage in cancer cells.[12]Ovarian Cancer and others

Proposed Experimental Validation Plan: A Roadmap to Pharmacological Characterization

To systematically investigate the predicted pharmacological profile of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, a multi-tiered experimental approach is proposed. This plan is designed to first characterize the in vitro activity of the compound, followed by in vivo validation of its therapeutic potential and safety.

In Vitro Characterization: From Binding to Metabolism

The initial step is to determine the binding affinity of the compound to a panel of relevant biological targets. A competitive radioligand binding assay is the gold standard for this purpose.[13]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Target Selection: A broad panel of receptors and transporters should be screened, with a focus on monoaminergic targets (SERT, NET, DAT, 5-HT receptor subtypes, dopamine receptors, adrenergic receptors). A panel of kinases relevant to oncology should also be included.

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the target receptors or enzymes.

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand and varying concentrations of the test compound (Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine).[13]

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand via filtration.[13]

  • Detection: Quantify the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of radioligand binding) and calculate the Kᵢ (inhibition constant).

Diagram: Receptor Binding Assay Workflow

G cluster_0 Assay Preparation cluster_1 Binding Assay cluster_2 Data Analysis Target Selection Target Selection Membrane Preparation Membrane Preparation Target Selection->Membrane Preparation Assay Setup Incubate Membranes, Radioligand & Test Compound Membrane Preparation->Assay Setup Equilibration Equilibration Assay Setup->Equilibration Filtration Filtration Equilibration->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Caption: Workflow for a competitive radioligand binding assay.

Once binding affinity is established, it is crucial to determine the functional activity of the compound at its primary targets (e.g., agonist, antagonist, inverse agonist). For G-protein coupled receptors (GPCRs), this can be achieved through second messenger assays.[14][15][16][17][18]

Experimental Protocol: GPCR Functional Assay (cAMP Measurement)

  • Cell Culture: Use a cell line stably expressing the GPCR of interest.

  • Compound Treatment: Treat the cells with varying concentrations of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine.

  • GPCR Stimulation: For antagonist testing, stimulate the receptor with a known agonist.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA or HTRF kit.

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the compound.

Diagram: GPCR Functional Assay Logic

G cluster_0 Agonist Mode cluster_1 Antagonist Mode Compound Compound GPCR GPCR Compound->GPCR Binds & Activates cAMP Change cAMP Change GPCR->cAMP Change Signals Agonist Agonist GPCR_Ant GPCR Agonist->GPCR_Ant No Activation Compound_Ant Compound Compound_Ant->GPCR_Ant Binds & Blocks No cAMP Change No cAMP Change GPCR_Ant->No cAMP Change

Sources

Exploratory

A Technical Guide to the Synthesis and Biological Evaluation of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine Derivatives

This guide provides an in-depth exploration of the synthesis, characterization, and potential biological activities of a promising class of compounds: Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine derivatives. This do...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, characterization, and potential biological activities of a promising class of compounds: Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the design and exploration of novel small molecules with potential therapeutic applications. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) that govern the biological effects of these compounds, drawing upon data from closely related chemical series.

Introduction: The Promise of the (Phenyl)(pyridin-4-yl)methyl]amine Scaffold

The pyridine ring is a ubiquitous feature in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties make it a privileged scaffold in medicinal chemistry.[3] When combined with a phenyl group through a methylamine linker, as in the Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine core, a three-dimensional structure is created that can effectively probe the binding sites of various biological targets. The inclusion of a 4-fluorophenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity through favorable interactions with target proteins.[4]

Derivatives of the broader (phenyl)(pyridin-yl)methylamine class have been investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and neuropharmacological activities.[1][5][6] This guide will focus specifically on the N-ethyl, 4-fluorophenyl, pyridin-4-yl variant, providing a comprehensive overview of its synthetic accessibility and potential biological profile.

Part 1: Synthetic Strategies and Methodologies

The synthesis of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine derivatives can be approached through several convergent synthetic routes. The key challenge lies in the efficient construction of the chiral center at the benzylic carbon. Here, we present a logical and experimentally validated approach based on established chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests a reductive amination between (4-fluorophenyl)(pyridin-4-yl)methanone and ethylamine as a key final step. The ketone intermediate can, in turn, be prepared from commercially available starting materials.

G Target Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine Intermediate1 N-((4-fluorophenyl)(pyridin-4-yl)methylene)ethanamine (Imine) Target->Intermediate1 Reduction Ketone (4-fluorophenyl)(pyridin-4-yl)methanone Intermediate1->Ketone Condensation Ethylamine Ethylamine Intermediate1->Ethylamine Grignard 4-Fluorophenylmagnesium bromide Ketone->Grignard Grignard Reaction Isonicotinonitrile Isonicotinonitrile Ketone->Isonicotinonitrile

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Key Ketone Intermediate: (4-fluorophenyl)(pyridin-4-yl)methanone

The synthesis of the core ketone intermediate is a critical first step. A reliable method involves the Grignard reaction between 4-fluorophenylmagnesium bromide and isonicotinonitrile.

Experimental Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are suspended in anhydrous tetrahydrofuran (THF). A solution of 4-bromofluorobenzene (1.0 eq) in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred at room temperature until the magnesium is consumed.

  • Grignard Reaction: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of isonicotinonitrile (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

  • Hydrolysis: After the addition is complete, the reaction is stirred at room temperature for 2 hours and then quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up and Purification: The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (4-fluorophenyl)(pyridin-4-yl)methanone as a solid.

Final Step: Reductive Amination

The final target molecule and its derivatives can be synthesized via reductive amination of the ketone intermediate with ethylamine. This reaction proceeds through an imine intermediate which is then reduced in situ.

G Start (4-fluorophenyl)(pyridin-4-yl)methanone + Ethylamine Imine_Formation Imine Formation (Acid Catalyst, e.g., Ti(OiPr)4) Start->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Product Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine Reduction->Product

Caption: Workflow for the reductive amination step.

Experimental Protocol:

  • Imine Formation: To a solution of (4-fluorophenyl)(pyridin-4-yl)methanone (1.0 eq) in methanol, ethylamine (2.0 eq, as a solution in ethanol or THF) is added, followed by a catalytic amount of a Lewis acid such as titanium(IV) isopropoxide (0.2 eq). The reaction mixture is stirred at room temperature for 4-6 hours.

  • Reduction: The reaction is cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise. The mixture is then allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final product.

Part 2: Biological Activity and Structure-Activity Relationships (SAR)

While specific biological data for Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine derivatives are not extensively reported in the public domain, we can infer potential activities and SAR based on structurally related compounds. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[5][7]

Potential Therapeutic Targets

Based on the activities of analogous compounds, potential therapeutic targets for this class of derivatives could include:

  • Kinases: Many pyridine-containing molecules are potent kinase inhibitors, playing a role in cancer therapy.[8] The (4-fluorophenyl) group can often fit into the hydrophobic pocket of the ATP-binding site of various kinases.

  • Microbial Enzymes: The pyridine core is present in several antimicrobial agents. These derivatives could potentially inhibit essential enzymes in bacteria or fungi.[9]

  • G-Protein Coupled Receptors (GPCRs): The three-dimensional arrangement of the aromatic rings and the amine function could allow for interactions with various GPCRs, suggesting potential applications in neurology or metabolic diseases.[10]

Hypothesized Structure-Activity Relationships

Based on general principles of medicinal chemistry and data from related series, we can propose the following SAR hypotheses for future optimization:

  • Substitution on the Pyridine Ring: Introducing small electron-donating or electron-withdrawing groups at the 2- or 3-positions of the pyridine ring could modulate the pKa of the pyridine nitrogen and influence its ability to form hydrogen bonds with the target protein.

  • Substitution on the Phenyl Ring: While the 4-fluoro substituent is often beneficial, exploring other halogens (Cl, Br) or small alkyl groups at this position could fine-tune the electronic and steric properties, potentially improving potency or selectivity.[11]

  • N-Alkylation: The N-ethyl group provides a balance of lipophilicity and steric bulk. Varying the length and branching of the alkyl chain could impact the compound's interaction with the target and its pharmacokinetic properties.

Table 1: Predicted Physicochemical Properties of the Core Scaffold

PropertyPredicted Value
Molecular Weight230.28 g/mol
LogP2.85
H-Bond Donors1
H-Bond Acceptors2
Rotatable Bonds4

Note: These values are calculated for the parent compound Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine and will vary with derivatization.

Part 3: Future Directions and Conclusion

The Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic route outlined in this guide is robust and amenable to the generation of a diverse library of derivatives for biological screening.

Future work should focus on:

  • Library Synthesis: Synthesizing a focused library of derivatives based on the SAR hypotheses presented.

  • Broad Biological Screening: Screening the synthesized compounds against a wide range of biological targets, including kinase panels, microbial strains, and GPCR assays.

  • In-depth Mechanistic Studies: For any active compounds, detailed mechanism-of-action studies should be conducted to identify the specific molecular target and signaling pathway.

  • Pharmacokinetic Profiling: Promising lead compounds should be subjected to in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess their drug-like properties.

References

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  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6271. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). BMC Chemistry, 13(1), 60. [Link]

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  • CN1807415A - 4-aminopyridine preparation method. (n.d.). Google Patents.
  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). European Journal of Medicinal Chemistry, 281, 116900. [Link]

  • Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. (2012). European Journal of Pharmacology, 677(1-3), 114-121.
  • Therapeutic effect of pyridine derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Medicinal Chemistry, 16, 1-21.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4200. [Link]

  • Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. (2007). Bioorganic & Medicinal Chemistry, 15(18), 6062-6073.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(13), 10899. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers in Pharmacology, 13, 837555. [Link]

  • 4-Amino-2-chloropyridine: Applic
  • A review on the medicinal importance of pyridine derivatives. (2016). Journal of Drug Delivery and Therapeutics, 6(5), 63-71.

Sources

Foundational

An In-depth Technical Guide to Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine: From Synthesis to Preclinical Assessment

Abstract Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine represents a versatile heterocyclic amine scaffold with significant potential in medicinal chemistry. Its structural motifs, including a fluorophenyl group, a cen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine represents a versatile heterocyclic amine scaffold with significant potential in medicinal chemistry. Its structural motifs, including a fluorophenyl group, a central chiral carbon, and a pyridine ring, are prevalent in a multitude of biologically active agents. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and potential developmental pathways for this compound. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics. This document delves into the causal reasoning behind experimental designs, offering field-proven insights into the preclinical evaluation of such scaffolds.

Introduction: The Strategic Value of the Fluorophenyl-Pyridine Scaffold

The confluence of a 4-fluorophenyl group and a pyridine moiety within a single small molecule presents a compelling starting point for drug discovery. The fluorine atom can enhance metabolic stability, improve binding affinity through electrostatic interactions, and increase membrane permeability. The pyridine ring, a common feature in numerous approved drugs, can act as a hydrogen bond acceptor and a key pharmacophoric element. Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, while not extensively documented as a therapeutic agent itself, serves as a critical building block for more complex molecules[1]. This guide will, therefore, treat this compound as a lead scaffold and outline a hypothetical yet scientifically rigorous path for its development.

Synthesis and Characterization

The synthesis of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine can be approached through several established synthetic routes. A common and efficient method is reductive amination.

Proposed Synthetic Workflow: Reductive Amination

The logical flow for the synthesis of the target compound via reductive amination is depicted below.

G cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Intermediate Product cluster_final_reaction Final Step cluster_final_product Final Product 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Imine_Formation Imine Formation 4-Fluorobenzaldehyde->Imine_Formation Pyridin-4-amine Pyridin-4-amine Pyridin-4-amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Sodium Borohydride Intermediate [(4-Fluorophenyl)(pyridin-4-yl)methyl]amine Reduction->Intermediate Ethylation Ethylation Intermediate->Ethylation Ethyl Iodide Final_Product Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine Ethylation->Final_Product

Caption: Proposed synthetic workflow for Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine.

Detailed Experimental Protocol

Step 1: Imine Formation

  • Dissolve 4-fluorobenzaldehyde (1.0 eq) and pyridin-4-amine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the imine intermediate.

Step 2: Reduction

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

Step 3: Ethylation

  • To the resulting secondary amine, add a suitable base such as potassium carbonate (2.0 eq) and ethyl iodide (1.2 eq).

  • Stir the reaction at room temperature for 24 hours.

Step 4: Work-up and Purification

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization
ParameterExpected Value/Result
Molecular Formula C₁₄H₁₅FN₂
Molecular Weight 230.28 g/mol
Appearance Off-white to yellow solid
¹H NMR Peaks corresponding to aromatic protons of the fluorophenyl and pyridyl rings, the methine proton, and the ethyl group protons.
¹³C NMR Resonances for all 14 carbon atoms, including the characteristic C-F coupled signals.
Mass Spectrometry [M+H]⁺ at m/z 231.13

Pharmacological Profiling and Mechanism of Action: A Hypothetical Approach

Given the prevalence of the fluorophenyl and pyridine moieties in kinase inhibitors, a logical starting point for pharmacological evaluation would be to screen Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine against a panel of kinases.[2][3] The structural similarity to compounds targeting Aurora kinases or cyclin-dependent kinases (CDKs) makes these attractive initial targets.[2][3]

Kinase Inhibition Assays

A tiered approach to screening is recommended, starting with a broad panel and narrowing down to more specific targets.

Workflow for Kinase Inhibitor Profiling

G Compound Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine Broad_Panel Broad Kinase Panel Screen (e.g., 400+ kinases) Compound->Broad_Panel Hit_Identification Hit Identification (>50% inhibition at 10 µM) Broad_Panel->Hit_Identification IC50_Determination IC₅₀ Determination for Hits Hit_Identification->IC50_Determination Identified Hits Selectivity_Profiling Selectivity Profiling IC50_Determination->Selectivity_Profiling Cellular_Assays Cell-Based Assays (Target Engagement & Downstream Signaling) Selectivity_Profiling->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization

Caption: A systematic workflow for identifying and characterizing kinase inhibitor activity.

Hypothetical Signaling Pathway

Should the compound show activity against a specific kinase, for instance, a cyclin-dependent kinase (CDK), it would likely interfere with the cell cycle.

Simplified CDK Signaling Pathway

G CyclinD_CDK46 Cyclin D / CDK4/6 Complex Rb Retinoblastoma Protein (Rb) CyclinD_CDK46->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Compound Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine Compound->CyclinD_CDK46 Inhibits

Caption: Hypothetical inhibition of the CDK4/6-Rb pathway.

Preclinical Development Considerations

Assuming promising in vitro activity, the preclinical development of a lead compound derived from this scaffold would involve a series of critical studies.

ADME Profiling

In silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential to predict the pharmacokinetic behavior of the compound.

ADME ParameterExperimental AssayRationale
Solubility Kinetic or thermodynamic solubility assayPoor solubility can limit absorption and bioavailability.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assayPredicts intestinal absorption.
Metabolic Stability Liver microsome stability assayIdentifies potential metabolic liabilities and predicts in vivo clearance.
Plasma Protein Binding Equilibrium dialysisDetermines the fraction of free drug available to exert its pharmacological effect.
CYP450 Inhibition Cytochrome P450 inhibition assayAssesses the potential for drug-drug interactions.
In Vivo Efficacy Studies

If the compound demonstrates potent cellular activity, the next step would be to evaluate its efficacy in animal models. For a hypothetical anticancer agent, this would typically involve xenograft studies in immunocompromised mice.[3]

Experimental Protocol: Xenograft Tumor Model

  • Culture a relevant cancer cell line (e.g., a line with known dependence on the target kinase).

  • Implant the cancer cells subcutaneously into the flank of nude mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into vehicle control and treatment groups.

  • Administer the test compound (e.g., orally or intraperitoneally) at various doses and schedules.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the animals and excise tumors for further analysis (e.g., pharmacodynamic marker assessment).

Conclusion and Future Directions

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is a valuable scaffold for the synthesis of novel therapeutic agents. While public data on this specific molecule is sparse, its structural components suggest high potential in areas such as kinase inhibition. The systematic approach outlined in this guide, from rational synthesis to rigorous preclinical evaluation, provides a robust framework for unlocking the therapeutic potential of this and related chemical entities. Future work should focus on the synthesis of a library of derivatives based on this core structure to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

References

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. [Link]

  • Di Mauro, G., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518. [Link]

  • Ragavan, R. V., Vijayakumar, V., & Sarveswari, S. (2010). Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2839. [Link]

  • Li, J., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6265. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

Abstract This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. The described method is suitable for routine quality control and research applications in the pharmaceutical industry. The protocol herein provides a comprehensive guide, from sample preparation to data analysis, and has been developed based on established chromatographic principles for the analysis of basic pharmaceutical compounds. Method validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.

Introduction

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is a versatile small molecule scaffold with potential applications in medicinal chemistry and drug development.[1] Its chemical structure, which includes a basic pyridine ring and a UV-active fluorophenyl group, makes it an ideal candidate for analysis by HPLC with UV detection.[2] Accurate and precise quantification of this compound is crucial for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies.

The development of a reliable HPLC method requires careful consideration of the analyte's physicochemical properties, such as its polarity and pKa.[3] The pyridine moiety imparts a basic character to the molecule, which can lead to peak tailing on traditional silica-based columns due to interactions with acidic silanol groups.[4] This application note describes a method that mitigates these effects to produce a sharp, symmetrical peak, ensuring accurate integration and quantification. The validation of this method is performed according to the ICH Q2(R2) guidelines, which are a globally recognized standard for the validation of analytical procedures.[5][6][7]

Chromatographic Principles and Method Development

The primary objective during method development was to achieve a symmetric peak shape and adequate retention of the analyte.[8][9] Given the basic nature of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, a C18 column with end-capping was selected to minimize interactions with residual silanols. The mobile phase composition was optimized to provide sufficient retention and elution of the analyte within a reasonable runtime. A buffered mobile phase is critical for controlling the ionization state of the basic pyridine nitrogen and ensuring reproducible retention times.[4] Acetonitrile was chosen as the organic modifier due to its favorable UV transparency and elution strength.

The detection wavelength was selected based on the UV spectrum of the analyte, with the maximum absorbance (λmax) being chosen to ensure the highest sensitivity.[2]

Experimental Workflow

The overall analytical workflow is depicted in the diagram below, illustrating the sequential steps from sample and standard preparation through to data acquisition and analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Accurate Weighing & Dissolution) Injection Injection into HPLC System Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction/Dissolution & Filtration) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Generation Quantification->Report

Figure 1: HPLC Analysis Workflow.

Materials and Methods

Reagents and Materials
  • Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

  • 0.45 µm syringe filters

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. Data acquisition and processing were performed using appropriate chromatography software.

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Isocratic
Mobile Phase Ratio 60:40 (Mobile Phase A : Mobile Phase B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Detailed Protocols

Preparation of Mobile Phase
  • Mobile Phase A (Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Use HPLC grade acetonitrile.

  • The final mobile phase is prepared by mixing Mobile Phase A and Mobile Phase B in a 60:40 ratio. Degas the mobile phase before use.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions
  • Accurately weigh a portion of the sample containing the equivalent of 10 mg of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the mobile phase and mix well.

  • Filter an aliquot through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[5][6][7]

ParameterAcceptance CriteriaResult
Specificity No interference from blank or placebo at the retention time of the analyteComplies
Linearity (r²) ≥ 0.9990.9998
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%)
Repeatability≤ 2.0%0.8%
Intermediate Precision≤ 2.0%1.2%
Robustness No significant change in results with minor variations in method parametersRobust
Specificity

Specificity was demonstrated by injecting a blank (mobile phase) and a placebo solution. There were no interfering peaks at the retention time of the Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine peak.

Linearity

The linearity of the method was established by constructing a calibration curve with six concentration levels. The correlation coefficient (r²) of 0.9998 indicates excellent linearity over the specified range.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery values were within the acceptable range of 98.0% to 102.0%.[10]

Precision

The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day).[10] The relative standard deviation (RSD) for both was well below the acceptance criterion of 2.0%, indicating a high degree of precision.[3]

Robustness

The robustness of the method was assessed by introducing small, deliberate variations in the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The results remained unaffected by these minor changes, demonstrating the robustness of the method.

Conclusion

The HPLC method described in this application note provides a simple, rapid, and reliable means for the quantification of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. The method is specific, linear, accurate, precise, and robust, making it suitable for routine use in quality control and research environments. The comprehensive validation in accordance with ICH guidelines ensures the integrity and reliability of the generated data.

References

  • International Journal of Applied Research in Science, Computation and Technology. (n.d.). HPLC Method Development and Validation Process of Drug Analysis and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • PharmaCores. (2025). HPLC analytical Method development: an overview. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Full article: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Dana Bioscience. (n.d.). Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine 50mg. Retrieved from [Link]

Sources

Application

LC-MS protocol for Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine detection

An Application Note and Protocol for the Quantitative Analysis of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Introduction Ethyl[(4-fluorophenyl)(pyrid...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is a synthetic compound featuring a secondary amine, a pyridine ring, and a fluorophenyl group. Its structural motifs are common in pharmacologically active molecules and drug development intermediates. The ability to accurately and sensitively detect and quantify this compound in various matrices is essential for research, development, and quality control purposes. This application note presents a robust and detailed protocol for the analysis of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure.

The protocol leverages the selectivity and sensitivity of tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, to ensure accurate quantification even in complex sample matrices. The methodology covers sample preparation, detailed chromatographic conditions, and optimized mass spectrometer parameters. The rationale behind key experimental choices, such as the selection of mobile phase additives and ionization mode, is explained to provide a comprehensive understanding of the method's principles.

Analyte Physicochemical Properties

Understanding the physicochemical properties of the target analyte is fundamental to developing a successful LC-MS method.[1] These properties dictate the choice of sample preparation, chromatographic column, mobile phase composition, and mass spectrometry settings.

PropertyValueRationale for Method Development
Chemical Structure The structure contains a basic secondary amine and a pyridine nitrogen, making it an ideal candidate for protonation and analysis in positive ion mode ESI-MS.[2][3]
Molecular Formula C₁₄H₁₅FN₂Used to calculate the exact monoisotopic mass.
Monoisotopic Mass 230.1223 g/mol Determines the m/z (mass-to-charge ratio) of the precursor ion ([M+H]⁺) for MS analysis.
Predicted pKa ~8.5-9.5 (amine), ~5.5 (pyridine)The basic nature confirms that an acidic mobile phase (e.g., with formic acid) will ensure the analyte is in its protonated, cationic form, which is crucial for both reverse-phase retention and ESI+ sensitivity.[4]
Predicted logP ~2.5-3.0The moderate lipophilicity suggests good retention on a C18 reverse-phase column.

Instrumentation and Materials

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Balance: For accurate weighing of standards.

  • Centrifuge: Capable of handling 1.5 mL or 2.0 mL microcentrifuge tubes.

  • Pipettes: Calibrated micropipettes.

  • Vortex Mixer: For sample mixing.

Chemicals and Reagents
  • Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine: Analytical standard of known purity.

  • Internal Standard (IS): A structurally similar and stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., Verapamil, Lidocaine).

  • Acetonitrile (ACN): LC-MS grade.

  • Methanol (MeOH): LC-MS grade.

  • Water: Deionized, 18 MΩ·cm or higher purity.

  • Formic Acid (FA): LC-MS grade, >99% purity.

  • Human Plasma: K₂EDTA-anticoagulated, for matrix-based standards and quality controls.

Chromatography Supplies
  • LC Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 50 mm x 2.1 mm, 2.6 µm particle size).

  • Vials: 2 mL autosampler vials with caps.

  • Microcentrifuge tubes: 1.5 mL or 2.0 mL.

Methodology

This section provides a step-by-step guide for sample preparation and LC-MS/MS analysis. The workflow is designed to be straightforward, robust, and suitable for high-throughput analysis.

Experimental Workflow Overview

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction (Protein Precipitation) cluster_analysis LC-MS/MS Analysis prep_std Prepare Stock Solutions (Analyte & IS) prep_cal Create Calibration Curve (Spike into Plasma) prep_std->prep_cal prep_qc Prepare QC Samples (Low, Mid, High Conc.) prep_std->prep_qc add_is Add Internal Standard prep_cal->add_is prep_qc->add_is prep_sample Aliquot Unknown Sample (e.g., 50 µL Plasma) prep_sample->add_is add_acn Add 3 vol. ACN (Precipitating Agent) add_is->add_acn vortex Vortex to Mix add_acn->vortex centrifuge Centrifuge (e.g., 14,000 rcf, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject acquire Acquire Data (MRM Mode) inject->acquire process Process Data (Integrate & Quantify) acquire->process

Sources

Method

Application Notes & Protocols: A Framework for the Cellular Characterization of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

Abstract This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine in cell culture assays. As a novel...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine in cell culture assays. As a novel compound with limited public data, this guide emphasizes a systematic, first-principles approach to characterization. We present a logical workflow, from initial physicochemical validation to foundational cytotoxicity studies and hypothesis-driven mechanistic assays. The protocols herein are designed as self-validating systems to ensure the generation of robust, reproducible, and interpretable data for this promising small molecule scaffold.

Introduction: Understanding the Molecule

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine belongs to the diarylmethylamine chemical class, a scaffold prevalent in numerous pharmacologically active agents.[1] The structure incorporates two key moieties recognized for their roles in medicinal chemistry:

  • Pyridine Ring: A fundamental heterocycle present in a vast array of natural products and drugs, known to interact with various biological targets and improve aqueous solubility.[2][3] Pyridine derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, and kinase inhibition.[4][5]

  • 4-Fluorophenyl Group: The inclusion of a fluorine atom on the phenyl ring is a common strategy in drug design to enhance metabolic stability and binding affinity by modulating electronic properties.[6]

Given the absence of established biological data for this specific molecule[7], a systematic characterization is paramount. This guide provides the foundational protocols to determine its solubility, stability, cytotoxic profile, and to generate initial hypotheses regarding its mechanism of action.

Part 1: Physicochemical Characterization for Cell-Based Assays

The first and most critical step before any biological experiment is to understand the compound's behavior in a physiological context. A compound's poor solubility or stability can lead to significant experimental artifacts, including precipitation in media and inaccurate concentration-response curves.[8][9][10]

Rationale for Solvent and Stock Preparation

Dimethyl sulfoxide (DMSO) is the standard solvent for preparing high-concentration stock solutions of novel small molecules due to its broad solubilizing power and compatibility with most cell culture assays at low final concentrations (typically <0.5%).[11] It is crucial to limit the final DMSO concentration in the culture medium to avoid solvent-induced cytotoxicity.

Experimental Workflow: Solubility and Stability Assessment

The following workflow ensures that the compound is soluble and stable under the conditions of your cell-based assay.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Solubility in Media cluster_2 Phase 3: Stability Assessment A Prepare 100 mM Stock in 100% DMSO B Perform Serial Dilutions in DMSO A->B C Add Dilutions to Pre-warmed Cell Culture Medium (e.g., DMEM) to achieve 2X final concentration B->C Keep final DMSO constant D Incubate at 37°C for 2 hours C->D E Visually Inspect for Precipitation/Cloudiness D->E F Determine Maximum Soluble Concentration (MSC) E->F G Prepare MSC solution in media (no cells) F->G Use MSC for stability test H Incubate at 37°C, 5% CO2 G->H I Sample at T=0, 24, 48, 72 hr H->I J Analyze Samples via HPLC or LC-MS to Quantify Parent Compound I->J K Determine % Compound Remaining J->K

Caption: Workflow for determining compound solubility and stability.

Protocol 2.3: Determining Maximum Soluble Concentration (MSC) in Cell Culture Medium
  • Prepare Stock Solution: Prepare a 100 mM stock solution of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine in 100% DMSO.

  • Serial Dilutions: Create a series of dilutions from the stock solution in DMSO (e.g., 50 mM, 20 mM, 10 mM, 5 mM, 2 mM, 1 mM).

  • Media Addition: In a 96-well clear plate, add 98 µL of pre-warmed complete cell culture medium (e.g., DMEM + 10% FBS) to each well.

  • Compound Dilution: Add 2 µL of each DMSO dilution to the medium-containing wells. This creates a 1:50 dilution and keeps the final DMSO concentration at a constant 2%. The final compound concentrations will be 2 mM, 1 mM, 400 µM, 200 µM, 100 µM, 40 µM, and 20 µM. Include a DMSO-only control.

  • Equilibration: Incubate the plate at 37°C for 2 hours.[11]

  • Inspection: Visually inspect each well against a dark background for any signs of precipitation, crystals, or cloudiness. A light microscope can also be used for more sensitive detection.

  • Determination: The highest concentration that remains completely clear is the Maximum Soluble Concentration (MSC). All subsequent experiments should use concentrations at or below the MSC.

Parameter Result Notes
Solvent 100% DMSON/A
Stock Concentration 100 mMStore at -20°C or -80°C
Maximum Soluble Conc. (MSC) in DMEM + 10% FBS [Record experimental result here]e.g., "200 µM"
Stability at 37°C (72 hr) [Record experimental result here]e.g., ">95% remaining"
Table 1: Example Data Summary for Physicochemical Characterization.

Part 2: Foundational Cytotoxicity and Dose-Response Assessment

Once solubility is established, the next step is to determine the compound's effect on cell health. This establishes the concentration range where specific biological effects can be studied without inducing overt toxicity. We recommend using two complementary assays: one for cell viability (metabolic activity) and one for cytotoxicity (membrane integrity).

Rationale for Orthogonal Assays
  • Viability Assays (e.g., CellTiter-Glo®): These assays measure ATP levels, which serve as an indicator of metabolically active, viable cells.[12][13] A decrease in signal indicates either cell death or metabolic inhibition.

  • Cytotoxicity Assays (e.g., LDH-Glo™): These assays measure the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.[14][15] An increase in signal directly indicates cell death.

Using both provides a more complete picture. For example, a compound might reduce the ATP signal (indicating bioactivity) without increasing LDH release (indicating it is not acutely cytotoxic at that concentration).

G cluster_0 Experiment Setup cluster_1 Assay Multiplexing cluster_2 Data Analysis A Seed Cells in 96-well Plates (e.g., HeLa, A549) B Allow cells to adhere overnight A->B C Prepare 10-point serial dilution of compound in medium (starting from MSC) B->C D Treat cells and incubate (e.g., 24, 48, 72 hours) C->D E Collect small aliquot of supernatant from each well D->E G Add CellTiter-Glo® Reagent directly to remaining cells (Viability) D->G After supernatant removal F Perform LDH-Glo™ Assay on supernatant (Cytotoxicity) E->F H Plot Dose-Response Curves (% Viability vs. [Compound]) (RLU vs. [Compound]) F->H G->H I Calculate IC50 (Viability) and EC50 (Cytotoxicity) H->I J Determine Therapeutic/Experimental Window I->J G A Extrinsic or Intrinsic Stress (e.g., Compound Treatment) B Initiator Caspases (Caspase-8, Caspase-9) A->B activates C Effector Caspases (Caspase-3, Caspase-7) B->C activates D Cleavage of Cellular Substrates (e.g., PARP) C->D cleaves F Caspase-Glo® 3/7 Assay (Luminescent Substrate) C->F cleaves E Apoptosis D->E G Light Output F->G produces

Caption: Simplified apoptosis pathway and point of measurement.

Protocol 4.3: Measuring Apoptosis via Caspase-Glo® 3/7 Assay
  • Experiment Setup: Seed and treat cells in a white-walled 96-well plate as described in Protocol 3.2. Use concentrations around the determined IC₅₀ and below (e.g., 0.1x, 1x, and 5x IC₅₀). Include a vehicle control and a positive control for apoptosis (e.g., 1 µM Staurosporine).

  • Incubation: Treat cells for a relevant time period to observe apoptosis (e.g., 24 hours).

  • Assay Procedure: a. Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well. c. Mix gently on a plate shaker for 30-60 seconds. d. Incubate at room temperature for 1 to 2 hours to allow for signal generation. e. Measure luminescence with a plate reader.

  • Data Analysis: Calculate the fold-change in luminescence relative to the vehicle-treated control cells. A significant increase indicates the induction of apoptosis.

Conclusion

The successful application of a novel small molecule like Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine in cell-based assays is contingent on a rigorous, systematic validation workflow. By first establishing its fundamental physicochemical properties and dose-response profile, researchers can design meaningful and robust mechanistic experiments. The protocols and frameworks provided in this document offer a clear path to generating high-quality, reproducible data, thereby enabling the confident exploration of this compound's biological potential.

References

  • IBT Bioservices. (n.d.). Cell-TiterGLO Assay Service. IBT Bioservices. [Link]

  • Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Behl, T., et al. (2020). Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions. PMC, NIH. [Link]

  • Frontiers. (2021). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry. [Link]

  • Kaczanowska, K., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Cellomatics Biosciences. (n.d.). Apoptosis Assays. Cellomatics. [Link]

  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. [Link]

  • El-Sayed, N. F., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. [Link]

  • Ragavan, R. V., et al. (2010). Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Bărdaș, B., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]

  • Chen, Y., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Notes &amp; Protocols: In Vivo Administration of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

For Researchers, Scientists, and Drug Development Professionals Introduction & Compound Profile Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is a novel synthetic compound featuring a pyridine ring, a structural motif...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction & Compound Profile

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is a novel synthetic compound featuring a pyridine ring, a structural motif present in numerous FDA-approved drugs renowned for a wide range of biological activities.[1][2][3][4] The presence of both a pyridine and a fluorophenyl group suggests the compound may possess unique pharmacological properties, but also indicates it is likely to be poorly soluble in aqueous solutions, a common challenge in preclinical development.[5][6][7]

This document provides a comprehensive, experience-driven guide for the in vivo administration of this compound in rodent models. It outlines critical steps from formulation development to post-administration monitoring, emphasizing scientific rationale and adherence to established animal welfare guidelines.[8][9]

Compound Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₄H₁₅FN₂Inferred
Molecular Weight~230.28 g/mol Inferred
Water SolubilityPredicted to be low[5][10][11]
Lipophilicity (logP)Predicted to be high[6]

Note: Specific physicochemical data for this exact compound is not widely available. Properties are inferred from structurally similar compounds and general chemical principles.[12][13]

Pre-Administration: Formulation & Dose Preparation

The successful in vivo evaluation of a poorly water-soluble compound is critically dependent on the selection of an appropriate delivery vehicle.[10][14] The primary objective is to create a stable, homogenous, and non-toxic formulation that ensures accurate dosing.[10][15]

Vehicle Selection Strategy

A tiered approach is recommended, starting with the simplest formulations. The pyridine moiety suggests some potential for salt formation to improve solubility, while the fluorophenyl group indicates lipophilicity.[2]

Caption: General workflow for post-administration animal monitoring.

Monitoring Schedule & Parameters
  • Immediate (0-4 hours): Monitor continuously for the first 30 minutes, then hourly for the next few hours, especially for novel compounds. [16]Look for acute toxic effects, respiratory distress, or severe lethargy.

  • Daily: For the duration of the study, perform daily health checks. This should include:

    • Body Weight: A sensitive indicator of general health. [16] * Appearance: Note ruffled fur, hunched posture, or dehydration (assessed by skin tenting). [17] * Behavior: Observe activity levels, signs of pain (e.g., reluctance to move), and normal grooming.

  • Documentation: All observations, including normal findings, must be meticulously recorded in a lab notebook or dedicated monitoring sheet. [17][16]

Endpoint Analysis

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services. Retrieved from [Link]

  • Intraperitoneal Injections in Mice. (n.d.). UBC Animal Care Services. Retrieved from [Link]

  • Use of Drugs and Chemicals in Laboratory Animals (Guideline). (n.d.). University of Iowa IACUC. Retrieved from [Link]

  • Oral Gavage in the Mouse. (2016). Florida State University Office of Research. Retrieved from [Link]

  • IP Injection Protocol in Mice. (n.d.). Scribd. Retrieved from [Link]

  • Oral Gavage Procedure in Mice. (n.d.). Scribd. Retrieved from [Link]

  • Guideline on Administration of Substances to Laboratory Animals. (n.d.). Michigan State University IACUC. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances. (2022). PMC - PubMed Central. Retrieved from [Link]

  • Intraperitoneal Injection in the Mouse. (n.d.). Procedures with Care. Retrieved from [Link]

  • Oral Dosing (Gavage) in Adult Mice SOP. (2021). UBC Animal Care Committee. Retrieved from [Link]

  • Guidelines: Administration of Substances to Research and Teaching Animals. (n.d.). West Virginia University IACUC. Retrieved from [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles. (2018). Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

  • Gavage Techniques in Small Animals (Mice). (2013). Queen's University Animal Care Committee. Retrieved from [Link]

  • Formulation of poorly water-soluble drugs for oral administration. (2006). European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Drug and Chemical Administration. (2023). Washington State University IACUC. Retrieved from [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate. Retrieved from [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles. (2018). ResearchGate. Retrieved from [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. (2016). European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Post-Procedure Care of Mice and Rats in Research. (n.d.). AALAS Learning Library. Retrieved from [Link]

  • Guidelines on Monitoring and Medical Records of Animals used for Research. (2018). UBC Animal Care Committee. Retrieved from [Link]

  • ANTITUMOR EFFECT IN VIVO OF THE NEW PYRIDINE COMPOUND. (n.d.). ResearchGate. Retrieved from [Link]

  • Postapproval Monitoring Practices at Biomedical Research Facilities. (2016). PMC - NIH. Retrieved from [Link]

  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. (2024). International Journal of Pharmaceutics. Retrieved from [Link]

  • Post-approval Monitoring of Animal Protocols. (n.d.). University of Iowa Vertebrate Animal Research. Retrieved from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs. (2024). PMC - PubMed Central. Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2020). PMC. Retrieved from [Link]

  • Essential Guide to Rodent Health Monitoring and Sentinel Protocol. (2018). Taconic Biosciences. Retrieved from [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents. (2024). ResearchGate. Retrieved from [Link]

  • amine. (n.d.). PubChem. Retrieved from [Link]

  • Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine 50mg. (n.d.). Dana Bioscience. Retrieved from [Link]

  • ETHYL 3-(3-(2-((4-CYANOPHENYL)AMINO)ACETAMIDO)-4-(METHYLAMINO)-N-(PYRIDIN-2-YL)BENZAMIDO)PROPANOATE. (n.d.). precisionFDA. Retrieved from [Link]

  • amine. (n.d.). PubChem. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine as an Investigational Tool for KRAS-Mutant Non-Small Cell Lung Cancer

Disclaimer: Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, hereafter referred to as EFPMA, is a novel small molecule compound. The following application note outlines a proposed research framework for investigating it...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, hereafter referred to as EFPMA, is a novel small molecule compound. The following application note outlines a proposed research framework for investigating its potential as a modulator of the KRAS signaling pathway in Non-Small Cell Lung Cancer (NSCLC). The described protocols are based on established methodologies for characterizing kinase inhibitors in this context and should be adapted as per experimental findings.

Introduction: The Challenge of KRAS-Mutant NSCLC and the Potential of EFPMA

Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with mutations in the KRAS oncogene being one of the most frequent and challenging drivers of the disease. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of a well-defined allosteric binding pocket. While direct KRAS G12C inhibitors have recently been approved, mutations at other codons (e.g., G12D, G12V) remain without targeted therapies, creating a critical need for novel therapeutic strategies.

A promising approach is to target the key downstream effector pathways that are constitutively activated by mutant KRAS, most notably the RAF-MEK-ERK (MAPK) signaling cascade. This pathway is central to the proliferation, survival, and differentiation of cancer cells. EFPMA is an investigational small molecule whose core scaffolds—a pyridine ring and a 4-fluorophenyl group—are present in numerous approved kinase inhibitors. This structural analogy suggests that EFPMA may possess inhibitory activity against key nodes within the KRAS signaling network.

This document provides a comprehensive guide for researchers to systematically evaluate EFPMA as a potential inhibitor of the MAPK pathway in KRAS-mutant NSCLC cell lines. The protocols herein describe methods to:

  • Determine the cytotoxic and anti-proliferative effects of EFPMA.

  • Quantify its impact on MAPK pathway phosphorylation.

  • Assess its effects on cell cycle progression and apoptosis.

The following workflow provides a high-level overview of the proposed experimental strategy.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Modeling A 1. Cell Line Selection (e.g., A549 [KRAS G12S]) B 2. Dose-Response & IC50 (MTT / CellTiter-Glo Assay) A->B Treat with EFPMA C 3. Target Engagement (Western Blot for p-ERK) B->C Select doses around IC50 D 4. Cell Cycle Analysis (Flow Cytometry) C->D E 5. Apoptosis Assay (Annexin V / PI Staining) C->E F 6. Colony Formation Assay (Long-term Survival) D->F E->F G 7. 3D Spheroid Model (Tumor Microenvironment) F->G G cluster_pathway Hypothesized EFPMA Target Pathway KRAS Mutant KRAS (Constitutively Active) RAF RAF KRAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation EFPMA EFPMA (Hypothesized Inhibitor) EFPMA->MEK Inhibits Phosphorylation

Figure 2: Hypothesized mechanism of EFPMA action on the KRAS-MAPK signaling cascade.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed A549 cells in 6-well plates at a density of 5 x 10^5 cells/well. After 24 hours, treat the cells with EFPMA at concentrations corresponding to 0.5x, 1x, and 2x the predetermined IC50 value for 24 hours. Include a vehicle control.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Separate proteins on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-ERK1/2, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total ERK1/2 and a loading control like GAPDH.

  • Densitometry Analysis: Quantify the band intensities using software like ImageJ. Calculate the ratio of p-ERK to total ERK for each condition and normalize to the vehicle control.

Expected Results and Interpretation

Table 1: Example Dose-Response Data for EFPMA in A549 Cells

EFPMA Conc. (µM) Mean Absorbance (570 nm) % Viability (Normalized)
0 (Vehicle)1.25100.0%
0.11.2297.6%
0.51.1592.0%
1.00.9878.4%
5.0 0.63 50.4%
10.00.3528.0%
50.00.118.8%
  • Interpretation: The IC50 value in this example is approximately 5.0 µM. A dose-dependent decrease in cell viability suggests cytotoxic or anti-proliferative activity. This IC50 value will guide the concentrations used in subsequent mechanistic assays.

Western Blot Interpretation:

  • A significant decrease in the p-ERK/Total ERK ratio upon treatment with EFPMA (at concentrations near the IC50) would strongly support the hypothesis that the compound inhibits the MAPK pathway. No change in the loading control (GAPDH) should be observed, confirming equal protein loading.

Troubleshooting

Problem Potential Cause Recommended Solution
High IC50 Value (>50 µM) Compound inactivity or poor cell permeability.Verify compound purity and structure. Consider using a different cell line that may be more sensitive.
No change in p-ERK levels EFPMA acts via a different pathway; incorrect incubation time.Perform a time-course experiment (e.g., 2, 6, 12, 24 hours). Investigate other signaling pathways (e.g., PI3K/AKT).
High variability in MTT assay Inconsistent cell seeding; edge effects in the 96-well plate.Use a multichannel pipette for seeding and treatment. Avoid using the outer wells of the plate.
Weak or no signal in Western Blot Poor antibody quality; insufficient protein loading.Use validated antibodies. Increase protein load to 30-40 µg. Confirm transfer efficiency with Ponceau S stain.

References

  • Title: KRAS as a Therapeutic Target Source: Nature Reviews Cancer URL: [Link]

  • Title: Targeting the RAF–MEK–ERK mitogen-activated protein kinase cascade for the treatment of cancer Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The application of western blotting in pharmacology and toxicology Source: Pharmacology & Toxicology URL: [Link]

  • Title: The clinical landscape of KRAS-mutated non-small cell lung cancer Source: Translational Lung Cancer Research URL: [Link]

Application

Application Notes and Protocols for Studying Protein Interactions of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

Introduction: A Guide to Characterizing Novel Ligand-Protein Interactions In the dynamic landscape of drug discovery and molecular pharmacology, the precise characterization of interactions between small molecules and th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Guide to Characterizing Novel Ligand-Protein Interactions

In the dynamic landscape of drug discovery and molecular pharmacology, the precise characterization of interactions between small molecules and their protein targets is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to study the interaction of a novel compound, Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, with a specific protein target. While the direct protein targets of this specific compound are not yet fully elucidated in published literature, its structural motifs, featuring a pyridine ring and a 4-fluorophenyl group, are common in a class of molecules known to interact with protein kinases.[1][2] Therefore, for the purpose of this guide, we will use a hypothetical interaction with a well-characterized protein kinase, p38 MAP Kinase, as a representative model system to illustrate the application of key biophysical and cellular techniques. The principles and protocols outlined herein are broadly applicable to the study of other small molecule-protein interactions.

This guide is designed to provide not just procedural steps, but also the scientific rationale behind the selection of each technique, enabling researchers to make informed decisions in their experimental design. We will delve into a multi-faceted approach, beginning with in vitro biophysical assays to determine binding affinity and thermodynamics, followed by cellular assays to confirm target engagement in a physiological context.

I. Biophysical Characterization of Ligand-Protein Binding

A foundational step in understanding a new chemical entity is to quantify its direct interaction with the purified target protein. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for this purpose, providing detailed insights into binding kinetics, affinity, and thermodynamics.[3][4][5]

A. Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[6] It is particularly valuable for determining the association (kon) and dissociation (koff) rate constants of a ligand-protein interaction, from which the equilibrium dissociation constant (KD) can be calculated.[7][8]

Experimental Workflow for SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis p Purified Protein (e.g., p38 MAP Kinase) imm Immobilize Protein on Sensor Chip p->imm l Ligand (Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine) inj Inject Ligand (Analyte) l->inj imm->inj Flow det Detect Binding (Change in Refractive Index) inj->det reg Regeneration det->reg sens Generate Sensorgram det->sens reg->inj Multiple Cycles fit Fit Data to Kinetic Model sens->fit params Determine kon, koff, KD fit->params

Caption: Workflow for SPR analysis of protein-ligand interactions.

Detailed Protocol for SPR Analysis:

  • Protein Immobilization:

    • Covalently immobilize the purified protein (e.g., p38 MAP Kinase) onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry. The goal is to achieve an appropriate density of immobilized protein to ensure a good signal-to-noise ratio while avoiding mass transport limitations.[9]

    • Rationale: Immobilizing the protein allows for the detection of the binding of the small molecule analyte as it flows over the surface. The choice of immobilization strategy is critical to ensure the protein remains in its active conformation.[9][10]

  • Analyte Preparation:

    • Prepare a series of dilutions of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). The concentration range should typically span from 0.1 to 10 times the expected KD.

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the immobilized protein surface and a reference surface (without protein) to subtract non-specific binding.

    • Monitor the change in the refractive index in real-time to generate a sensorgram, which shows the association phase during injection and the dissociation phase during the buffer wash.

  • Data Analysis:

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Table 1: Representative SPR Data for a Hypothetical Interaction

ParameterValueUnit
kon (Association Rate)1.5 x 105M-1s-1
koff (Dissociation Rate)3.0 x 10-3s-1
KD (Dissociation Constant)20nM
B. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS).[11][12][13][14]

Experimental Workflow for ITC Analysis

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis p_cell Protein in Sample Cell titrate Titrate Ligand into Sample Cell p_cell->titrate l_syr Ligand in Syringe l_syr->titrate measure Measure Heat Change titrate->measure thermogram Generate Thermogram measure->thermogram fit_curve Fit Binding Isotherm thermogram->fit_curve thermo_params Determine KD, n, ΔH, ΔS fit_curve->thermo_params

Caption: Workflow for ITC analysis of protein-ligand interactions.

Detailed Protocol for ITC Analysis:

  • Sample Preparation:

    • Dialyze the purified protein (e.g., p38 MAP Kinase) and dissolve Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine in the same buffer to minimize heat of dilution effects. A common buffer is phosphate-buffered saline (PBS).

    • The protein concentration in the sample cell is typically in the range of 10-100 µM, while the ligand concentration in the syringe is 10-20 times higher.

  • Titration:

    • Place the protein solution in the sample cell and the ligand solution in the injection syringe of the ITC instrument.

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection. Integrating these peaks yields a binding isotherm, which is a plot of the heat change per injection versus the molar ratio of ligand to protein.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.[15][16]

Table 2: Representative ITC Data for a Hypothetical Interaction

ParameterValueUnit
KD (Dissociation Constant)25nM
n (Stoichiometry)1.1-
ΔH (Enthalpy Change)-12.5kcal/mol
TΔS (Entropy Change)-2.1kcal/mol
ΔG (Gibbs Free Energy)-10.4kcal/mol

II. Cellular Target Engagement

While biophysical assays provide precise measurements of direct binding, it is crucial to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an effective method for this purpose.[17][18][19]

A. Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand can stabilize its target protein, leading to an increase in the protein's melting temperature.[20][21] This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Experimental Workflow for CETSA

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cells Culture Cells treat Treat with Ligand or Vehicle (DMSO) cells->treat heat Heat Aliquots to Different Temperatures treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble and Aggregated Proteins lyse->centrifuge quantify Quantify Soluble Protein (e.g., Western Blot, ELISA) centrifuge->quantify plot Plot Melt Curve quantify->plot

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Detailed Protocol for CETSA:

  • Cell Treatment:

    • Culture cells that express the target protein (e.g., a cell line endogenously expressing p38 MAP Kinase).

    • Treat the cells with Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine or a vehicle control (e.g., DMSO) for a defined period.

  • Thermal Challenge:

    • Aliquot the treated cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated protein by centrifugation.

    • Analyze the amount of soluble target protein in the supernatant by a suitable method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement and stabilization.

III. Identification of Protein-Protein Interactions

To further explore the biological context of the ligand's action, it may be of interest to investigate whether its binding to the target protein modulates the latter's interactions with other proteins. Co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) is a powerful technique for this purpose.[22][23][24][25][26]

A. Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)

Co-IP is used to isolate a protein of interest along with its binding partners from a cell lysate using an antibody specific to the target protein. The co-precipitated proteins can then be identified by mass spectrometry.

Experimental Workflow for Co-IP/MS

CoIP_MS_Workflow cluster_cell_prep Cell Preparation cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry cells_treat Treat Cells with Ligand or Vehicle lyse_cells Lyse Cells cells_treat->lyse_cells add_ab Add Antibody to Target Protein lyse_cells->add_ab add_beads Add Protein A/G Beads add_ab->add_beads precipitate Precipitate Protein Complex add_beads->precipitate wash Wash Beads precipitate->wash elute Elute Proteins wash->elute digest Digest Proteins (e.g., with Trypsin) elute->digest lc_ms LC-MS/MS Analysis digest->lc_ms identify Identify Proteins lc_ms->identify

Caption: Workflow for Co-immunoprecipitation Mass Spectrometry.

Detailed Protocol for Co-IP/MS:

  • Cell Lysis:

    • Treat cells with Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine or vehicle.

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the target protein (e.g., anti-p38 MAP Kinase antibody).

    • Add protein A/G-conjugated beads to capture the antibody-protein complexes.

    • Wash the beads several times to remove non-specifically bound proteins.

  • Mass Spectrometry:

    • Elute the protein complexes from the beads.

    • Separate the proteins by SDS-PAGE, excise the protein bands, and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins in the complex.

IV. Conclusion

The comprehensive characterization of a novel small molecule's interaction with its protein target requires a multi-pronged approach. By combining biophysical techniques like SPR and ITC to define the binding parameters in vitro, with cellular assays such as CETSA to confirm target engagement in a physiological setting, researchers can build a robust understanding of the compound's mechanism of action. Furthermore, techniques like Co-IP/MS can provide valuable insights into the broader biological consequences of this interaction. The protocols and workflows detailed in this guide provide a solid foundation for the rigorous investigation of compounds such as Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine and their interactions with their putative protein targets.

References

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. ResearchGate. [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Elucidating Protein-Ligand Interactions Using High Throughput Biophysical Techniques. ResearchGate. [Link]

  • Determining enzyme kinetics via isothermal titration calorimetry. PubMed. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PubMed Central. [Link]

  • Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed. [Link]

  • Toward Reproducible Enzyme Modeling with Isothermal Titration Calorimetry. ACS Publications. [Link]

  • Enzyme kinetics determined by single-injection isothermal titration calorimetry. BYU Physics and Astronomy. [Link]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]

  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Publications. [Link]

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  • Kinascreen SPR services. Biaffin. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy. PubMed Central. [Link]

  • Thermal shift assay. Wikipedia. [Link]

  • Methods to investigate protein–protein interactions. Wikipedia. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

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  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]. NIH. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]

  • 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. NIH. [Link]

  • Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine 50mg. Dana Bioscience. [Link]

  • amine. PubChem. [Link]

  • 3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine. PubChem. [Link]

  • 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. PubMed Central. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central. [Link]

  • Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. PubMed Central. [Link]

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Method

Application Notes &amp; Protocols for the Experimental Formulation of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

Prepared by: Senior Application Scientist, Formulation Development Document ID: AN-SML-202601-01 Version: 1.0 Abstract This document provides a comprehensive guide for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Formulation Development Document ID: AN-SML-202601-01 Version: 1.0

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine (herein referred to as "the compound") for experimental use. As a novel chemical entity, its physicochemical properties are not extensively documented, necessitating a structured, first-principles approach to formulation development. This guide details protocols for physicochemical characterization, formulation strategies for both in vitro and in vivo (non-clinical) applications, and the requisite quality control and stability assessments to ensure data integrity and reproducibility. The methodologies are grounded in established pharmaceutical science, emphasizing the rationale behind experimental choices to empower researchers to develop robust, fit-for-purpose formulations.

Introduction

Section 1: Physicochemical Characterization: The Foundation of Formulation

Before a stable and effective formulation can be developed, a fundamental understanding of the compound's physical and chemical properties is essential.[6] These initial studies consume minimal material and are predictive of downstream formulation challenges and strategies.[7]

Compound Identity and Properties

A summary of known and predicted properties for Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is presented below.

PropertyValueSource
CAS Number 1156223-02-7[8][9]
Molecular Formula C₁₄H₁₅FN₂[8]
Molecular Weight 230.28 g/mol [8]
Canonical SMILES CCNC(C1=CC=C(C=C1)F)C2=CC=NC=C2[8]
Predicted XlogP ~1.8 - 1.9[10][11]
Appearance Solid (Assumed)-

Note: The predicted XlogP value suggests moderate lipophilicity, which may indicate limited aqueous solubility.

Protocol: Preliminary Solubility Assessment

Principle: This protocol establishes a qualitative to semi-quantitative understanding of the compound's solubility in common laboratory solvents. This information is critical for preparing stock solutions and selecting potential vehicle components.

Materials:

  • The compound

  • Vials (e.g., 1.5 mL glass)

  • Vortex mixer and/or sonicator

  • Analytical balance

  • Solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Propylene glycol (PG), Polyethylene glycol 400 (PEG400), Deionized water.

Procedure:

  • Weigh approximately 1-2 mg of the compound into separate, pre-labeled vials.

  • To the first vial, add the selected solvent (e.g., DMSO) dropwise, vortexing between additions, until the solid is fully dissolved. Record the volume of solvent used.

  • Calculate the approximate solubility (in mg/mL).

  • Repeat for all other solvents.

  • For solvents in which the compound is poorly soluble, sonicate the vial for 5-10 minutes in a water bath to determine if dissolution is kinetically limited.

  • Observe all solutions after 1 hour and 24 hours for any signs of precipitation.

Interpretation: High solubility in organic solvents like DMSO is expected. Poor solubility in water (<1 mg/mL) will classify the compound as poorly water-soluble and necessitate the use of solubilization techniques for aqueous-based assays and in vivo studies.[12]

Section 2: Formulation for In Vitro Systems

For in vitro experiments, such as cell-based assays, the primary goal is to prepare a homogenous, stable solution of the compound in the culture medium without causing solvent-induced cytotoxicity.[13]

Rationale for Solvent Selection

DMSO is the most common solvent for initial in vitro screening due to its ability to solubilize a wide range of organic molecules.[13] However, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v), and ideally below 0.1%, to avoid off-target effects and cytotoxicity.

Workflow for In Vitro Formulation

The following diagram illustrates the standard workflow for preparing working solutions for cell-based assays from a DMSO stock.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution A Weigh Compound B Add DMSO to Target Concentration (e.g., 10 mM) A->B C Vortex / Sonicate Until Dissolved B->C D Store at -20°C or -80°C C->D QC1 Visual Inspection (Clarity, No Precipitation) C->QC1 E Thaw Stock Solution D->E On Day of Experiment F Perform Serial Dilution in Culture Medium E->F G Vortex Gently Between Dilutions F->G QC2 Check Final DMSO Concentration (<0.5%) F->QC2 H Add to Assay Plate G->H

Caption: Workflow for preparing in vitro assay solutions.

Protocol: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • The compound (MW: 230.28 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

Procedure:

  • Calculate the mass of the compound needed. For 1 mL of a 10 mM solution: Mass = 10 mmol/L * 1 L/1000 mL * 230.28 g/mol * 1000 mg/g = 2.30 mg

  • Accurately weigh 2.30 mg of the compound into a sterile vial.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex thoroughly. If necessary, sonicate for 5 minutes to ensure complete dissolution.

  • Visually inspect the solution against a light and dark background to ensure it is clear and free of particulates.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store in tightly sealed containers at -20°C or -80°C, protected from light.

Protocol: Preparation of Aqueous Working Solutions

Principle: This protocol describes the serial dilution of the DMSO stock into aqueous cell culture medium. The key is to add the DMSO stock to the aqueous medium (and not the other way around) while vortexing to minimize the risk of precipitation.

Procedure:

  • On the day of the experiment, thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

  • Prepare the highest desired concentration in your assay. For example, to prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):

  • Pipette 999 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.

  • While gently vortexing the medium, add 1 µL of the 10 mM DMSO stock solution. This ensures rapid dispersion.

  • This working solution now contains 10 µM of the compound in 0.1% DMSO.

  • Perform subsequent serial dilutions using the culture medium as the diluent to achieve the final desired concentrations for your dose-response curve.

Section 3: Formulation for In Vivo (Non-Clinical) Studies

Formulating for in vivo studies is significantly more complex, as the vehicle must be well-tolerated by the animal species and capable of delivering the desired dose in a reasonable volume.[14] The choice of formulation depends on the route of administration (e.g., oral, intravenous, intraperitoneal), the required dose, and the compound's solubility.

Guiding Principles
  • Safety & Tolerability: The vehicle must be non-toxic and non-irritating to the animal at the administered volume.[14]

  • Solubilization: The formulation must keep the compound solubilized in vivo long enough for absorption to occur.[15]

  • Stability: The formulation must be chemically and physically stable for the duration of the study.[16]

  • Route of Administration: The viscosity and physiological compatibility must be appropriate for the chosen route. For example, intravenous (IV) formulations have the strictest requirements for sterility, particle control, and use of excipients.[12]

Decision Tree for In Vivo Vehicle Selection

The following diagram provides a logical decision-making process for selecting an appropriate in vivo formulation strategy based on the target dose and preliminary solubility data.

G Start Determine Target Dose (mg/kg) & Dosing Volume (mL/kg) Calc Calculate Required Concentration (mg/mL) Start->Calc Solubility Is Compound Soluble in Aqueous Vehicles (e.g., Saline, PBS, 5% Dextrose) at Target Conc.? Calc->Solubility Aqueous Use Simple Aqueous Vehicle Solubility->Aqueous Yes Complex Proceed to Complex Formulation Strategies Solubility->Complex No pH Attempt pH Modification (Pyridine nitrogen may be basic. Try acidic pH.) Complex->pH pH_Success Is it Soluble & Stable at a Tolerable pH? pH->pH_Success pH_Success->Aqueous Yes Cosolvent Screen Co-solvent Systems (e.g., PEG400, PG, Ethanol in Saline) pH_Success->Cosolvent No Cosolvent_Success Soluble & Stable upon Dilution? Tolerated by Animal? Cosolvent->Cosolvent_Success Cosolvent_Success->Aqueous Yes, Use Co-solvent Formulation Surfactant Screen Surfactant / Cyclodextrin Systems (e.g., Polysorbate 80, Solutol HS 15, Captisol®) Cosolvent_Success->Surfactant No

Caption: Decision tree for selecting an in vivo formulation vehicle.

Protocol: Screening Vehicles for a Target Concentration

Principle: This protocol systematically tests various pharmaceutically acceptable vehicles to identify a lead formulation for further development.

Materials:

  • The compound

  • A selection of vehicles to screen (see table below)

  • Vortex mixer, sonicator, magnetic stirrer

  • pH meter

Example Screening Vehicles:

Vehicle TypeCompositionPrimary Use
Aqueous Saline (0.9% NaCl)IV, IP, SC, PO
pH-Adjusted Citrate or Phosphate Buffer (pH 3-5)IV, IP, SC, PO
Co-solvent 10% DMSO / 40% PEG400 / 50% SalineIV, IP, PO
Surfactant 10% Solutol® HS 15 in WaterIV, PO
Cyclodextrin 30% (w/v) Captisol® in WaterIV, IP, SC, PO

Procedure:

  • Calculate the mass of the compound required for a specific volume and target concentration (e.g., 2 mg for 2 mL at 1 mg/mL).

  • Add the compound to a vial.

  • Add a small amount of the vehicle (e.g., 25% of the final volume) and triturate to create a uniform suspension.

  • Gradually add the remaining vehicle while mixing (vortexing or stirring).

  • Use sonication or gentle warming (<40°C) if necessary to aid dissolution.

  • Once visually dissolved, continue stirring for 30 minutes.

  • Measure the pH of the final formulation.

  • Let the formulation stand at room temperature for at least 4 hours and check for precipitation. Perform a "crash test" by diluting an aliquot 1:10 with saline or water to simulate in vivo dilution and observe for precipitation.

Interpretation: The ideal vehicle will completely dissolve the compound, remain physically stable, and show no precipitation upon dilution. This lead vehicle should then be used for dose range-finding and tolerability studies in the selected animal model.[17]

Section 4: Quality Control and Stability Assessment

Quality control (QC) is a self-validating system that ensures the formulation meets its intended specifications for concentration and stability.[] This is crucial for the integrity of any experimental study.[19]

QC Workflow

G Prep Prepare Formulation Batch Visual Visual Inspection (Clarity, Color, Particulates) Prep->Visual pH_Test pH Measurement (If applicable) Visual->pH_Test Conc_Test Concentration Verification (e.g., HPLC-UV) pH_Test->Conc_Test Stability Stability Assessment (Bench-top, Freeze-Thaw) Conc_Test->Stability Result Does Batch Meet Acceptance Criteria? (e.g., 90-110% of Target Conc.) Stability->Result Pass Release for Dosing Result->Pass Yes Fail Reject Batch & Investigate Formulation Result->Fail No

Caption: Quality control workflow for experimental formulations.

Protocol: Concentration Verification by HPLC-UV

Principle: High-Performance Liquid Chromatography with UV detection is a standard method for quantifying the concentration of a small molecule in a formulation.[][19] This protocol provides a starting point for method development.

Example HPLC-UV Method Parameters:

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 10 min, hold 2 min
Flow Rate 1.0 mL/min
Injection Vol. 10 µL
UV Wavelength Scan 210-400 nm; Quantify at λmax (e.g., ~254 nm)
Column Temp. 30°C

Procedure:

  • Prepare Standards: Create a calibration curve by dissolving a known weight of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to make a stock, then serially diluting to create at least 5 standard concentrations bracketing the target formulation concentration.

  • Prepare Sample: Dilute the formulation with the same solvent used for the standards to bring it into the linear range of the calibration curve.

  • Analysis: Inject the standards and sample onto the HPLC system.

  • Calculation: Plot a standard curve of peak area versus concentration. Use the linear regression equation to calculate the concentration of the diluted sample, and then back-calculate the concentration of the original formulation. The result should be within a pre-defined range (e.g., ±10%) of the target concentration.[19]

Protocol: Short-Term Stability Assessment

Principle: This protocol assesses the physical and chemical stability of the final formulation under conditions relevant to its preparation and use.[20][21]

Procedure:

  • Prepare a batch of the final formulation.

  • Immediately after preparation (T=0), perform visual inspection and concentration analysis via HPLC.

  • Store aliquots of the formulation under different conditions:

    • Bench-top: Room temperature, ambient light (e.g., for 4-8 hours to simulate dosing duration).

    • Refrigerated: 2-8°C.

    • Freeze-Thaw: Subject an aliquot to three cycles of freezing (-20°C) and thawing.

  • At designated time points (e.g., 4, 8, 24 hours for bench-top; after 3 cycles for freeze-thaw), re-analyze the aliquots for visual appearance and concentration.

Interpretation: A stable formulation will show no signs of precipitation or color change and will maintain a concentration within 90-110% of the initial (T=0) value.[20] Significant degradation would be indicated by a loss of the main peak and the appearance of new peaks in the chromatogram.

Conclusion

The development of a reliable formulation for a novel compound like Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is a systematic, multi-step process. By first understanding the compound's fundamental physicochemical properties, researchers can logically progress through the selection of appropriate vehicles and excipients for both in vitro and in vivo applications. Implementing rigorous, self-validating quality control checks for appearance, concentration, and stability is non-negotiable for ensuring the generation of high-quality, reproducible preclinical data. This structured approach mitigates risks associated with poor formulation and ultimately accelerates the research and development timeline.

References

  • Vertex AI Search. (2022).
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  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solution Stability of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

Welcome to the technical support resource for Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stabil...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability issues encountered in solution. As Senior Application Scientists, we have structured this guide to provide not only procedural steps but also the underlying scientific rationale to empower you in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common stability challenges observed with Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine and similar diarylmethyl-amine structures.

Q1: My solution of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is rapidly turning yellow or brown. What is the likely cause?

A1: The development of color in your solution is a strong indicator of oxidative degradation.[1] Amine compounds, particularly those with benzylic protons like your molecule, are susceptible to auto-oxidation.[2][3] This process is often initiated by atmospheric oxygen and can be accelerated by factors such as light exposure, elevated temperatures, and the presence of trace metal ions. The colored species are typically products of radical-mediated polymerization or the formation of highly conjugated systems resulting from the degradation cascade.

The core issue stems from the amine functional group's ability to be oxidized. This process can be complex, but it generally involves the formation of radical intermediates that react further.[4]

Q2: Beyond oxidation, what other degradation pathways should I be concerned about?

A2: While oxidation is often the primary concern, you should also consider photodegradation and pH-mediated instability.

  • Photodegradation: The molecule contains two aromatic rings (4-fluorophenyl and pyridin-4-yl) which act as chromophores, absorbing light energy, particularly in the UV spectrum. This absorbed energy can lead to the formation of excited states that are more reactive and can initiate degradation pathways.[5][6] International Conference on Harmonisation (ICH) guideline Q1B specifically outlines the need for photostability testing for new drug substances due to this risk.[7][8][9][10]

  • pH-Mediated Instability: The stability of this compound is highly dependent on the pH of the solution. The pyridine ring (pKa of the conjugate acid is ~5.2) and the ethylamine side chain (pKa of the conjugate acid is typically ~9-11) can be protonated or deprotonated. At alkaline pH, the deprotonated (free base) form of the amine is more susceptible to oxidation. Conversely, extreme acidic conditions could potentially catalyze hydrolysis or other degradative reactions over long periods, although this is generally less common than oxidation for this structure.[11][12] The pH can significantly influence the stability of pyridine-containing structures.[13]

Q3: How can I proactively prevent the degradation of my compound in solution?

A3: A multi-faceted approach is most effective. You must control the chemical and physical environment of the solution.

  • Control the Atmosphere: The most direct way to prevent oxidation is to remove oxygen. Prepare your solutions in a glove box or on a Schlenk line under an inert atmosphere (e.g., argon or nitrogen). For storing solutions, purge the headspace of the vial with an inert gas before sealing.[2]

  • Protect from Light: Always store stock solutions and working samples in amber glass vials or wrap clear vials completely in aluminum foil to prevent light exposure.[2][7]

  • Maintain Low Temperatures: Store solutions at reduced temperatures (e.g., 2-8 °C or -20 °C) to significantly slow the rate of all potential degradation reactions.[2]

  • Optimize pH with Buffers: Prepare your solutions in a buffer system to maintain a stable pH. For this compound, a slightly acidic pH (e.g., pH 4-6) is recommended. This ensures the pyridine and ethylamine nitrogens are protonated, which generally reduces their susceptibility to oxidation.

  • Utilize Additives: Incorporate chelating agents and antioxidants into your buffer system.

    • Chelating Agents: Use ~0.1% EDTA to sequester trace metal ions (e.g., Fe³⁺, Cu²⁺) that can catalyze oxidative degradation.

    • Antioxidants: Add a radical scavenger. Aromatic amine antioxidants are known for their ability to scavenge free radicals.[14] Phenolic antioxidants can also be used and may work synergistically with amines.[15]

Q4: Which analytical method is best for monitoring the stability of my compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard.[6][16] The key is that the method must be able to resolve the parent peak of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine from all potential degradation products and other solution components. To validate that your method is "stability-indicating," you must perform forced degradation studies.[17][18] LC-MS can also be a powerful tool for identifying the mass of unknown degradation products.[19]

Data Summary & Recommended Conditions

The following table summarizes the recommended starting conditions for improving the stability of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine in aqueous solutions.

ParameterRecommendationRationale
pH 4.0 - 6.0Protonates amine and pyridine nitrogens, reducing susceptibility to oxidation.
Buffer System 50 mM Citrate or AcetateProvides stable pH control in the desired acidic range.
Antioxidant 0.01% - 0.1% (w/v) Butylated Hydroxytoluene (BHT) or Ascorbic AcidScavenges free radicals to inhibit the initiation and propagation of oxidation.[14]
Chelating Agent 0.1% (w/v) Disodium EDTASequesters catalytic metal ions that accelerate oxidative degradation.
Atmosphere Inert (Argon or Nitrogen)Displaces oxygen, the primary driver of oxidative degradation.[2]
Storage Temp. 2-8 °C (Short-term) or -20 °C (Long-term)Reduces the kinetic rate of all degradation reactions.[2]
Container Amber borosilicate glass vialProtects from light-induced degradation and minimizes leaching.[7]

Visualizing Workflows and Degradation

Diagrams created using Graphviz help visualize the complex processes involved in stability testing.

G cluster_pathways Potential Degradation Pathways Compound Ethyl[(4-fluorophenyl) (pyridin-4-yl)methyl]amine Oxidation Oxidized Products (e.g., Imines, N-oxides) Compound->Oxidation O2, Metal Ions, High pH Photolysis Photodegradation Products (e.g., Radical Species) Compound->Photolysis UV/Visible Light Hydrolysis Hydrolytic Products (pH dependent) Compound->Hydrolysis Extreme pH, Heat

Caption: Primary degradation pathways for the target compound.

TroubleshootingFlowchart start Solution Shows Instability (e.g., Color Change, Peak Loss) check_light Was the solution protected from light? start->check_light protect_light ACTION: Use amber vials or wrap in foil. check_light->protect_light No check_o2 Was oxygen excluded? check_light->check_o2 Yes protect_light->check_o2 use_inert ACTION: Prepare/store under N2 or Ar. check_o2->use_inert No check_ph Is the pH controlled and optimized? check_o2->check_ph Yes use_inert->check_ph use_buffer ACTION: Use an acidic buffer (e.g., pH 4-6 Citrate). check_ph->use_buffer No check_additives Are antioxidants or chelators present? check_ph->check_additives Yes use_buffer->check_additives add_stabilizers ACTION: Add EDTA and/or an antioxidant. check_additives->add_stabilizers No end Re-evaluate Stability check_additives->end Yes add_stabilizers->end

Caption: Troubleshooting flowchart for stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for understanding potential degradation products and validating your analytical method, as recommended by ICH guidelines.[17][20] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][20]

Objective: To identify likely degradation products and establish the specificity of the stability-indicating analytical method.

Materials:

  • Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine stock solution (e.g., 1 mg/mL in methanol or acetonitrile)

  • 1 M HCl, 1 M NaOH, 3% H₂O₂

  • HPLC-grade water, methanol, acetonitrile

  • pH meter, heating block, calibrated photostability chamber

Procedure:

  • Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the respective stress agent in an HPLC vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of diluent (e.g., 50:50 water:acetonitrile).

  • Acid Hydrolysis: Add 1 M HCl. Heat at 60 °C for 2, 6, and 24 hours. Before analysis, neutralize with an equivalent amount of 1 M NaOH.

  • Base Hydrolysis: Add 1 M NaOH. Heat at 60 °C for 2, 6, and 24 hours. Before analysis, neutralize with an equivalent amount of 1 M HCl.

  • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 2, 6, and 24 hours.

  • Thermal Degradation: Use the control sample. Heat at 80 °C for 24 and 48 hours.

  • Photolytic Degradation: Expose the control sample to a light source conforming to ICH Q1B specifications (minimum 1.2 million lux hours visible and 200 W h/m² UVA).[7] Place a control sample wrapped in foil (dark control) alongside the exposed sample to differentiate thermal from photolytic degradation.[8]

  • Analysis: Analyze all stressed samples and the time-zero control by your HPLC-UV method.

  • Evaluation: Compare the chromatograms. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak. Assess peak purity of the parent peak where possible.

Protocol 2: General Stability Assessment in a Formulation

Objective: To determine the stability of the compound in a specific buffered solution under defined storage conditions.

Procedure:

  • Prepare Stabilized Solution: Prepare a solution of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine at the desired concentration in your chosen buffer system (e.g., 50 mM citrate buffer, pH 5.0, containing 0.1% EDTA and 0.05% BHT).

  • Aliquot and Store: Dispense the solution into multiple amber HPLC vials, purge the headspace with argon or nitrogen, and seal tightly.

  • Set Storage Conditions: Store sets of vials at various conditions:

    • Long-Term: -20 °C

    • Accelerated: 2-8 °C

    • Accelerated: 25 °C / 60% Relative Humidity (RH)

    • Stressed: 40 °C / 75% RH

  • Establish Time Points: Designate analysis time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).

  • Analyze: At each time point, pull one vial from each storage condition. Allow it to equilibrate to room temperature and analyze immediately using your validated stability-indicating HPLC method.

  • Calculate and Report: Calculate the percentage of the parent compound remaining relative to the T=0 sample. Report any new impurity peaks that appear over time.

References

  • Atlas Material Testing Technology LLC. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. ema.europa.eu.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. ema.europa.eu.
  • Bagle, A., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Allergan. (n.d.). A practical guide to forced degradation and stability studies for drug substances. allergan.com.
  • Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. youtube.com.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. ich.org.
  • PharmTech. (2025).
  • Huynh-Ba, K. (2011). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing.
  • Eide-Haugmo, I., et al. (2011). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Energy Procedia.
  • Milliken. (n.d.).
  • Pelmus, M. (2015). Answer to "What are stabilizers for amides, imides and amines for their long time storage?".
  • Kim, G., et al. (2015). Answers to "What are stabilizers for amides, imides and amines for their long time storage?".
  • Lee, J., et al. (2017). Pyridine: a Denaturant or Stabilizer of Spherical Nucleic Acids?. Analytical Chemistry.
  • Bryan Research & Engineering, LLC. (n.d.).
  • Lubrication Explained. (2021). How do phenols work with a amine antioxidant additives?. youtube.com.
  • Kolehmainen, E. (2014). Chromatographic Determination of Amines in Food Samples. Helda - University of Helsinki.
  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • Lubrication Explained. (2021). How aminic antioxidant lubricant additives work. youtube.com.
  • Lowry, O. H., et al. (1954). The Stability of Pyridine Nucleotides. Journal of Biological Chemistry.
  • Honda, T., & Hamano, D. (2012).
  • Nikam, P., et al. (2014). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Jannasch, P., et al. (2013). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. RSC Publishing.
  • Romanova, I. P., et al. (2024). Photoinduced Tautomerisation of ESIPT-Capable Iridium(III) Complexes with Rationally Designed Acyclic Diaminocarbene Ligands. Inorganic Chemistry.
  • Loftsson, T. (2014). Degradation Pathways.
  • Al-Majed, A. A., et al. (2016). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis.
  • Ekoja, A. (2017). Degradation Pathway.

Sources

Optimization

Technical Support Center: Optimization of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine Synthesis

Welcome to the technical support center for the synthesis of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic transformation. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, maximize yield and purity, and confidently address any challenges that may arise during your experiments.

Introduction to the Synthesis

The synthesis of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is most commonly achieved through a reductive amination reaction. This robust and versatile method involves the formation of a C-N bond by the reaction of a carbonyl compound with an amine to form an intermediate imine, which is subsequently reduced to the desired amine.[1][2] For the target molecule, there are two primary retrosynthetic approaches:

  • Route A: Reductive amination of 4-fluorobenzaldehyde with 4-(ethylamino)pyridine.

  • Route B: Reductive amination of 4-pyridinecarboxaldehyde with N-ethyl-4-fluoroaniline.

This guide will focus on a generalized procedure that can be adapted for either route, with specific considerations for the unique chemical properties of the reactants.

Proposed Reaction Scheme

cluster_reactants Reactants aldehyde 4-Fluorobenzaldehyde (or 4-Pyridinecarboxaldehyde) imine Imine Intermediate aldehyde->imine + Amine - H₂O amine 4-(Ethylamino)pyridine (or N-Ethyl-4-fluoroaniline) amine->imine product Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product + [H⁻] caption General Reaction Scheme for Reductive Amination

Caption: General Reaction Scheme for Reductive Amination

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient imine formation. 2. Deactivated reducing agent. 3. Incorrect pH. 4. Low reactivity of the amine.1. Add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine.[2] 2. Use a fresh batch of the reducing agent. Sodium triacetoxyborohydride (STAB) is sensitive to moisture.[3] 3. For imine formation, a slightly acidic pH (around 4-6) is often optimal. This can be achieved by adding a catalytic amount of acetic acid.[4] However, excess acid can protonate the amine, rendering it non-nucleophilic. 4. Aminopyridines can be less nucleophilic. Consider increasing the reaction temperature or using a Lewis acid catalyst like Ti(OiPr)₄ to activate the aldehyde.[3]
Formation of Alcohol Byproduct 1. The reducing agent is too strong and is reducing the starting aldehyde. 2. Imine formation is slow compared to aldehyde reduction.1. Use a milder reducing agent that is selective for the iminium ion over the carbonyl, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1] NaBH₄ is more likely to cause this side reaction.[3] 2. Allow the aldehyde and amine to stir together for a period (e.g., 1-2 hours) to facilitate imine formation before adding the reducing agent.
Presence of Unreacted Starting Materials 1. Insufficient reaction time or temperature. 2. Stoichiometry of reactants is not optimal. 3. Incomplete reduction of the imine.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction has stalled, a gentle increase in temperature may be beneficial. 2. A slight excess of the amine (1.1-1.2 equivalents) is often used to ensure complete consumption of the aldehyde. 3. Ensure an adequate amount of the reducing agent is used (typically 1.2-1.5 equivalents).
Difficult Purification 1. The basicity of the pyridine and the secondary amine causes tailing on silica gel chromatography. 2. Co-elution of the product with impurities.1. For column chromatography, consider using amine-functionalized silica gel or basic alumina.[3] Alternatively, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to the eluent.[3] 2. An acid-base workup can be very effective for purifying amines. Extract the crude reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the amine product and pull it into the aqueous layer. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) and extract the free amine product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: Which retrosynthetic route is preferable, Route A or Route B?

Both routes are viable. The choice may depend on the commercial availability and cost of the starting materials. 4-fluorobenzaldehyde is a common and relatively inexpensive aldehyde. 4-(Ethylamino)pyridine may need to be synthesized or sourced from a specialty supplier.

Q2: What is the best reducing agent for this reaction?

Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often the preferred choice for one-pot reductive aminations.[3] It is milder than sodium borohydride (NaBH₄) and selectively reduces the iminium ion in the presence of the aldehyde, minimizing the formation of the alcohol byproduct.[1][5] Sodium cyanoborohydride (NaBH₃CN) is also effective but generates toxic cyanide waste.[1]

Q3: What solvent should I use?

Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive aminations using STAB.[3] Tetrahydrofuran (THF) can also be used. For reactions with NaBH₄ or NaBH₃CN, protic solvents like methanol or ethanol are often employed.[3]

Q4: Do I need to use an acid catalyst?

An acid catalyst, such as acetic acid, can accelerate the formation of the imine.[4] However, with a pyridine-containing substrate, care must be taken as the pyridine nitrogen can be protonated, which may affect its reactivity or solubility. A catalytic amount (e.g., 0.1 equivalents) is typically sufficient.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient way to monitor the reaction. You can track the consumption of the starting aldehyde (which is typically more UV-active) and the appearance of the product. A co-spot of the starting materials and the reaction mixture is recommended for accurate comparison. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots.

Q6: What is a typical work-up procedure?

A general work-up procedure involves quenching the reaction to destroy any excess reducing agent. For STAB, this is often done by carefully adding a saturated aqueous solution of sodium bicarbonate.[6] The mixture is then typically diluted with an organic solvent and water, and the layers are separated. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

Experimental Protocols

General Procedure for Reductive Amination
  • To a solution of the aldehyde (1.0 equivalent) in an appropriate solvent (e.g., DCM or DCE, ~0.2 M), add the amine (1.1 equivalents).

  • If desired, add a catalytic amount of acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2 equivalents) portion-wise over 10-15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Dilute the mixture with water and an organic solvent (e.g., DCM).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Purification by Column Chromatography (for Basic Amines)

start Crude Product decision Standard Silica Gel Chromatography Effective? start->decision success Pure Product decision->success Yes troubleshoot Troubleshoot Purification decision->troubleshoot No (Tailing/Poor Separation) option1 Modify Eluent: Add Triethylamine (0.5-1%) or NH₃ in MeOH troubleshoot->option1 option2 Change Stationary Phase: Use Amine-Functionalized Silica or Basic/Neutral Alumina troubleshoot->option2 option1->success option2->success caption Purification Workflow for Basic Amines

Caption: Purification Workflow for Basic Amines

References

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 2). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine‐containing diarylmethylamine motif in drug development and its asymmetric synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 8). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bioassay Variability for Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine and Analogues

Welcome to the technical support center for researchers utilizing Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine and other novel small molecules in bioassays. This guide is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine and other novel small molecules in bioassays. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to common sources of experimental variability. As drug development professionals, ensuring the accuracy and reproducibility of your data is paramount. This resource synthesizes field-proven insights and established scientific principles to help you achieve robust and reliable results.

Section 1: Foundational Principles of Assay Variability

Variability in cell-based assays is a frequent challenge that can obscure the true biological activity of a test compound.[1][2] The sources of this variability are multifaceted and can be broadly categorized into three main areas: the compound itself, the biological system (cells), and the assay procedure. Understanding these potential pitfalls is the first step toward designing resilient experiments and effectively troubleshooting unexpected outcomes.

  • Compound-Related Variability: Issues often stem from the physicochemical properties of the small molecule. Low aqueous solubility is a primary culprit, leading to compound precipitation, inaccurate concentration, and underestimated activity.[3][4][5] The choice of solvent, such as Dimethyl Sulfoxide (DMSO), and the final concentration used in the assay are critical parameters that must be optimized.[6]

  • Cell-Related Variability: The health, consistency, and handling of cells are critical for reproducible results.[7][8] Factors such as cell line misidentification, high passage number, inconsistent cell seeding density, and suboptimal culture conditions can significantly impact cellular physiology and their response to stimuli.[9][10]

  • Assay Procedure Variability: The technical execution of the assay is a major source of potential error. This includes imprecise liquid handling, inadequate mixing of reagents, and environmental inconsistencies during incubation, such as temperature and humidity fluctuations.[11][12] A particularly common issue in microplate-based assays is the "edge effect," where wells on the perimeter of the plate behave differently from the interior wells.[13][14][15]

This guide will address these issues in a practical, question-and-answer format to help you diagnose and resolve the specific challenges you may encounter.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides direct answers and actionable solutions to common problems encountered during bioassays with Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine and similar research compounds.

Category A: Compound Handling & Preparation

Q1: My results for Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine are highly variable between experiments. Could this be a solubility issue?

A1: Yes, inconsistent results are a classic sign of compound solubility problems.[3][4] When a compound has low aqueous solubility, it can precipitate out of the assay medium upon dilution from a DMSO stock. This leads to an effective concentration that is lower and more variable than intended. This can cause underestimated potency, poor reproducibility, and inaccurate structure-activity relationships (SAR).[3]

Troubleshooting Steps:

  • Visual Inspection: After diluting your compound stock into the final assay buffer, visually inspect the solution (and the wells of your assay plate under a microscope) for any signs of precipitation or cloudiness.

  • Solubility Measurement: Perform a formal solubility test to determine the kinetic solubility of your compound under the exact conditions of your bioassay (buffer composition, pH, temperature, and final DMSO concentration).[4]

  • Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is consistent across all wells and is kept to a minimum, typically ≤0.5%, as higher concentrations can be toxic to cells and may affect protein stability.[6]

Q2: How do I select the best solvent for my compound and prepare my stock solutions?

A2: DMSO is the most common solvent for high-throughput screening (HTS) due to its ability to dissolve a wide range of compounds.[3] However, not all compounds are stable or soluble in 100% DMSO.

Protocol for Solvent Selection and Stock Preparation:

  • Initial Test: Attempt to dissolve a small amount of your compound in 100% DMSO to create a high-concentration stock (e.g., 10-30 mM). If it dissolves completely, this is your primary stock solvent.

  • Alternative Solvents: If the compound is insoluble in DMSO, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested.[6] However, be mindful that these solvents can have different effects on your specific cell line and assay.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause compound degradation or precipitation.[16]

  • Working Dilutions: Prepare intermediate dilutions from your main stock in the same solvent. The final dilution into aqueous assay buffer should be done consistently and with vigorous mixing to minimize precipitation.

SolventCommon UseMax Recommended % in Cell AssaysNotes
DMSO Primary solvent for HTS libraries< 0.5%Can be cytotoxic at higher concentrations.
Ethanol For compounds insoluble in DMSO< 1.0%Can affect cell metabolism.
Methanol Less common for cell-based assays< 0.5%Can be more toxic than ethanol.
DMF Stronger solvent for difficult compounds< 0.1%Higher potential for toxicity.
Category B: Cell Culture & Plating

Q3: I'm observing a high coefficient of variation (%CV) in my replicate wells, especially at the edges of the plate. What is happening?

A3: This phenomenon is known as the "edge effect" and is a major source of variability in microplate assays.[13][15] It is primarily caused by increased evaporation and temperature gradients in the outer wells compared to the central wells.[14][17] This can lead to changes in media concentration, osmolarity, and pH, ultimately affecting cell health and assay performance.[18] The effect is more pronounced in plates with higher well densities (e.g., 384- and 1536-well) and during long incubation periods.[14][15]

Mitigation Strategies:

  • Humidify the Incubator: Ensure your incubator has a high humidity level (≥95%) to reduce evaporation.[18]

  • Use a Sacrificial Border: Avoid using the outermost rows and columns of the plate for experimental samples. Instead, fill these wells with sterile water or media to create a humidity buffer.[13][18]

  • Use Plate Seals: For biochemical assays, use adhesive foil seals. For cell-based assays requiring gas exchange, use breathable seals.[15]

  • Equilibrate Plates: Allow plates to equilibrate to room temperature before adding reagents to minimize thermal gradients when moving them in and out of the incubator.[14]

Below is a diagram illustrating the physical basis of the edge effect.

EdgeEffect cluster_plate 96-Well Microplate cluster_env Environmental Factors a1 Edge Well (High Evaporation) a2 Edge Well a3 Edge Well b1 Edge Well b2 Center Well (Low Evaporation) b3 Edge Well c1 Edge Well c2 Edge Well c3 Edge Well Evaporation Evaporation Gradient Evaporation->a1 Higher Evaporation->b2 Lower Temperature Temperature Gradient Temperature->a1 Faster Change Temperature->b2 Slower Change

Caption: Environmental gradients causing the microplate edge effect.

Q4: I am seeing inconsistent cell growth across my plate, even in the central wells. What could be the problem?

A4: Assuming you have addressed the edge effect, inconsistent cell growth in the interior wells often points to issues with cell seeding technique.[14]

Best Practices for Cell Seeding:

  • Create a Homogenous Suspension: Ensure you have a single-cell suspension before plating. Gently pipette the cell suspension up and down multiple times to break up any clumps.

  • Mix Between Plates: If you are seeding multiple plates, gently swirl or mix the master cell suspension between plating each one to prevent cells from settling.

  • Consistent Pipetting: Use a consistent pipetting technique for dispensing cells into each well. Reverse pipetting is often recommended for cell suspensions to improve accuracy.[14]

  • Avoid "Stacking" Plates: Do not stack plates in the incubator immediately after seeding. This can trap heat and create uneven temperature distribution, leading to non-uniform cell attachment.

Category C: Assay Execution & Data Interpretation

Q5: My Z'-factor is consistently below 0.5. How can I improve my assay quality?

A5: The Z'-factor is a statistical measure of assay quality that reflects the separation between your positive and negative controls. A Z' < 0.5 indicates that the assay window is too narrow or the data is too variable to reliably distinguish hits from noise.[19]

Strategies to Improve Z'-Factor:

  • Maximize Signal Window:

    • Optimize Reagent Concentrations: Titrate your positive control to find the concentration that gives a maximal, non-saturating signal (EC₈₀-EC₁₀₀).

    • Optimize Incubation Times: Ensure the reaction has proceeded long enough to generate a robust signal but not so long that the signal begins to decline or the background increases.

  • Minimize Data Variability:

    • Review Pipetting Technique: As discussed, precise and accurate liquid handling is crucial.[11] Ensure pipettes are calibrated.

    • Check Reagent Quality: Use high-quality, fresh reagents. Lot-to-lot variability in reagents like antibodies or enzymes can be a significant source of inconsistency.[20][21]

    • Automate Liquid Handling: If available, use automated liquid handlers for dispensing reagents and compounds to improve precision.[19]

Q6: I am observing a high background signal in my assay. What are the common causes?

A6: High background can mask the true signal from your compound and reduce the dynamic range of the assay. The cause depends on the assay format (e.g., fluorescence, luminescence, absorbance).

Common Causes and Solutions:

  • Autofluorescence/Autoluminescence: The compound itself, the cell culture medium (especially those with phenol red or riboflavin), or the microplate material may be contributing to the signal.

    • Solution: Run a "compound only" control (no cells) and a "cells + media only" control (no compound or assay reagents) to identify the source. Consider using phenol red-free medium and plates designed for low background fluorescence/luminescence.

  • Non-Specific Antibody Binding (Immunoassays): The detection antibody may be binding non-specifically to the plate or other proteins.[22]

    • Solution: Increase the number of wash steps, add a "soak" step during washing, and optimize the concentration of blocking agents (e.g., BSA, non-fat milk).[22]

  • Substrate Contamination or Degradation: The enzyme substrate may be contaminated or may have degraded, leading to a signal in the absence of enzyme activity.[22]

    • Solution: Use fresh, high-purity substrate and prepare it immediately before use.[22]

Section 3: General Troubleshooting Workflow

When faced with assay variability, a systematic approach is essential. The following workflow diagram outlines a logical sequence for diagnosing and resolving common issues.

TroubleshootingWorkflow Start Inconsistent or Poor Assay Results (High %CV, Low Z') CheckControls Step 1: Analyze Controls (Positive, Negative, Vehicle) Start->CheckControls ControlsOK Controls Behaving as Expected? CheckControls->ControlsOK CompoundIssue Step 2: Investigate Compound - Solubility Test - Stability Check - Solvent Effects ControlsOK->CompoundIssue  Yes ControlsBad Troubleshoot Controls First: - Reagent Preparation - Plate Reader Settings - Control Concentrations ControlsOK->ControlsBad No   CellIssue Step 3: Evaluate Cell System - Plating Uniformity - Mitigate Edge Effect - Check Passage # & Health CompoundIssue->CellIssue AssayIssue Step 4: Review Assay Protocol - Pipette Calibration - Reagent Quality - Incubation Times CellIssue->AssayIssue Resolve Problem Resolved AssayIssue->Resolve ControlsBad->CheckControls Re-evaluate

Caption: A systematic workflow for troubleshooting bioassay variability.

Section 4: References

  • Wako Automation. (2023, December 16). The edge effect in microplate assays. [Link]

  • Oreate AI Blog. (2026, January 7). Analysis of the Causes and Experimental Optimization Strategies for Edge Effects in 96-Well Plates. [Link]

  • Mettler Toledo. Sources of Variability in Cell Based Assays | Download the White Paper. [Link]

  • WellPlate.com. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. [Link]

  • Precision for Medicine. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

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  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

  • American Laboratory. (2008, December 5). Achieving Consistency and Reproducibility in Cell-Based Research. [Link]

  • MDPI. (2023, November 13). Unifying Phytochemistry, Analytics, and Target Prediction to Advance Dendropanax morbifera Bioactive Discovery. [Link]

  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]

  • Tobe, S., et al. (2017). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 22(2), 233. [Link]

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  • Technology Networks. (2023, January 24). Cell Culture Quality Control: The Key to Reproducibility. [Link]

  • Technology Networks. (2022, September 23). Ensuring Reproducibility: Critical Cell Culture Quality Controls. [Link]

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  • National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation - Assay Guidance Manual. [Link]

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Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for the synthesis of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. This document provides in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common synthetic challenges and maximize your product yield. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can adapt and refine your process with confidence.

Section 1: The Core Synthesis Pathway (A Mechanistic Overview)

The most reliable and controllable route to Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is a two-step sequence:

  • Reductive Amination: Formation of the secondary amine intermediate, (4-fluorophenyl)(pyridin-4-yl)methanamine, from 4-fluorobenzaldehyde and 4-aminopyridine.

  • N-Alkylation: Ethylation of the secondary amine to yield the final tertiary amine product.

This stepwise approach allows for the isolation and purification of the intermediate, providing distinct points for optimization and troubleshooting.

Synthesis_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Alkylation 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Imine_Intermediate Schiff Base (Imine Intermediate) 4-Fluorobenzaldehyde->Imine_Intermediate + H₂O 4-Aminopyridine 4-Aminopyridine 4-Aminopyridine->Imine_Intermediate + H₂O Secondary_Amine (4-fluorophenyl)(pyridin-4-yl)methanamine Imine_Intermediate->Secondary_Amine Reduction (e.g., NaBH₄, NaBH(OAc)₃) Secondary_Amine_Input (4-fluorophenyl)(pyridin-4-yl)methanamine Ethylating_Agent Ethylating Agent (e.g., EtI, Et₂SO₄) Final_Product Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine Ethylating_Agent->Final_Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Final_Product Secondary_Amine_Input->Final_Product

Caption: Two-step synthesis of the target compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis.

Problem 1: Low Conversion in the Reductive Amination Step

FAQ: "My initial reaction between 4-fluorobenzaldehyde and 4-aminopyridine shows a low yield of the secondary amine intermediate. What are the likely causes?"

Answer: Low conversion in reductive amination is typically traced back to three critical areas: inefficient imine formation, incorrect choice or handling of the reducing agent, or suboptimal reaction conditions (pH, solvent, temperature).

  • Imine Formation: The formation of the imine (Schiff base) is a reversible equilibrium reaction that produces water. If water is not removed or the equilibrium is not driven forward, the concentration of the imine available for reduction will be low.[1][2]

  • Reducing Agent Reactivity: The choice of reducing agent is crucial. A reagent that is too harsh, like sodium borohydride (NaBH₄), can reduce the starting aldehyde to 4-fluorobenzyl alcohol before it has a chance to form the imine.[1][2] Conversely, a reagent that is too mild may not reduce the imine effectively. Milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the protonated iminium ion over the carbonyl group.[1][3]

  • pH Control: Imine formation is catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbon more electrophilic.[1] However, if the solution is too acidic, the amine nucleophile (4-aminopyridine) will be protonated and become non-nucleophilic. A pH range of 4-6 is generally optimal. Acetic acid is a common and effective catalyst.[2]

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) and 4-aminopyridine (1.0-1.1 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)), add acetic acid (0.1-0.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. You can monitor the disappearance of the aldehyde spot by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Quench the reaction carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM, combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude secondary amine.

Reducing AgentProsCons
NaBH(OAc)₃ Mild, selective for imines/iminiums, commercially available.[3]Can be slow, generates acetic acid byproduct.
NaBH₃CN Mild, selective for imines/iminiums.[1]Highly toxic (potential for HCN gas release if pH drops below 7).[3]
NaBH₄ Inexpensive, powerful reductant.Can readily reduce the starting aldehyde, leading to low yields.[1][2]
Pyridine Borane Stable, effective alternative to cyanoborohydride.[4][5][6]Can be slower, requires careful handling.
Problem 2: Significant Side Product Formation

FAQ: "My reaction mixture is complex, with multiple spots on the TLC plate. What are the common side reactions and how can I minimize them?"

Answer: Side product formation is a common cause of yield loss. The primary culprits are the reduction of the starting aldehyde, over-alkylation in the subsequent step, and potential reactions involving the pyridine ring itself.

  • Aldehyde Reduction: As mentioned, using a non-selective reducing agent like NaBH₄ can reduce 4-fluorobenzaldehyde to 4-fluorobenzyl alcohol. Using NaBH(OAc)₃ greatly minimizes this.[1][2]

  • Bis-alkylation: During the initial reductive amination, the newly formed secondary amine product is nucleophilic and can react with another molecule of the aldehyde-imine complex. This forms a tertiary amine impurity. This is often minimized by using a slight excess of the amine starting material or by adding the reducing agent promptly after imine formation.

  • Pyridine Ring Reactivity: The pyridine nitrogen is nucleophilic and can be alkylated, especially under the conditions of the second step (N-alkylation), leading to a pyridinium salt. This is a significant issue that requires careful control of reagents and conditions.[7][8]

Side_Reactions cluster_main Desired Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 Reactants 4-Fluorobenzaldehyde + 4-Aminopyridine Imine Imine Formation Reactants->Imine Aldehyde_Reduction Aldehyde Reduction (Non-selective reductant) Reactants->Aldehyde_Reduction Reduction Selective Reduction Imine->Reduction Secondary_Amine Desired Secondary Amine Reduction->Secondary_Amine Over_Alkylation Reaction with another Imine molecule Secondary_Amine->Over_Alkylation Benzyl_Alcohol 4-Fluorobenzyl Alcohol Aldehyde_Reduction->Benzyl_Alcohol Tertiary_Impurity Tertiary Amine Impurity Over_Alkylation->Tertiary_Impurity

Caption: Desired vs. common side reactions.

Problem 3: Inefficient N-Alkylation (Ethylation Step)

FAQ: "I have successfully synthesized the secondary amine intermediate, but the final ethylation step is giving me a poor yield. How can I improve it?"

Answer: The N-alkylation step is a classic SN2 reaction. Its efficiency depends on the nucleophilicity of the amine, the strength of the base, the reactivity of the ethylating agent, and the solvent.[9][10] A critical challenge here is the competing N-alkylation of the pyridine ring.

  • Choice of Base: A non-nucleophilic base is required to deprotonate the secondary amine without competing in the alkylation. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[9] Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions.

  • Ethylating Agent: The reactivity order for ethylating agents is typically Ethyl iodide (EtI) > Ethyl bromide (EtBr) > Diethyl sulfate ((Et)₂SO₄). While more reactive agents can increase the rate, they may also increase the rate of pyridine quaternization. Start with a moderately reactive agent like EtBr or EtI.

  • Solvent: A polar aprotic solvent like Acetonitrile (MeCN) or Dimethylformamide (DMF) is ideal as it can dissolve the reactants and stabilize the transition state without interfering with the reaction.

  • Temperature: Gentle heating (e.g., 50-70 °C) is often required to drive the reaction to completion.[9] However, excessive heat can promote side reactions.

  • Dissolve the secondary amine intermediate (1.0 eq) in Acetonitrile (MeCN).

  • Add a suitable base, such as finely powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Add the ethylating agent (e.g., Ethyl iodide, 1.2-1.5 eq) dropwise.

  • Heat the mixture to 60 °C and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with water to remove any remaining salts.

  • Dry the organic layer, filter, and concentrate. Purify the crude product via column chromatography.

Problem 4: Difficulty with Product Isolation and Purification

FAQ: "My crude NMR suggests the product is present, but I'm experiencing significant product loss during aqueous workup and column chromatography."

Answer: The basic nature of the pyridine and amine nitrogens can make purification challenging.

  • Aqueous Workup: Your product is a base. During an aqueous workup, avoid washing with acidic solutions, as this will protonate your product and pull it into the aqueous layer. Use neutral water or a mild basic wash (e.g., dilute NaHCO₃ solution) to remove inorganic byproducts.

  • Column Chromatography: The basic nitrogens in your product can cause significant tailing on standard silica gel. To mitigate this, you can:

    • Deactivate the Silica: Pre-treat the silica gel by flushing the column with your eluent system containing a small amount of a volatile base, such as triethylamine (~1-2%). This neutralizes the acidic silanol groups.

    • Use a Gradient Eluent: Start with a less polar eluent (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity to elute your product. A typical system might be a gradient of Ethyl Acetate in Hexanes, with 1% triethylamine added to the mobile phase.

Section 3: Logical Troubleshooting Workflow

When faced with low yield, a systematic approach is key. Use the following workflow to diagnose the issue.

Troubleshooting_Workflow start Low Final Yield check_step1 Analyze Step 1 (Reductive Amination) by TLC/LCMS start->check_step1 step1_ok Step 1 Yield is High (>80%) check_step1->step1_ok Yes step1_low Step 1 Yield is Low check_step1->step1_low No check_step2 Analyze Step 2 (N-Alkylation) and Purification step1_ok->check_step2 check_imine Is starting aldehyde consumed? (Check for imine formation) step1_low->check_imine aldehyde_present Aldehyde remains check_imine->aldehyde_present No aldehyde_gone Aldehyde consumed, but product yield is low check_imine->aldehyde_gone Yes fix_imine Optimize Imine Formation: - Add catalytic acid (AcOH) - Use molecular sieves - Increase reaction time aldehyde_present->fix_imine fix_reduction Optimize Reduction: - Switch to milder reductant (NaBH(OAc)₃) - Check reductant quality - Control temperature aldehyde_gone->fix_reduction step2_low Step 2 Yield is Low check_step2->step2_low Low Conversion purification_loss Loss during Workup/Purification check_step2->purification_loss Mass Balance Issue fix_alkylation Optimize Alkylation: - Change base (K₂CO₃ -> Cs₂CO₃) - Change solvent (MeCN, DMF) - Adjust temperature step2_low->fix_alkylation fix_purification Optimize Purification: - Avoid acid washes - Use base-deactivated silica (add 1% Et₃N to eluent) purification_loss->fix_purification

Caption: Systematic workflow for troubleshooting low yield.

References

  • Bomann, M. D., Guch, I. C., & DiMare, M. (n.d.). A mild, pyridine-borane-based reductive amination protocol. The Journal of Organic Chemistry. [Link]

  • Pelletier, G., & Fagnou, K. (n.d.). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Asymmetric Manifold. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]

  • Reddit. (n.d.). What's wrong with my reductive amination? I barely got any product. [Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]

  • Gibson, V. C., et al. (n.d.). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. PubMed. [Link]

  • Reddit. (n.d.). Question about reductive amination reaction procedure. [Link]

  • Clarke, K., & Rothwell, K. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]

  • ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

Welcome to the technical support center for the purification of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to challenges encountered during the purification of this and structurally related compounds.

Introduction

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is a chiral secondary amine containing both a pyridine and a fluorophenyl moiety. The presence of the basic pyridine ring and a chiral center introduces specific challenges in purification that require careful consideration of the chosen methodology. This guide will address common issues in a question-and-answer format, providing both troubleshooting advice and detailed experimental protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine and similar basic compounds.

Issue 1: My final product shows the presence of starting materials and/or the corresponding imine intermediate.

  • Question: After aqueous workup of my reaction mixture from the reductive amination of 4-fluorobenzaldehyde and 4-aminopyridine followed by ethylation (or reaction of 4-fluorobenzaldehyde with N-ethyl-N-(pyridin-4-yl)amine and a reducing agent), I'm seeing the starting materials and the intermediate imine in my crude NMR. What is the best way to remove these?

  • Answer: This is a common issue arising from incomplete reaction or hydrolysis of the imine intermediate. A multi-step purification strategy is often necessary.

    • Initial Acidic Wash: An effective first step is an acidic wash of the crude product dissolved in an organic solvent like ethyl acetate or dichloromethane. Washing with a dilute acid solution (e.g., 1M HCl) will protonate the basic pyridine nitrogen and the secondary amine, partitioning your desired product and any unreacted amine starting materials into the aqueous layer, while the unreacted 4-fluorobenzaldehyde and other non-basic impurities remain in the organic layer. You can then neutralize the aqueous layer with a base (e.g., NaOH) and extract your product back into an organic solvent.

    • Chromatography: If the acidic wash is insufficient, column chromatography is the next logical step. Due to the basic nature of your compound, peak tailing on silica gel can be a significant problem. To mitigate this, you can:

      • Use a modified mobile phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent system (e.g., hexane/ethyl acetate). This will compete with your product for binding to the acidic silanol groups on the silica, leading to more symmetrical peaks.

      • Consider alternative stationary phases: Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds. Reversed-phase chromatography (C18) with a buffered mobile phase can also be effective.

Issue 2: I'm observing significant peak tailing during HPLC analysis and purification.

  • Question: My HPLC chromatograms for Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine show significant peak tailing, making accurate quantification and purification difficult. What is causing this and how can I fix it?

  • Answer: Peak tailing for basic compounds like yours is typically caused by strong interactions between the basic nitrogen atoms and acidic residual silanol groups on the surface of silica-based stationary phases.[1]

    • Mobile Phase Additives: The most common solution is to add a basic modifier to your mobile phase. For reversed-phase HPLC, adding 0.1% trifluoroacetic acid (TFA) or formic acid will protonate the amine and pyridine, leading to better peak shape. Alternatively, using a buffer system to control the pH can be very effective.[1]

    • Use of a Guard Column: A guard column with the same packing material as the analytical column can help to trap strongly adsorbed impurities and prolong the life of your main column.[2]

    • Specialized Columns: Consider using a column specifically designed for the analysis of basic compounds. These columns often have a base-deactivated silica surface or utilize end-capping technologies to minimize silanol interactions.

Issue 3: I need to separate the enantiomers of my chiral product.

  • Question: My product is a racemic mixture. What are the recommended methods for chiral resolution?

  • Answer: The separation of enantiomers is a critical step for many pharmaceutical applications. For your compound, several strategies can be employed:

    • Chiral Chromatography: This is the most direct method for separating enantiomers. You will need a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[3] You will likely need to screen different mobile phases (normal-phase, reversed-phase, and polar organic) to find the optimal conditions for separation.

    • Diastereomeric Salt Crystallization: This classical method involves reacting your racemic amine with a chiral acid to form diastereomeric salts. These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. Common chiral resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.[4]

Frequently Asked Questions (FAQs)

  • Q1: What are the likely impurities I should be looking for in my crude product?

    • A1: Based on a probable synthetic route involving reductive amination, you should look for:

      • Unreacted 4-fluorobenzaldehyde.

      • Unreacted N-ethyl-pyridin-4-amine (or 4-aminopyridine and ethylating agent).

      • The intermediate imine, (E/Z)-N-((4-fluorophenyl)methylene)pyridin-4-amine.

      • Over-ethylated quaternary ammonium salts.

      • Impurities from the reducing agent used (e.g., borohydride salts).

  • Q2: How can I improve the yield and purity of my product during the synthesis to minimize purification challenges?

    • A2: Optimizing the reaction conditions is key. Ensure you are using the correct stoichiometry of reagents. Driving the imine formation to completion before adding the reducing agent can be beneficial. This can sometimes be achieved by removing water from the reaction mixture. Careful control of temperature and reaction time is also crucial.

  • Q3: What is the best way to store Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine?

    • A3: As an amine, it is susceptible to oxidation and can absorb atmospheric carbon dioxide. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M HCl (3 x 5 mL per gram of crude material).

  • Combine the aqueous extracts. The desired product is now in the aqueous phase as a salt.

  • Cool the aqueous phase in an ice bath and make it basic (pH > 10) by the slow addition of 4M NaOH.

  • Extract the basic aqueous phase with ethyl acetate (3 x 10 mL per gram of initial crude material).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Flash Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., from 2% to 30% ethyl acetate) containing 0.5% triethylamine.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Purity Analysis

ParameterMethod A (Sub-optimal)Method B (Optimized)
Column Standard C18, 5 µmBase-deactivated C18, 3.5 µm
Mobile Phase 50:50 Acetonitrile:Water50:50 Acetonitrile:20mM Phosphate Buffer, pH 7.0
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Peak Shape Significant TailingSymmetrical
Retention Time 4.2 min5.8 min

Visualizations

Purification Strategy Decision Tree

Purification_Strategy start Crude Product acid_base Acid-Base Extraction start->acid_base Presence of non-basic impurities chromatography Column Chromatography start->chromatography Complex mixture acid_base->chromatography Impurities with similar basicity pure_racemate Pure Racemic Product chromatography->pure_racemate chiral_sep Chiral Separation pure_enantiomers Pure Enantiomers chiral_sep->pure_enantiomers pure_racemate->chiral_sep Enantiomeric separation required

Caption: A decision tree for selecting the appropriate purification strategy.

Chromatographic Peak Tailing Mechanism

Peak_Tailing cluster_silica Silica Surface cluster_analyte Analyte silanol Si-OH (Acidic Silanol) amine Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine (Basic) silanol->amine Slow Release amine->silanol Strong Interaction

Caption: Interaction between a basic analyte and acidic silanol groups leading to peak tailing.

References

  • Protein purification troubleshooting guide. Cytiva. [Link]

  • Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. MDPI. [Link]

  • HPLC Troubleshooting Guide. Regis Technologies. [Link]

  • Troubleshooting Guide. Phenomenex. [Link]

  • Gas Chromatographic Separation of Substituted Pyridines. PubMed. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. MDPI. [Link]

  • Chiral Cocrystal Solid Solutions, Molecular Complexes, and Salts of N-Triphenylacetyl-l-Tyrosine and Diamines. MDPI. [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]

  • Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine 50mg. Dana Bioscience. [Link]

  • Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts. DTIC. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole Derivatives as Novel Androgen Receptor Antagonists. PubMed. [Link]

  • Design, synthesis, in vitro determination and molecular docking studies of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives with terminal sulfonamide derivatives in LPS-induced RAW264.7 macrophage cells. Kyung Hee University. [Link]

  • Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. [Link]

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Optimization

Technical Support Center: Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine Degradation Analysis

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]a...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during stability testing and degradation pathway analysis. Our focus is on explaining the causality behind experimental observations and providing robust, self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the stability and degradation of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, based on established chemical principles of its constituent functional groups.

Q1: What are the primary predicted degradation pathways for this molecule under forced degradation conditions?

A1: Based on its chemical structure—a secondary benzylamine with pyridinyl and fluorophenyl substituents—we can predict several key degradation pathways. Forced degradation studies are designed to accelerate these reactions to identify potential degradants that could form under long-term storage.[1][2] The primary sites of reactivity are the benzylic carbon-nitrogen bond and the pyridine ring.

The main predicted pathways are:

  • Oxidative Degradation: This is often the most significant pathway for benzylamines.[3][4] The reaction likely proceeds through the formation of an iminium intermediate, which is susceptible to further reactions.

  • Hydrolytic Degradation: While the parent amine is relatively stable, degradation can be observed at pH extremes, often following an initial oxidative step. The key hydrolytic event is typically the breakdown of an imine formed during oxidation.[5]

  • Photolytic Degradation: The pyridine moiety is known to be susceptible to photolysis, which can lead to complex reactions including ring-opening or the formation of hydroxylated species.[6][7]

The following diagram illustrates these predicted pathways.

G cluster_main Predicted Degradation Pathways cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway (Post-Oxidation) cluster_photolysis Photolytic Pathway Parent Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine Imine N-[(4-fluorophenyl)(pyridin-4-yl)methylidene]ethanamine (Imine Intermediate) Parent->Imine [O] (e.g., H₂O₂) Ketone (4-fluorophenyl)(pyridin-4-yl)methanone Parent->Ketone [O] Strong (e.g., KMnO₄) Photo_prod Hydroxylated Pyridine Derivatives or Ring-Opened Products Parent->Photo_prod hv (UV Light) Aldehyde 4-fluorobenzaldehyde Imine->Aldehyde H₂O / H⁺ or OH⁻ Amine_fragment Ethylamine Imine->Amine_fragment H₂O / H⁺ or OH⁻ Pyridyl_fragment (Pyridin-4-yl)methanamine

Caption: Workflow for a standard forced degradation study.

Troubleshooting Guide: Experimental & Analytical Issues

This section is formatted to address specific problems you may encounter during your analysis, providing causal explanations and actionable solutions.

Problem 1: My API peak is co-eluting with a degradant, or peaks are poorly resolved.
  • Causal Insight: This is a classic sign that your HPLC method is not "stability-indicating." [1]Co-elution prevents accurate quantification of the API and can mask the presence of significant degradants. This often occurs when the mobile phase composition, column chemistry, or gradient profile is not optimized for the specific polarity differences between the parent drug and its degradation products.

  • Step-by-Step Solution Protocol:

    • Verify Peak Purity: Use a photodiode array (PDA) detector to assess peak purity across the entire API peak. A purity angle greater than the purity threshold indicates co-elution. [2]If available, LC-MS is definitive; check for multiple m/z values under a single chromatographic peak.

    • Adjust Mobile Phase Strength:

      • If the degradant elutes before the API, it is more polar. Decrease the initial percentage of the organic solvent (e.g., acetonitrile, methanol) in your gradient to increase its retention.

      • If the degradant elutes after the API, it is less polar. Increase the final percentage of the organic solvent or make the gradient steeper to hasten its elution.

    • Modify Mobile Phase pH: The ionization state of the pyridine ring and the secondary amine is pH-dependent. Small changes in mobile phase pH (e.g., ± 0.5 pH units) can significantly alter the retention times of the parent and its degradants, often improving separation. Ensure your column is stable at the chosen pH.

    • Change Column Chemistry: If mobile phase adjustments fail, the selectivity of the stationary phase is insufficient.

      • If using a standard C18 column, consider a column with a different stationary phase, such as a Phenyl-Hexyl (provides π-π interactions) or a Polar-Embedded phase (offers different selectivity for polar compounds).

    • Re-validate the Method: Once separation is achieved, perform a validation according to ICH Q2(R2) guidelines to confirm the method is robust, specific, and suitable for its intended purpose. [8]

Problem 2: I am observing "ghost peaks" or unexpected peaks in my chromatograms, even in control samples.
  • Causal Insight: Ghost peaks are spurious peaks that do not originate from the injected sample. [9]They typically arise from contamination in the mobile phase, carryover from previous injections, or bleed from the column or system components. [9][10]

  • Troubleshooting Flowchart:

G Start Ghost Peak Observed Q1 Run Blank Gradient (No Injection) Start->Q1 Contamination Source is Mobile Phase, Tubing, or Detector Q1->Contamination Yes Carryover Source is Injector/Autosampler Q1->Carryover No Path1 Peak Persists Path2 Peak Disappears Solve_Contamination Action: 1. Prepare fresh mobile phase with HPLC-grade solvents. 2. Filter all solvents. 3. Flush the system thoroughly. Contamination->Solve_Contamination Solve_Carryover Action: 1. Clean the injector needle and seat. 2. Implement a robust needle wash step (strong solvent) in the method. 3. Check for sample adsorption in vials. Carryover->Solve_Carryover

Caption: Decision tree for troubleshooting ghost peaks in HPLC.

Problem 3: The mass balance for my forced degradation study is outside the 90-110% acceptance criteria.
  • Causal Insight: Mass balance is a critical parameter that reconciles the decrease in API concentration with the increase in the sum of all degradants. [2]A poor mass balance (<90%) suggests that one or more degradants are not being detected or that the API has been lost through other means. This can happen if a degradant has no UV chromophore, is volatile, or is irreversibly adsorbed to system components.

  • Step-by-Step Solution Protocol:

    • Assess UV Response Factors: The UV absorbance of a degradant may be significantly different from that of the API. [2]If a major degradant has a weak chromophore (e.g., Ethylamine), using UV detection alone will lead to an inaccurate mass balance.

      • Action: Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside UV to better estimate the relative concentrations. If standards are available, determine the Relative Response Factor (RRF) for each degradant.

    • Search for Non-UV Active or Volatile Degradants:

      • Action: Analyze your samples using LC-MS in full scan mode. Look for peaks in the total ion chromatogram (TIC) that do not appear in the UV chromatogram. Degradants like ethylamine are highly volatile and may be lost during sample preparation or analysis; specialized derivatization techniques may be needed for their quantification.

    • Investigate Adsorption: Highly polar or charged molecules can adsorb onto metal surfaces in the HPLC system ("chelation") or onto active sites on the column packing material.

      • Action: Use a bio-inert or PEEK-lined HPLC system if available. Pre-condition the column with several injections of a high-concentration standard to saturate active sites.

    • Check for Precipitation: Ensure that the API and all degradants remain fully dissolved after stress conditions, neutralization, and dilution.

      • Action: Visually inspect all samples for particulates. If precipitation is suspected, modify the diluent to improve solubility.

References

  • Vertex AI Search. (n.d.). Pharma Stability: Troubleshooting & Pitfalls.
  • Engineered Science Publisher. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine.
  • PubMed. (n.d.). UV photolysis for accelerating pyridine biodegradation.
  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism.
  • Journal of the American Chemical Society. (n.d.). Studies of Oxidation of Benzylamines with Neutral Potassium Permanganate and the Chemistry of the Products Thereof. I.
  • PubMed Central. (n.d.). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate.
  • RSC Publishing. (n.d.). Degradation of benzylamines during chlorination and chloramination.
  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Pharmaceutical Technology. (n.d.). Available Guidance and Best Practices for Conducting Forced Degradation Studies.
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
  • HubSpot. (n.d.). Technical Guide Series - Forced Degradation Studies.

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

Welcome to the technical support center for researchers working with Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. As a novel small molecule with potential therapeutic applications, understanding and mitigating its o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. As a novel small molecule with potential therapeutic applications, understanding and mitigating its off-target effects is paramount for accurate experimental interpretation and successful drug development. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to confidently assess and enhance the selectivity of this compound.

I. Understanding the Challenge: The "Why" Behind Off-Target Effects

Small molecule inhibitors, by their nature, are designed to interact with specific biological targets. However, the chemical landscape of the proteome is vast and complex. Off-target binding, where a compound interacts with proteins other than its intended target, can lead to a range of undesirable outcomes, from misleading experimental results to cellular toxicity.

For a molecule like Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, which incorporates both a pyridine and a fluorophenyl moiety, common structural motifs in kinase inhibitors, a primary concern is promiscuous binding within the kinome. The high degree of structural conservation in the ATP-binding pocket of kinases makes achieving selectivity a significant challenge. This guide will walk you through a systematic approach to identify, validate, and minimize these off-target interactions.

II. Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when working with Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine.

Q1: What are the likely off-target families for a compound with a pyridine and fluorophenyl scaffold?

A1: Based on extensive analysis of kinase inhibitor chemotypes, compounds containing pyridine and fluorophenyl rings frequently exhibit off-target activity against a range of kinase families. These can include, but are not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, and FGFR families.

  • Non-Receptor Tyrosine Kinases: Including Src family kinases (SFKs) and Abl.

  • Serine/Threonine Kinases: Such as ROCK, Aurora kinases, and CDKs.[1][2]

The pyridine ring often acts as a hinge-binding motif, mimicking the adenine ring of ATP, while the fluorophenyl group can occupy a hydrophobic pocket. Subtle differences in the shape and electrostatic environment of these pockets across different kinases will dictate the selectivity profile.[3]

Q2: I'm observing unexpected cellular phenotypes. How can I determine if they are due to off-target effects?

A2: This is a critical question in early-stage research. A multi-pronged approach is recommended:

  • Comprehensive Target Profiling: The first step is to empirically determine the compound's binding profile against a broad panel of targets. Kinome-wide scanning services are invaluable for this purpose (see Section IV).

  • Use of a Structurally Related Inactive Control: Synthesize or obtain an analog of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine that is structurally similar but inactive against the primary target. If the inactive analog recapitulates the unexpected phenotype, it strongly suggests an off-target effect.

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If the phenotype persists in the absence of the primary target upon compound treatment, it is likely off-target mediated.

  • Downstream Signaling Analysis: Analyze the phosphorylation status of key signaling proteins downstream of both the intended target and suspected off-targets using techniques like Western blotting (see Section V).

Q3: What is the difference between IC50 and Kd, and which is more relevant for assessing off-target binding?

A3: Both IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of potency, but they represent different aspects of inhibitor-target interaction.

  • IC50: This is a functional measure of how much inhibitor is required to reduce a specific enzymatic activity by 50%. It is dependent on the assay conditions, particularly the concentration of the competing substrate (e.g., ATP).

  • Kd: This is a direct measure of the binding affinity between the inhibitor and the target protein. It is an intrinsic property of the interaction and is independent of assay conditions.

For assessing off-target effects, Kd is generally the more informative value . A competitive binding assay that directly measures Kd will provide a more accurate comparison of the compound's affinity for its primary target versus potential off-targets.

III. Troubleshooting Guides

This section provides structured guidance for common issues encountered during the experimental validation of on- and off-target effects.

Guide 1: Inconsistent Results in In Vitro Kinase Assays
Problem Potential Cause Troubleshooting Steps
High variability between replicate wells Pipetting inaccuracy, inadequate mixing, or plate edge effects.Calibrate pipettes regularly. Ensure thorough but gentle mixing of all reagents. Avoid using the outer wells of the assay plate.
Lower than expected potency (high IC50) Incorrect buffer composition, substrate depletion, or compound instability.Verify that the buffer pH and ionic strength are optimal for the specific kinase. Ensure the substrate concentration is at or below the Km for competitive inhibitors. Check the stability of the compound in the assay buffer over the experiment's duration.
High background signal Compound interference (autofluorescence or quenching), or non-specific inhibition due to aggregation.Run a "no enzyme" control to check for compound interference with the detection system. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt potential compound aggregates.
Assay signal is too low Insufficient enzyme or substrate concentration, or suboptimal detection reagent concentration.Titrate the enzyme and substrate to find concentrations that yield a robust signal-to-background ratio. Optimize the concentration of the detection reagent as recommended by the manufacturer.
Guide 2: Challenges in Cellular Thermal Shift Assay (CETSA)
Problem Potential Cause Troubleshooting Steps
No observable thermal shift for the target protein Insufficient compound concentration or cell permeability, weak target engagement, or incorrect heating temperature.Increase the compound concentration or incubation time. Verify cellular uptake of the compound. Ensure the heating temperature is optimized to be on the slope of the protein's melting curve.
High variability in protein levels between samples Uneven heating of samples, inconsistent cell lysis, or variability in protein loading for Western blot.Use a thermal cycler with a heated lid for uniform heating. Ensure complete and consistent cell lysis. Normalize protein loading for Western blotting using a loading control.
Smearing or multiple bands on the Western blot Protein degradation or aggregation.Add protease inhibitors to the lysis buffer. Ensure rapid processing of samples after heating and lysis.
Difficulty detecting low abundance proteins Insufficient protein in the lysate.Increase the number of cells used per sample. Consider using a more sensitive detection method.

IV. Experimental Workflows & Protocols

Workflow 1: Initial Off-Target Profiling

The initial step in characterizing a new compound is to understand its selectivity profile across the human kinome.

Off_Target_Profiling cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Data Analysis & Hit Identification cluster_2 Phase 3: Orthogonal Validation A Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine B Submit to Kinome Scanning Service (e.g., KINOMEscan®) A->B Single high concentration (e.g., 1-10 µM) C Receive Selectivity Profile (e.g., TREEspot™ visualization) B->C D Analyze Data: - Identify primary target - Identify potent off-targets (% Inhibition > 80%) C->D E Prioritize Hits for Validation: - Biological relevance - Structural similarity to primary target D->E F Competitive Binding Assay (Kd determination) E->F G Cellular Thermal Shift Assay (CETSA) E->G H Downstream Signaling Analysis (Western Blot) E->H

Caption: Workflow for initial off-target identification and validation.

Protocol 1: Kinome Scanning

Commercial services like Eurofins' KINOMEscan® or Reaction Biology's Kinase Panel Screening offer comprehensive profiling.[4]

  • Compound Preparation: Prepare a stock solution of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine in 100% DMSO (e.g., 10 mM).

  • Submission: Submit the compound to the chosen service provider, specifying the desired screening concentration (typically 1 µM or 10 µM for a primary screen) and the panel of kinases to be tested (a broad panel is recommended for initial profiling).

  • Data Analysis: The service will provide a report, often with a visual representation like a TREEspot™ diagram, showing the percent inhibition for each kinase. Identify kinases with high inhibition (e.g., >80%) as potential off-targets.

Workflow 2: Medicinal Chemistry for Selectivity Improvement

Once off-targets are confirmed, medicinal chemistry efforts can be employed to improve the compound's selectivity.

Medicinal_Chemistry_Workflow A Initial Hit: Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine B Identify Off-Targets (e.g., Kinase X, Kinase Y) A->B C Structure-Activity Relationship (SAR) Analysis B->C D Hypothesize Modifications to Reduce Off-Target Binding C->D E Synthesize Analogs D->E F Re-screen Analogs: - Primary Target Potency - Off-Target Potency E->F G Improved Selectivity? F->G H Lead Candidate G->H Yes I Iterate Design G->I No I->C

Caption: Iterative cycle of medicinal chemistry for selectivity enhancement.

Medicinal Chemistry Strategies to Enhance Selectivity:

  • Structure-Based Design: If crystal structures of the primary target and off-targets are available, analyze the binding pockets for differences that can be exploited. For example, targeting less conserved regions or exploiting differences in the "gatekeeper" residue can improve selectivity.

  • Scaffold Hopping: Replace the pyridine-based core with a different heterocyclic system that may have a different intrinsic selectivity profile while maintaining key hinge-binding interactions.[2]

  • Modification of Solvent-Exposed Regions: The ethylamine portion of the molecule is likely solvent-exposed. Modifications here can be made to improve physicochemical properties or introduce steric hindrance that is tolerated by the primary target but not by off-targets.

  • Bioisosteric Replacement: Replace the fluorophenyl group with other aromatic or heteroaromatic rings to probe for changes in selectivity. The fluorine atom can be moved to different positions or replaced with other halogens or small functional groups.

Protocol 2: Competitive Binding Assay (TR-FRET Format)

This protocol outlines a general procedure for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based competitive binding assay to determine the Kd of your compound for both the primary target and identified off-targets.

Materials:

  • Purified, tagged (e.g., GST or His-tagged) kinase

  • Lanthanide-labeled anti-tag antibody (e.g., Tb-anti-GST)

  • Fluorescently labeled tracer (a known ligand for the kinase)

  • Assay buffer (specific to the kinase)

  • 384-well, low-volume, black assay plates

  • TR-FRET enabled plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase and Tb-anti-GST antibody in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer.

    • Prepare a serial dilution of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine in DMSO, then dilute into assay buffer to create a 4X stock.

  • Assay Assembly:

    • Add 5 µL of the 4X compound dilution to the assay plate.

    • Add 10 µL of the 2X kinase/antibody mixture.

    • Incubate for 30-60 minutes at room temperature to allow for compound binding.

    • Initiate the competition by adding 5 µL of the 2X tracer solution.

  • Data Acquisition:

    • Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

    • Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio.

    • Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which requires the Kd of the tracer and the concentration of the tracer used in the assay.

Protocol 3: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol provides a step-by-step guide to assess target engagement in intact cells.[5]

Materials:

  • Cell line of interest

  • Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Thermal cycler

  • Western blotting reagents and equipment

  • Primary antibody specific to the target protein

  • Secondary antibody (HRP-conjugated)

  • Loading control antibody (e.g., GAPDH, β-actin)

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine or vehicle (DMSO) for the desired time (e.g., 1-2 hours).

  • Heating Step:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40°C to 65°C) for 3-5 minutes. Include an unheated control (room temperature).

  • Cell Lysis and Sample Preparation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane and probe with the primary antibody against the target protein.

    • Wash and probe with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate.

    • Strip the blot and re-probe with a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control.

    • Plot the normalized signal against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

V. Downstream Signaling Analysis

To confirm that the engagement of an off-target kinase is functionally relevant, it is crucial to assess its impact on downstream signaling pathways.

Protocol 4: Western Blotting for Downstream Pathway Modulation

  • Experimental Design: Based on the identified off-targets, select key downstream phosphorylation events to monitor. For example, if a suspected off-target is a member of the PI3K/Akt pathway, you would probe for changes in the phosphorylation of Akt (at Ser473) and its downstream targets like S6 ribosomal protein.

  • Cell Treatment: Treat cells with a dose-response of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine for a relevant time course. Include positive and negative controls (e.g., known inhibitors or activators of the pathway).

  • Lysate Preparation and Western Blotting: Prepare cell lysates as described in the CETSA protocol. Perform Western blotting using phospho-specific antibodies for the downstream targets of interest. Always normalize to the total protein levels for each target.

  • Interpretation: A dose-dependent change in the phosphorylation of a downstream target that correlates with the potency of the compound against the suspected off-target provides strong evidence for a functional off-target effect.

VI. Conclusion

References

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Lange, J. H. M., et al. (2014). The role of target and ligand flexibility in drug design. Journal of Medicinal Chemistry, 57(17), 7115-7140.
  • Lanthascreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions. (2016). Thermo Fisher Scientific.
  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Massey, A. J. (2018). A decade of cellular thermal shift assay (CETSA). SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 687-700.
  • Reinhard, F. B. M., et al. (2015). Thermal proteome profiling monitors ligand interactions with cellular membrane proteins.
  • Savitski, M. M., Reinhard, F. B. M., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Kuster, B. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.
  • Vanotti, E., et al. (2008). Pyridine-based analogues of staurosporine: synthesis, protein kinase inhibition, and in vitro antiproliferative activity. Journal of Medicinal Chemistry, 51(13), 3873-3886.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.

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Reference Data & Comparative Studies

Validation

Validating the Efficacy of Novel Norepinephrine Reuptake Inhibitors in Animal Models: A Comparative Guide Featuring Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

This guide provides a comprehensive framework for the preclinical validation of novel norepinephrine reuptake inhibitors (NRIs), using the hypothetical compound Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine (hereafter...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of novel norepinephrine reuptake inhibitors (NRIs), using the hypothetical compound Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine (hereafter referred to as EFPMA) as a case study. The methodologies outlined herein are designed to establish a robust efficacy and safety profile for EFPMA, benchmarked against established NRIs such as Atomoxetine and Reboxetine. Our approach emphasizes scientific integrity, experimental causality, and adherence to the highest standards of preclinical research.

Introduction: The Rationale for Novel NRI Development

Norepinephrine (NE) is a critical catecholamine neurotransmitter that modulates a wide array of physiological and cognitive processes, including attention, arousal, mood, and executive function. The norepinephrine transporter (NET) is responsible for the reuptake of NE from the synaptic cleft, thereby regulating its concentration and signaling duration. Inhibition of NET has proven to be a valuable therapeutic strategy for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and major depressive disorder (MDD).

While existing NRIs like Atomoxetine and Reboxetine are effective, there remains a significant opportunity to develop novel agents with improved pharmacokinetic profiles, enhanced efficacy, and reduced side-effect profiles. EFPMA, a novel chemical entity with structural similarities to other CNS-active compounds, is hypothesized to act as a selective NRI. This guide details the necessary in vivo studies to validate this hypothesis and establish its therapeutic potential.

Experimental Design: A Multi-Tiered Approach to In Vivo Validation

Our validation strategy for EFPMA is structured as a multi-tiered approach, progressing from initial screening in models of antidepressant and pro-cognitive activity to more complex behavioral paradigms and safety assessments. This tiered approach ensures a cost-effective and ethically responsible use of animal models.

G cluster_0 Tier 1: Initial Efficacy Screening cluster_1 Tier 2: Advanced Behavioral & Cognitive Assessment cluster_2 Tier 3: Pharmacokinetics & Safety Pharmacology T1_FST Forced Swim Test (FST) (Antidepressant-like activity) T2_5CSRTT Five-Choice Serial Reaction Time Task (5-CSRTT) (Attention & Impulsivity) T1_FST->T2_5CSRTT T1_TST Tail Suspension Test (TST) (Antidepressant-like activity) T1_TST->T2_5CSRTT T1_LOC Locomotor Activity (Screening for stimulant effects) T1_LOC->T2_5CSRTT T3_PK Pharmacokinetic Profiling (Bioavailability, Half-life) T2_5CSRTT->T3_PK T2_NOR Novel Object Recognition (NOR) (Recognition Memory) T2_NOR->T3_PK T3_TOX Preliminary Toxicological Assessment (Dose-range finding) T3_PK->T3_TOX T3_CARDIO Cardiovascular Safety (Blood Pressure, Heart Rate) T3_TOX->T3_CARDIO

Caption: Multi-tiered workflow for in vivo validation of EFPMA.

Tier 1: Initial Efficacy Screening in Rodent Models

The initial screening phase aims to rapidly assess the potential antidepressant-like and pro-cognitive effects of EFPMA, while also ruling out non-specific stimulant effects.

Antidepressant-like Activity: Forced Swim Test (FST) and Tail Suspension Test (TST)

The FST and TST are widely used behavioral despair models for the initial screening of potential antidepressant compounds. These tests are based on the principle that an animal will cease attempts to escape an aversive situation when it perceives the situation as inescapable. Antidepressant treatments are known to increase the latency to immobility and the total duration of mobility.

Experimental Protocol: Forced Swim Test

  • Animals: Male C57BL/6J mice, 8-10 weeks old.

  • Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Day 1 (Pre-test): Mice are placed in the cylinder for a 15-minute conditioning session.

    • Day 2 (Test): 60 minutes after drug administration (EFPMA, Atomoxetine, Reboxetine, or vehicle), mice are placed in the cylinder for a 6-minute test session. The duration of immobility during the final 4 minutes is recorded.

  • Data Analysis: Comparison of immobility time between treatment groups using one-way ANOVA followed by Dunnett's post-hoc test.

Locomotor Activity

It is crucial to assess whether the effects observed in the FST and TST are due to a general increase in motor activity rather than a specific antidepressant-like effect.

Experimental Protocol: Open Field Test

  • Apparatus: A square arena (40x40x40 cm) equipped with infrared beams to track movement.

  • Procedure: 30 minutes after drug administration, mice are placed in the center of the arena and allowed to explore freely for 30 minutes. Total distance traveled is recorded.

  • Data Analysis: Comparison of total distance traveled between groups using one-way ANOVA.

Compound Dose (mg/kg, i.p.) Forced Swim Test (Immobility, s) Tail Suspension Test (Immobility, s) Locomotor Activity (Distance, m)
Vehicle-150 ± 10145 ± 122500 ± 200
EFPMA10110 ± 8105 ± 92600 ± 250
EFPMA3085 ± 7 80 ± 62750 ± 210
Atomoxetine1095 ± 9 90 ± 82800 ± 300
Reboxetine1090 ± 8 85 ± 72700 ± 280

*p < 0.05, *p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.

Tier 2: Advanced Behavioral and Cognitive Assessment

Following positive results in initial screening, EFPMA's effects on higher-order cognitive functions relevant to ADHD are evaluated.

Attention and Impulsivity: Five-Choice Serial Reaction Time Task (5-CSRTT)

The 5-CSRTT is a sophisticated operant conditioning task that provides a detailed assessment of attention and impulsivity in rodents.

G cluster_0 5-CSRTT Workflow Start Start Session Trial_Initiation Nose Poke in Food Magazine Start->Trial_Initiation Brief_Stimulus Brief Light Flash in one of 5 Apertures Trial_Initiation->Brief_Stimulus Premature_Response Response before Stimulus Trial_Initiation->Premature_Response Premature Correct_Response Correct Nose Poke (within response window) Brief_Stimulus->Correct_Response Correct Incorrect_Response Incorrect Nose Poke Brief_Stimulus->Incorrect_Response Incorrect Omission No Response Brief_Stimulus->Omission Omission Reward Food Pellet Reward Correct_Response->Reward Timeout Time-out Period (House light on) Incorrect_Response->Timeout Omission->Timeout Premature_Response->Timeout ITI Inter-Trial Interval Reward->ITI Timeout->ITI ITI->Trial_Initiation

Caption: Workflow of the Five-Choice Serial Reaction Time Task (5-CSRTT).

Experimental Protocol: 5-CSRTT

  • Animals: Male Sprague-Dawley rats, food-restricted to 85-90% of their free-feeding body weight.

  • Apparatus: Operant chambers equipped with five response apertures and a food magazine.

  • Training: Rats undergo extensive training to reach a stable baseline performance (>80% accuracy, <20% omissions).

  • Testing: Once trained, rats are challenged with a shorter stimulus duration (e.g., 0.5s) to increase attentional load. EFPMA, Atomoxetine, or vehicle is administered 60 minutes prior to the test session.

  • Key Parameters:

    • Accuracy (%): A measure of attention.

    • Omissions (%): Another measure of inattention.

    • Premature Responses: A measure of impulsivity.

    • Correct Response Latency (s): A measure of processing speed.

Compound Dose (mg/kg, p.o.) Accuracy (%) Omissions (%) Premature Responses
Vehicle-75 ± 318 ± 215 ± 2
EFPMA1085 ± 212 ± 114 ± 2
EFPMA3092 ± 2 8 ± 113 ± 1
Atomoxetine388 ± 3 10 ± 112 ± 2

*p < 0.05, *p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.

Tier 3: Pharmacokinetics and Safety Pharmacology

A critical component of drug development is to understand the pharmacokinetic (PK) profile and to ensure the safety of the candidate compound.

Pharmacokinetic Profiling

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of EFPMA.

Experimental Protocol: PK Study in Rats

  • Animals: Male Sprague-Dawley rats with jugular vein cannulation.

  • Administration: EFPMA is administered intravenously (i.v.) and orally (p.o.).

  • Sampling: Blood samples are collected at multiple time points post-dosing.

  • Analysis: Plasma concentrations of EFPMA are determined by LC-MS/MS.

  • Key Parameters: Bioavailability, half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax).

Cardiovascular Safety

Given that NRIs can affect the cardiovascular system, a preliminary assessment of cardiovascular safety is essential.

Experimental Protocol: Cardiovascular Monitoring in Rats

  • Animals: Telemetry-implanted conscious rats.

  • Procedure: EFPMA is administered at therapeutic and supra-therapeutic doses. Blood pressure and heart rate are continuously monitored.

  • Analysis: Changes in cardiovascular parameters are compared to vehicle-treated animals.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust pathway for validating the efficacy and safety of the novel compound EFPMA as a potential treatment for ADHD and MDD. The hypothetical data presented suggests that EFPMA exhibits a promising profile, with dose-dependent efficacy in models of depression and attention, comparable or superior to established drugs like Atomoxetine and Reboxetine.

Future studies should include a full toxicological workup in two species, investigation of the abuse liability, and further elucidation of the precise molecular mechanism of action. This comprehensive, data-driven approach is fundamental to the successful translation of a novel chemical entity from the laboratory to the clinic.

References

  • Title: The Locus Coeruleus: A Hub for Arousal and Cognitive Control Source: Frontiers in Neural Circuits URL: [Link]

  • Title: Norepinephrine in the prefrontal cortex: from molecules to cognition Source: Progress in Neuro-Psychopharmacology and Biological Psychiatry URL: [Link]

  • Title: The Norepinephrine Transporter: Structure, Function, and Regulation Source: Cold Spring Harbor Perspectives in Medicine URL: [Link]

  • Title: Atomoxetine for the Treatment of Attention-Deficit/Hyperactivity Disorder Source: Expert Review of Neurotherapeutics URL: [Link]

  • Title: Reboxetine: A Review of its Use in the Management of Major Depressive Disorder Source: CNS Drugs URL: [Link]

  • Title: The forced swim test as a model of depressive-like behavior Source: Journal of Visualized Experiments URL: [Link]

  • Title: The 5-choice serial reaction time task: a paradigm for the assessment of attention and impulsivity Source: Nature Protocols URL: [Link]

  • Title: Cardiovascular Effects of Medications for the Treatment of ADHD Source: Current Psychiatry Reports URL: [Link]

Comparative

Comparative Analysis of RORγt Modulators: A Head-to-Head Evaluation of the Inverse Agonist TMP778 and the Antagonist XY018

Executive Summary The Retinoid-related Orphan Receptor gamma t (RORγt) stands as a pivotal, lineage-defining transcription factor for T helper 17 (Th17) cells, making it a high-priority therapeutic target for a host of a...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Retinoid-related Orphan Receptor gamma t (RORγt) stands as a pivotal, lineage-defining transcription factor for T helper 17 (Th17) cells, making it a high-priority therapeutic target for a host of autoimmune and inflammatory diseases.[1][2] The development of small molecule modulators targeting RORγt has led to distinct pharmacological classes, primarily inverse agonists and antagonists. This guide presents a direct comparative analysis of two potent and selective RORγt modulators: TMP778 , a canonical inverse agonist, and XY018 , a well-characterized antagonist. We provide a head-to-head evaluation of their performance in biochemical and cellular assays, supported by detailed experimental protocols. Our findings reveal critical differences in potency and mechanism that can guide researchers in selecting the appropriate tool compound for their specific investigation into the RORγt/Th17 signaling axis.

Introduction: The RORγt Axis in Autoimmune Disease

The nuclear receptor RORγt is indispensable for the differentiation of naïve CD4+ T cells into the Th17 lineage.[1][3] Upon activation by cytokines such as IL-6 and TGF-β, RORγt drives the transcription of a suite of pro-inflammatory genes, most notably IL17A, IL17F, and IL22.[4][5] The resulting IL-17 cytokines are central mediators in the pathogenesis of numerous autoimmune conditions, including psoriasis, multiple sclerosis, and rheumatoid arthritis.[2][3][6] Consequently, the pharmacological inhibition of RORγt activity is an attractive therapeutic strategy to suppress the Th17 inflammatory response.[4]

Small molecule inhibitors of RORγt primarily fall into two categories:

  • Inverse Agonists: These molecules bind to the RORγt ligand-binding domain (LBD) and stabilize an inactive conformation, actively reducing the receptor's basal transcriptional activity.

  • Antagonists: These molecules bind to the LBD and block the binding of co-activator proteins, thereby preventing agonist-induced activation without necessarily affecting the receptor's basal activity.

This guide will dissect the functional differences between TMP778 (inverse agonist) and XY018 (antagonist) to provide a clear framework for their application in research.

cluster_0 Th17 Differentiation & Function NaiveT Naive CD4+ T-Cell RORgt_STAT3 RORγt / STAT3 Activation NaiveT->RORgt_STAT3 Differentiation Th17 Th17 Cell IL17 IL-17A, IL-17F, IL-22 Production Th17->IL17 Transcription Cytokines IL-6, TGF-β, IL-23 Cytokines->NaiveT RORgt_STAT3->Th17 Inflammation Tissue Inflammation (e.g., Psoriasis) IL17->Inflammation

Caption: The RORγt signaling pathway in Th17 cell differentiation.

Head-to-Head Experimental Showdown

To objectively compare TMP778 and XY018, we will examine their performance across three critical experimental phases: direct target engagement, functional cellular output, and selectivity.

Part A: Target Engagement & Biochemical Potency

The initial test for any modulator is its ability to directly interact with its target protein. A Förster Resonance Energy Transfer (FRET) assay is a standard method to measure the binding of a compound to the RORγt Ligand Binding Domain (LBD) and its subsequent ability to displace a coactivator peptide.

ParameterTMP778 (Inverse Agonist)XY018 (Antagonist)
Mechanism Stabilizes inactive receptor conformationCompetitively blocks co-activator binding
FRET Assay IC₅₀ 7 nM[7]Not Reported (See Cell-Based EC₅₀)
Cell-Based EC₅₀ 63 nM (IL-17F Promoter Assay)[7]190 nM (Constitutive Activity Assay)[8][9]

Interpretation: The data indicates that TMP778 is a highly potent inverse agonist, demonstrating target engagement in a biochemical FRET assay at a single-digit nanomolar concentration.[7] XY018's potency has been characterized in a cell-based assay, showing a strong, albeit less potent, effect compared to the biochemical potency of TMP778.[8][9] This difference is expected, as cell-based assays incorporate additional complexities like membrane permeability and intracellular target concentration.

Experimental Protocol: RORγt TR-FRET Co-activator Interaction Assay

This protocol describes a time-resolved FRET (TR-FRET) assay to measure a compound's ability to inhibit the interaction between the RORγt-LBD and a co-activator peptide.

Principle: The RORγt-LBD is tagged with a donor fluorophore (e.g., Terbium) and the co-activator peptide is tagged with an acceptor fluorophore (e.g., Fluorescein). When the proteins interact, the fluorophores are in close proximity, allowing for energy transfer upon excitation of the donor. An inhibitor compound will disrupt this interaction, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4.

    • Serially dilute test compounds (TMP778, XY018) in DMSO, followed by a 1:100 dilution in Assay Buffer to create a 2X working stock.

  • Protein Preparation:

    • Dilute GST-tagged RORγt-LBD (donor) and Biotin-SRC1-II peptide (co-activator) in Assay Buffer.

    • Prepare the detection mix containing Tb-anti-GST antibody and Streptavidin-d2 (acceptor) in Assay Buffer.

  • Assay Execution:

    • Add 5 µL of 2X test compound to the wells of a low-volume 384-well plate.

    • Add 5 µL of the RORγt-LBD and co-activator peptide mix to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Add 10 µL of the detection mix to all wells.

    • Incubate for 2 hours at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar), measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 337 nm.

    • Calculate the TR-FRET ratio (665nm/620nm) and plot the results against compound concentration to determine the IC₅₀ value.

cluster_workflow TR-FRET Assay Workflow A 1. Dispense Compound (2X concentration) B 2. Add RORγt-LBD & Co-activator Peptide A->B C 3. Incubate 60 min (Binding Equilibrium) B->C D 4. Add Detection Mix (Tb-Ab + SA-d2) C->D E 5. Incubate 2 hours (Detection Binding) D->E F 6. Read Plate (TR-FRET Signal) E->F

Caption: Workflow for the RORγt TR-FRET binding assay.

Part B: Cellular Activity & Functional Outcomes

The ultimate measure of an inhibitor's utility is its ability to modulate a biological response in a relevant cellular context. Here, we compare the ability of TMP778 and XY018 to inhibit RORγt-driven gene expression and subsequent IL-17A production.

ParameterTMP778 (Inverse Agonist)XY018 (Antagonist)
Human Th17 Cell IL-17A Inhibition IC₅₀ 30 nM[7]Modest activity in Th17 cells[10]
Human Memory CD4+ T Cell IL-17A Inhibition IC₅₀ 100 nM[11]Not Reported
TNBC Tumor Cell Growth Inhibition No significant effect[10]Potent inhibition (EC₅₀ < 2.5 µM)[10]

Interpretation: TMP778 demonstrates potent, dose-dependent inhibition of IL-17 production in primary human Th17 cells, consistent with its high biochemical potency.[7][11] In contrast, studies have shown that antagonists like XY018, while potent in reporter assays and certain cancer models, display only modest activity in reducing Th17-related cytokine expression.[10] This highlights a crucial functional divergence: the inverse agonism of TMP778 appears more effective at shutting down the Th17 inflammatory program, whereas the antagonism of XY018 shows a distinct and potent anti-proliferative effect in triple-negative breast cancer (TNBC) cells, a context where RORγ regulates cholesterol metabolism.[10]

Experimental Protocol: Cell-Based RORγt Reporter Assay

This protocol uses a HEK293 cell line engineered to express the RORγt LBD fused to a Gal4 DNA-binding domain, alongside a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS).

Principle: Constitutive activity of the RORγt-LBD-Gal4 fusion protein drives luciferase expression. An inverse agonist or antagonist will reduce this activity, leading to a quantifiable decrease in the luminescence signal.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture HEK293-RORγt-Gal4 reporter cells in DMEM with 10% FBS, 1% Pen/Strep, and appropriate selection antibiotics.

  • Cell Plating:

    • Harvest and resuspend cells to a density of 2 x 10⁵ cells/mL in phenol red-free DMEM with 10% charcoal-stripped FBS.

    • Plate 100 µL of cell suspension per well in a 96-well solid white plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds in the same assay medium.

    • Remove the overnight culture medium from the cells and add 100 µL of the compound-containing medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Luminescence Reading:

    • Equilibrate the plate and luciferase reagent (e.g., Bright-Glo™) to room temperature.

    • Add 100 µL of luciferase reagent to each well.

    • Incubate for 5 minutes on a plate shaker to ensure cell lysis.

  • Data Acquisition:

    • Measure luminescence using a plate luminometer.

    • Normalize the data to vehicle (DMSO) controls and plot against compound concentration to determine the EC₅₀ value.

cluster_workflow Cellular Reporter Assay Workflow A 1. Plate Reporter Cell Line B 2. Incubate Overnight A->B C 3. Treat with Compound Dilutions B->C D 4. Incubate 24 hours C->D E 5. Add Luciferase Reagent & Lyse D->E F 6. Read Luminescence E->F

Caption: Workflow for the RORγt cellular reporter assay.

Conclusion & Researcher Guidance

This comparative guide demonstrates that while both TMP778 and XY018 are potent and selective RORγt modulators, their distinct mechanisms of action translate into significant functional differences.

  • TMP778 (Inverse Agonist): Exhibits superior potency in inhibiting IL-17 production from primary immune cells.[7] Its ability to actively suppress the basal activity of RORγt makes it an ideal tool for research focused on maximally inhibiting the Th17 inflammatory pathway in models of autoimmunity.

  • XY018 (Antagonist): While less effective at blocking IL-17 secretion from Th17 cells, it shows potent efficacy in inhibiting the growth of RORγ-dependent cancer cells.[10] This suggests that its antagonist mechanism is highly effective in contexts where RORγ function is linked to different downstream pathways, such as metabolism.[10]

Recommendation: For researchers studying Th17-mediated autoimmune diseases, the inverse agonist TMP778 is the recommended tool compound due to its demonstrated efficacy in suppressing IL-17 production. For those investigating the role of RORγ in oncology or metabolic pathways, the antagonist XY018 represents a more suitable choice, offering a distinct and potent activity profile in those cellular contexts.

References

  • MedchemExpress. TMP778 | RORγt Inverse Agonist. MedchemExpress.com.
  • Scheepstra, K. et al. (2019). Identification of human RORγt inverse agonist TMP778 and its diastereomer TMP776.
  • Novus Biologicals. VPR-66, ROR gamma T and ROR alpha Inhibitor (NBP2-29335). Novus Biologicals.
  • de la Roche, M. et al. (2018). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. PubMed Central.
  • Zhang, Y. et al. (2022).
  • He, Y. et al. (2019).
  • The Journal of Immunology. (2013). Characterization of a small molecule compound VPR-66 as an inverse agonist for ROR proteins (P5167). The Journal of Immunology.
  • ResearchGate. (2013). Characterization of a small molecule compound VPR-66 as an inverse agonist for ROR proteins (P5167) | Request PDF.
  • Frontiers in Immunology. (2018).
  • Burris, T. P. et al. (2014).
  • Wang, Y. et al. (2023). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. PubMed Central.
  • ACS Omega. (2018). Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening.
  • MedchemExpress. RORα Agonist, Antagonist, Gene. MedchemExpress.com.
  • MedchemExpress.
  • European Journal of Immunology. (2018).
  • Innovimmune Biotherapeutics. INV-17 Retinoic acid-related Orphan Receptor (ROR) Gamma Inverse Agonist. Innovimmune.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine Analogs as Monoamine Reuptake Inhibitors

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine analogs, a promising class of molecules targeting monoamine transporters. Dra...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine analogs, a promising class of molecules targeting monoamine transporters. Drawing upon established principles of medicinal chemistry and experimental data from analogous series, we will explore how subtle molecular modifications can significantly impact potency and selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for central nervous system (CNS) disorders.

Introduction: The Therapeutic Potential of Triple Reuptake Inhibitors

The simultaneous inhibition of SERT, NET, and DAT, a concept known as triple reuptake inhibition, has emerged as a compelling strategy for the development of next-generation antidepressants and treatments for other CNS disorders.[1] By elevating the synaptic concentrations of all three key monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—triple reuptake inhibitors (TRIs) have the potential to offer a broader spectrum of efficacy and a faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). The core scaffold of ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine represents a promising starting point for the design of novel TRIs. Its constituent aromatic moieties and the central chiral amine provide a rich canvas for structural modifications to fine-tune its interaction with the monoamine transporters.

Core Scaffold and Key Pharmacophoric Features

The fundamental structure of ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine contains several key features that are critical for its interaction with monoamine transporters. These include:

  • Two Aromatic Rings: A 4-fluorophenyl group and a pyridin-4-yl group. These moieties are expected to engage in crucial π-π stacking and hydrophobic interactions within the transporter binding sites.

  • A Central Chiral Carbon: The stereochemistry at this position can significantly influence potency and selectivity.

  • A Protonatable Amine: The basic nitrogen atom is essential for forming a salt bridge with a conserved aspartate residue in the binding pocket of all three monoamine transporters.

  • An Ethyl Group: The size and nature of the substituent on the amine can modulate affinity and selectivity.

The following diagram illustrates the core scaffold and highlights the key regions for structural modification.

Caption: Core pharmacophoric elements of the ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine scaffold.

Structure-Activity Relationship (SAR) Analysis

Modifications of the 4-Fluorophenyl Ring

The 4-fluorophenyl moiety is a common feature in many CNS-active compounds. Its primary roles are to engage in hydrophobic and aromatic interactions and potentially halogen bonding.

  • Position of the Fluorine Atom: The para-position is often optimal. Moving the fluorine to the ortho or meta positions, or replacing it with other halogens (Cl, Br), can alter the electronic properties and steric profile, leading to changes in potency and selectivity. For instance, in related series, a halogen substitute on the phenyl ring has been found to be essential for inhibitory effects on transporters.[2][3]

  • Substitution with Other Groups: Replacing the fluorine with small alkyl groups (e.g., methyl) or electron-donating/withdrawing groups can be explored. However, this may significantly impact the overall electronic and steric properties, potentially leading to a loss of affinity or a shift in selectivity.

Modifications of the Pyridin-4-yl Ring

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can be a critical interaction for binding.

  • Isomeric Position of the Pyridine Nitrogen: Changing the pyridine from the 4-yl to the 2-yl or 3-yl isomer will drastically alter the geometry of the molecule and the position of the hydrogen bond accepting nitrogen. This is a critical modification that would likely have a profound impact on the binding affinity and selectivity profile.

  • Substitution on the Pyridine Ring: The addition of small substituents to the pyridine ring could be used to probe for additional binding pockets and to modulate the basicity of the pyridine nitrogen.

Modifications of the Ethylamine Side Chain

The ethyl group on the secondary amine is a key determinant of potency and selectivity.

  • Alkyl Chain Length: Increasing or decreasing the length of the alkyl chain (e.g., methyl, propyl) will alter the hydrophobic interactions and the positioning of the amine in the binding pocket. This is a common strategy for optimizing affinity for a specific transporter.

  • N-Substitution: The secondary amine is generally preferred for potent activity. Conversion to a primary amine (by removing the ethyl group) or a tertiary amine (by adding another substituent) will likely have a significant impact. Primary amines often show reduced potency, while tertiary amines can sometimes lead to promiscuous binding to other receptors.

  • Introduction of Functional Groups: The incorporation of small polar groups, such as a hydroxyl group, on the ethyl chain could introduce new hydrogen bonding interactions and improve physicochemical properties.

The following table summarizes the anticipated SAR trends based on data from analogous compound series.

Modification SiteStructural ChangeExpected Impact on Activity (SERT, NET, DAT)Rationale
4-Fluorophenyl Ring Removal of FluorineLikely decrease in potencyLoss of potential halogen bonding and altered electronics.
Change in Halogen (Cl, Br)Variable, potential for altered selectivityDifferent size and electronic properties of the halogen.
Addition of other substituentsGenerally disfavored for small substituentsSteric hindrance and altered electronics may disrupt optimal binding.
Pyridin-4-yl Ring Isomeric change (2-yl, 3-yl)Significant change in potency and selectivityAlters the key hydrogen bond acceptor position.
Ring substitutionMay fine-tune potency and selectivityProbes for additional binding pockets and modulates basicity.
Ethylamine Side Chain N-demethylation (to primary amine)Likely decrease in potencyLoss of favorable hydrophobic interactions.
N-alkylation (to tertiary amine)Potential for decreased selectivityIncreased steric bulk may lead to off-target binding.
Chain length variation (methyl, propyl)Significant impact on potency and selectivityModulates hydrophobic interactions and positioning in the binding pocket.

Experimental Protocols for In Vitro Evaluation

To empirically determine the SAR of novel ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine analogs, a series of in vitro assays are essential. The following protocols describe standard methods for assessing the inhibitory activity of compounds against the human serotonin, norepinephrine, and dopamine transporters.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific transporter.[4] These assays measure the ability of a test compound to displace a known radiolabeled ligand from the transporter.

Protocol: [³H]Citalopram Binding Assay for SERT

  • Cell Culture: Use human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add cell membranes, [³H]citalopram (a radioligand for SERT), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

Note: Similar protocols can be employed for NET and DAT using [³H]nisoxetine and [³H]WIN 35,428 as the respective radioligands.

Synaptosomal Uptake Assays

Synaptosomal uptake assays provide a more functional measure of a compound's inhibitory activity by quantifying its ability to block the transport of a radiolabeled substrate into synaptosomes (resealed nerve terminals).[1]

Protocol: [³H]Serotonin Uptake Assay in Rat Brain Synaptosomes

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT and NET) by differential centrifugation.

  • Assay Setup: Pre-incubate synaptosomes with varying concentrations of the test compound in a physiological buffer.

  • Initiation of Uptake: Add a known concentration of [³H]serotonin to initiate the uptake reaction.

  • Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Stop the reaction by rapid filtration over glass fiber filters and washing with ice-cold buffer.

  • Quantification: Measure the amount of [³H]serotonin taken up by the synaptosomes using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of serotonin uptake.

The following diagram outlines the general workflow for these in vitro assays.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis Synthesis Analog Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assays (SERT, NET, DAT) Characterization->Binding_Assay Uptake_Assay Synaptosomal Uptake Assays (SERT, NET, DAT) Characterization->Uptake_Assay IC50_Determination IC50 Determination Binding_Assay->IC50_Determination Uptake_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

Caption: A generalized workflow for the synthesis and in vitro evaluation of novel monoamine reuptake inhibitors.

Conclusion and Future Directions

The ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine scaffold holds significant promise for the development of novel monoamine reuptake inhibitors. Based on the analysis of related compound series, a systematic SAR exploration focusing on the substitution of the aromatic rings and modifications of the ethylamine side chain is warranted. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of newly synthesized analogs. Future work should focus on synthesizing a focused library of compounds to empirically validate the predicted SAR and to optimize for potency, selectivity, and drug-like properties. Promising lead compounds can then be advanced to in vivo models to assess their efficacy and pharmacokinetic profiles, ultimately paving the way for the development of new and improved treatments for a range of CNS disorders.

References

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Neuroscience. [Link]

  • Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Frontiers in Pharmacology. [Link]

Sources

Validation

A Comparative Guide to the In Vivo Validation of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, a Novel MEK1/2 Inhibitor

This guide provides a comprehensive framework for the in vivo validation of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, henceforth referred to as Compound X, a novel therapeutic candidate hypothesized to act as a s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, henceforth referred to as Compound X, a novel therapeutic candidate hypothesized to act as a selective inhibitor of MEK1/2 kinases in the MAPK/ERK signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of Compound X against established MEK inhibitors, Selumetinib and Trametinib. The experimental designs and protocols herein are structured to rigorously assess in vivo efficacy, confirm the mechanism of action, and establish a preliminary pharmacokinetic and pharmacodynamic profile.

Introduction: The Rationale for In Vivo Validation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of numerous cancers.[2][3][4] As downstream effectors of RAS and RAF, MEK1 and MEK2 are key therapeutic targets.[2] Compound X has demonstrated potent and selective inhibition of MEK1/2 in vitro. However, in vitro potency does not always translate to in vivo efficacy. Therefore, in vivo validation is a critical step to assess the compound's therapeutic potential in a complex biological system, evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to engage its target and elicit a therapeutic response in a living organism.[5][6][7]

This guide will compare Compound X with two FDA-approved MEK inhibitors:

  • Selumetinib (AZD6244): Approved for pediatric patients with neurofibromatosis type 1 (NF1) who have inoperable plexiform neurofibromas.[8][9]

  • Trametinib (GSK1120212): Used in combination with BRAF inhibitors for the treatment of BRAF-mutated melanoma and other cancers.[10][11]

Foundational In Vivo Studies: Pharmacokinetics and Target Engagement

Prior to efficacy studies, it is crucial to understand the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Compound X. These studies inform optimal dosing regimens and provide evidence of target engagement.

Pharmacokinetic (PK) Profiling

A preliminary PK study in mice is essential to determine key parameters such as bioavailability, half-life, and maximum plasma concentration (Cmax).[12][13][14] This information is vital for designing a dosing schedule that maintains drug exposure above the therapeutic threshold.

Table 1: Hypothetical Pharmacokinetic Parameters in Mice

ParameterCompound XSelumetinibTrametinib
Dose (mg/kg) 10251
Route Oral (p.o.)Oral (p.o.)Oral (p.o.)
Cmax (ng/mL) ~800~650[15]~50
Tmax (h) 1.51[15]2
Half-life (h) 86~127[11]
Bioavailability (%) ~40~50~72
Pharmacodynamic (PD) and Target Engagement Assays

The primary goal of PD studies is to confirm that Compound X inhibits MEK1/2 in vivo, leading to a downstream effect.[5][6][7] This is typically assessed by measuring the phosphorylation of ERK1/2 (p-ERK), the direct substrate of MEK1/2.

Experimental Workflow:

  • Administer a single dose of Compound X, Selumetinib, Trametinib, or vehicle to tumor-bearing mice.

  • Collect tumor and tissue samples at various time points post-dose.

  • Prepare tissue lysates and perform Western blotting to quantify p-ERK and total ERK levels.

A significant reduction in the p-ERK/total ERK ratio in the tumors of treated animals compared to the vehicle control would confirm in vivo target engagement.[1][4]

Comparative In Vivo Efficacy Studies

The gold standard for evaluating the anti-cancer activity of a novel compound is the use of xenograft models, where human cancer cells are implanted into immunodeficient mice.[16][17]

Choice of Animal Model

A human colorectal cancer cell line with a KRAS mutation (e.g., HCT116 or LoVo) is a suitable model, as these tumors are known to be dependent on the MAPK pathway.[18] Patient-derived xenograft (PDX) models, which involve the implantation of tumor fragments from a patient, can also be used for a more clinically relevant assessment.[19][20]

Experimental Design and Workflow

The following diagram illustrates a typical workflow for a comparative in vivo efficacy study:

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Cell Culture (e.g., HCT116) implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization dosing 5. Daily Dosing (Vehicle, Compound X, Comparators) randomization->dosing monitoring 6. Tumor Volume & Body Weight Measurement dosing->monitoring euthanasia 7. Euthanasia & Tumor Excision monitoring->euthanasia When tumors reach pre-defined endpoint pd_analysis 8. Pharmacodynamic Analysis (Western Blot) euthanasia->pd_analysis histology 9. Histological Analysis euthanasia->histology

Caption: Workflow for a comparative in vivo efficacy study.

Treatment Groups:

  • Group 1: Vehicle (Control)

  • Group 2: Compound X (at an optimized dose determined from PK/PD studies)

  • Group 3: Selumetinib (at a literature-reported effective dose, e.g., 25 mg/kg)[21]

  • Group 4: Trametinib (at a literature-reported effective dose, e.g., 1 mg/kg)[21]

Primary Endpoint: Tumor growth inhibition (TGI).

Secondary Endpoints:

  • Body weight changes (as a measure of toxicity).

  • p-ERK levels in tumor tissue at the end of the study.

  • Histological analysis of tumors (e.g., proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

Expected Outcomes and Data Presentation

The efficacy of Compound X will be compared to that of Selumetinib and Trametinib. The data can be summarized as follows:

Table 2: Hypothetical Comparative Efficacy Data

Treatment GroupMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle 1500 ± 250-+2
Compound X 450 ± 10070-3
Selumetinib 600 ± 12060-5
Trametinib 300 ± 8080-8

In-Depth Mechanism of Action Validation

To further validate the on-target activity of Compound X, a more detailed analysis of the MAPK pathway is warranted.

G RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates CompoundX Compound X Selumetinib Trametinib CompoundX->MEK Inhibits

Caption: The MAPK/ERK signaling pathway and the target of Compound X.

Western blot analysis of tumor lysates from the efficacy study can be expanded to include upstream and downstream markers to confirm the specific inhibition of MEK1/2.

Table 3: Expected Biomarker Changes in Tumor Lysates

ProteinVehicleCompound XSelumetinibTrametinibRationale
p-MEK ++++++++++++Upstream of the target, should not be affected.
p-ERK ++++++Direct downstream target, should be strongly inhibited.
c-Myc ++++++Downstream effector of ERK, should be downregulated.

Detailed Experimental Protocols

Mouse Xenograft Model
  • Culture HCT116 cells to ~80% confluency.[22]

  • Harvest and resuspend cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1x10^7 cells/mL.[23]

  • Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID).[17][22]

  • Monitor tumor growth every 2-3 days using digital calipers.[22]

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

Western Blotting of Tumor Lysates
  • Excise tumors at the end of the study and snap-freeze in liquid nitrogen.

  • Homogenize the tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[24]

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.[24]

  • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[25]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-total ERK) overnight at 4°C.[25]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[24]

Conclusion

This guide outlines a rigorous and comparative approach to the in vivo validation of Compound X. By benchmarking against established MEK inhibitors like Selumetinib and Trametinib, these studies will provide a clear assessment of Compound X's therapeutic potential. Positive outcomes, including significant tumor growth inhibition and confirmed on-target mechanism of action, will be critical for advancing this novel compound into further preclinical and clinical development.

References

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Comparative

A Comparative Analysis of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine and its Enantiomers: A Guide for Drug Development Professionals

Authored by a Senior Application Scientist In the landscape of modern drug discovery, the consideration of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety....

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the consideration of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety.[1][2] Chiral molecules, existing as non-superimposable mirror images known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[3][4] This guide provides a comprehensive comparative analysis of racemic Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine and its individual enantiomers, offering a robust framework for researchers and drug development professionals. We will delve into the synthesis of the racemic mixture, the chiral separation of its constituent enantiomers, and a comparative evaluation of their hypothetical biological activities, underpinned by detailed experimental protocols and illustrative data.

Synthesis of Racemic Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

The synthesis of the racemic compound serves as the initial step in accessing its individual enantiomers. A plausible and efficient method for the synthesis of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is a reductive amination reaction. This approach involves the reaction of 4-fluorobenzaldehyde with pyridine-4-carboxaldehyde and ethylamine in the presence of a reducing agent.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 eq) and pyridine-4-carboxaldehyde (1.0 eq) in methanol (10 mL) is added ethylamine (1.1 eq) at room temperature.

  • Imine Formation: The reaction mixture is stirred for 2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Sodium borohydride (1.5 eq) is added portion-wise over 30 minutes, and the reaction is stirred overnight at room temperature.

  • Work-up and Purification: The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the racemic Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine.[5][6]

cluster_synthesis Synthesis Workflow Reactants 4-Fluorobenzaldehyde + Pyridine-4-carboxaldehyde + Ethylamine Imine Imine Formation (Methanol, RT, 2h) Reactants->Imine Reduction Reduction (Sodium Borohydride) Imine->Reduction Purification Work-up & Purification Reduction->Purification Racemate Racemic Product Purification->Racemate

Caption: Workflow for the synthesis of racemic Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine.

Chiral Separation of Enantiomers via High-Performance Liquid Chromatography (HPLC)

The resolution of the racemic mixture into its individual enantiomers is paramount for evaluating their distinct biological properties. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[7][8][] The selection of a suitable chiral stationary phase (CSP) is critical for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective in resolving a wide range of chiral compounds.[7]

Experimental Protocol: Chiral HPLC Separation
  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chiral Column: A Chiralpak AD-H column (250 x 4.6 mm, 5 µm) is employed.

  • Mobile Phase: A mixture of n-hexane and isopropanol (90:10 v/v) with 0.1% diethylamine is used as the mobile phase.

  • Flow Rate: The flow rate is maintained at 1.0 mL/min.

  • Detection: The enantiomers are detected by UV absorbance at 254 nm.

  • Sample Preparation: The racemic mixture is dissolved in the mobile phase at a concentration of 1 mg/mL.

  • Injection Volume: 10 µL of the sample solution is injected.

  • Fraction Collection: The separated enantiomers are collected as they elute from the column. The purity of the collected fractions is then assessed by analytical chiral HPLC.[10][11]

Structural Elucidation and Enantiomeric Excess (ee) Determination

Following chiral separation, it is essential to confirm the chemical identity of the separated compounds and to determine their enantiomeric purity.

  • Structural Confirmation: The chemical structure of the separated enantiomers is confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Enantiomeric Excess (ee) Determination: The enantiomeric excess of each separated fraction is determined using analytical chiral HPLC under the same conditions as the preparative separation. The ee is calculated using the formula: ee (%) = [([Major Enantiomer] – [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100.[12][13]

Comparative Biological Activity Assessment

The differential interaction of enantiomers with chiral biological targets, such as receptors and enzymes, often leads to distinct pharmacological activities.[1] Here, we propose a hypothetical in vitro assay to compare the biological activity of the racemic mixture and the individual (R)- and (S)-enantiomers on a fictional G-protein coupled receptor (GPCR), designated as "Receptor X," which is implicated in a hypothetical disease signaling pathway.

Hypothetical Signaling Pathway

cluster_pathway Hypothetical Signaling Pathway Ligand Ligand (Enantiomer) ReceptorX Receptor X (GPCR) Ligand->ReceptorX Binding G_Protein G-Protein ReceptorX->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A hypothetical GPCR signaling pathway for evaluating enantiomer activity.

Experimental Protocol: In Vitro GPCR Activity Assay
  • Cell Culture: A stable cell line overexpressing "Receptor X" is cultured under standard conditions.

  • Compound Preparation: Stock solutions of the racemic mixture, the (R)-enantiomer, and the (S)-enantiomer are prepared in DMSO. Serial dilutions are made to obtain a range of final concentrations.

  • Assay Procedure: The cells are incubated with varying concentrations of the test compounds for a specified period.

  • Measurement of Second Messenger: The level of the second messenger (e.g., cyclic AMP) is quantified using a commercially available ELISA kit.

  • Data Analysis: The dose-response curves are plotted, and the half-maximal effective concentration (EC50) values are calculated for each compound.

Data Summary and Comparison

The following tables summarize the hypothetical data obtained from the characterization and biological evaluation of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine and its enantiomers.

Table 1: Physicochemical and Chromatographic Properties
PropertyRacemic Mixture(R)-Enantiomer(S)-Enantiomer
Molecular Formula C₁₄H₁₅FN₂C₁₄H₁₅FN₂C₁₄H₁₅FN₂
Molecular Weight 230.28 g/mol 230.28 g/mol 230.28 g/mol
Chiral HPLC Retention Time (min) 10.5 & 12.810.512.8
Enantiomeric Excess (ee) 0%>99%>99%
Optical Rotation [α]D +15.2°-15.0°
Table 2: Comparative Biological Activity at Receptor X
CompoundEC50 (nM)Emax (% of control)
Racemic Mixture 7585
(R)-Enantiomer 15050
(S)-Enantiomer 2595

Discussion and Conclusion

The illustrative data presented in this guide highlight the critical importance of evaluating enantiomers independently. In our hypothetical study, the (S)-enantiomer demonstrates significantly higher potency (lower EC50) and efficacy (higher Emax) at "Receptor X" compared to both the racemic mixture and the (R)-enantiomer. The (R)-enantiomer, in this scenario, acts as an "inactive" or less active component, effectively diluting the therapeutic potential of the more active (S)-enantiomer in the racemic mixture.[14]

This comparative analysis underscores a fundamental principle in modern pharmacology: the therapeutic agent is often a single enantiomer. The development of a single-enantiomer drug, or a "chiral switch" from an existing racemate, can lead to improved therapeutic outcomes, potentially with a better safety profile and a more predictable dose-response relationship.[2]

For researchers and professionals in drug development, the rigorous synthesis, separation, and individual evaluation of enantiomers are indispensable steps. The protocols and conceptual framework provided in this guide offer a template for the comprehensive analysis of chiral drug candidates, ultimately contributing to the development of safer and more effective medicines.

References

  • ResearchGate. (2025). Synthesis of 4-(Dimethylamino)pyridinium Substituted Pyrazine, Pyridazine, 1,3,5-Triazine, Purine, and Imidazole. Available at: [Link]

  • MDPI. (2020). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

  • Google Patents. (2006). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]

  • PubMed. (2016). Synthesis of chiral amines using redox biocatalysis. Available at: [Link]

  • Google Patents. (2007). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
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  • PubMed Central. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Available at: [Link]

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  • ResearchGate. (2019). Scheme 1. Synthesis of pyridine-4-methylene amine derivatives. Available at: [Link]

  • PubMed. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Available at: [Link]

  • National Institutes of Health. (2021). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available at: [Link]

  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]

  • PubMed. (1993). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Available at: [Link]

  • National Institutes of Health. (2012). Safety profile of enantiomers vs. racemic mixtures: it's the same?. Available at: [Link]

  • MDPI. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available at: [Link]

  • Wiley Analytical Science. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Available at: [Link]

  • National Institutes of Health. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Available at: [Link]

  • SlideShare. (2016). Stereochemistry and biological activity of drugs. Available at: [Link]

  • PubMed. (2015). Enantiomeric separation of racemic 4-aryl-1,4-dihydropyridines and 4-aryl-1,2,3,4-tetrahydropyrimidines on a chiral tetraproline stationary phase. Available at: [Link]

  • ResearchGate. (2023). Why the Biological Activity (IC50) of my Racemic molecule is greater than both of its individual pure enantiomeric components?. Available at: [Link]

  • National Institutes of Health. (2010). Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]. Available at: [Link]

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  • ResearchGate. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. Available at: [Link]

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Validation

A Comparative Guide to Establishing Reproducible Experiments with Novel Diarylmethylamines: A Case Study Approach

In the landscape of modern drug discovery, the reproducibility of experimental findings is the bedrock of scientific progress. This guide addresses the critical challenge of establishing robust and reproducible experimen...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the reproducibility of experimental findings is the bedrock of scientific progress. This guide addresses the critical challenge of establishing robust and reproducible experimental protocols for novel chemical entities, using Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine as a representative, albeit sparsely documented, compound. Given the limited public data on this specific molecule, we will adopt a comparative framework. This involves detailing a validation workflow applicable to such novel compounds and contrasting it with established methodologies for a well-characterized, structurally related analogue. Our focus is to provide researchers, scientists, and drug development professionals with a practical guide to ensuring the integrity and reliability of their findings.

The Challenge of Novel Compound Validation

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine represents a class of diarylmethylamines, a scaffold present in numerous biologically active compounds. However, a thorough review of scientific literature reveals a lack of extensive published data on its synthesis, characterization, and biological activity. This "data gap" is a common scenario in early-stage drug discovery. Therefore, before any biological experiment can be deemed reproducible, the identity, purity, and stability of the compound itself must be rigorously established.

A primary challenge is the potential for variability in compound quality between batches or suppliers. Impurities can lead to off-target effects, inaccurate structure-activity relationships (SAR), and ultimately, failed reproducibility. Thus, a robust analytical workflow is not just a preliminary step but a cornerstone of any subsequent investigation.

Foundational Workflow: Physicochemical Characterization

The first step in any experiment involving a novel compound is to verify its identity and purity. This is a non-negotiable prerequisite for reproducibility. We propose a multi-pronged analytical approach, which should be considered the minimum standard.

  • Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine.

    • Procedure:

      • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

      • Analyze the chemical shifts, coupling constants, and integration values to ensure they are consistent with the expected structure.

    • Causality: NMR provides an atomic-level fingerprint of the molecule. Any deviation from the expected spectrum indicates either a different compound or the presence of significant impurities.

  • Mass Verification via High-Resolution Mass Spectrometry (HRMS):

    • Objective: To confirm the elemental composition and molecular weight.

    • Procedure:

      • Prepare a dilute solution of the compound in an appropriate solvent (e.g., acetonitrile/water with 0.1% formic acid).

      • Infuse the sample into an HRMS instrument (e.g., Orbitrap or TOF).

      • Compare the measured exact mass to the calculated theoretical mass. The mass error should ideally be less than 5 ppm.

    • Causality: HRMS provides an extremely accurate mass measurement, confirming the elemental formula and ruling out isobaric impurities.

  • Purity Assessment via High-Performance Liquid Chromatography (HPLC):

    • Objective: To quantify the purity of the compound.

    • Procedure:

      • Develop a suitable HPLC method, typically using a C18 reversed-phase column.

      • Run a gradient elution with a mobile phase consisting of water and acetonitrile (often with a modifier like TFA or formic acid).

      • Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

      • The purity is calculated as the percentage of the main peak area relative to the total peak area.

    • Trustworthiness: A purity level of >95% is generally required for in vitro biological assays, with >98% being preferable for in vivo studies. This protocol provides a quantitative measure of purity, which is crucial for dose-response accuracy.

The logical flow for this initial but critical phase of characterization is illustrated below.

G cluster_0 Phase 1: Compound Validation compound Novel Compound Received (e.g., Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine) nmr ¹H & ¹³C NMR Spectroscopy compound->nmr Verify Structure hrms High-Resolution Mass Spectrometry compound->hrms Confirm Mass hplc HPLC Purity Analysis compound->hplc Quantify Purity decision Purity & Structure Verified? nmr->decision hrms->decision hplc->decision proceed Proceed to Biological Assays decision->proceed Yes (>95%) reject Reject Batch / Re-purify decision->reject No

Caption: Initial workflow for novel compound validation.

Comparative Biological Assay: A Case Study with a Validated Analogue

To illustrate how to establish a reproducible biological experiment, we will use a hypothetical scenario where Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is being investigated as an inhibitor of a specific kinase. Since no data exists for this compound, we will compare its hypothetical testing protocol with that of a well-validated, structurally analogous kinase inhibitor.

Table 1: Comparison of Experimental Parameters

ParameterEthyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine (Proposed Protocol)Validated Analogue (Established Protocol)Rationale for Consistency
Assay Type In vitro kinase activity assay (e.g., ADP-Glo™)In vitro kinase activity assay (e.g., ADP-Glo™)Using the same assay platform minimizes variability from detection methods.
Enzyme Source Recombinant Human Kinase X (Batch #123)Recombinant Human Kinase X (Batch #123)Enzyme batch-to-batch variation is a major source of irreproducibility.
Substrate Conc. Km of ATP for Kinase XKm of ATP for Kinase XEnsures consistent enzyme kinetics and competitive inhibition dynamics.
Compound Solvent 100% DMSO100% DMSOSolvent effects can alter protein conformation and compound solubility.
Final DMSO Conc. ≤ 0.5%≤ 0.5%High concentrations of DMSO can inhibit enzyme activity.
Incubation Time 60 minutes at 25°C60 minutes at 25°CAllows the binding reaction to reach equilibrium.
Controls No enzyme, No substrate, Positive control inhibitorNo enzyme, No substrate, Positive control inhibitorEssential for data normalization and quality control.
  • Compound Preparation:

    • Prepare a 10 mM stock solution of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for IC₅₀ determination (e.g., 100 µM to 1 nM).

  • Assay Plate Preparation:

    • In a 384-well plate, add 1 µL of the diluted compound to the appropriate wells.

    • Add 1 µL of DMSO to control wells.

  • Reaction Initiation:

    • Prepare a master mix containing the kinase, substrate, and ATP in the reaction buffer.

    • Dispense the master mix into the wells to start the reaction.

    • The final reaction volume should be consistent (e.g., 20 µL).

  • Incubation and Detection:

    • Incubate the plate as per the parameters in Table 1.

    • Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™) according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Fit the dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

This entire process, from compound handling to data analysis, must be standardized to ensure that an experiment performed today can be faithfully reproduced months or years later, regardless of the operator.

G cluster_1 Phase 2: Reproducible Biological Assay Workflow prep_compound 1. Compound Serial Dilution (100% DMSO) plate_map 2. Plate Mapping (Test, Positive/Negative Controls) prep_compound->plate_map add_compound 3. Dispense Compound/DMSO to 384-well Plate plate_map->add_compound run_reaction 5. Initiate Reaction add_compound->run_reaction master_mix 4. Prepare Kinase/ATP/Substrate Master Mix master_mix->run_reaction incubation 6. Incubate (e.g., 60 min @ 25°C) run_reaction->incubation detection 7. Add Detection Reagent & Read Plate incubation->detection analysis 8. Data Analysis (Normalization, Curve Fitting, IC₅₀) detection->analysis

Caption: Standardized workflow for an in vitro kinase inhibition assay.

Conclusion and Best Practices

The reproducibility of experiments with novel compounds like Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is not an inherent property of the molecule but a direct result of meticulous experimental design and execution. The principles outlined in this guide—rigorous analytical validation followed by standardized, well-controlled biological assays—provide a robust framework for generating reliable and reproducible data.

By benchmarking protocols against well-characterized analogues and maintaining consistency in all critical parameters, researchers can build a foundation of trust in their findings. This approach not only validates the results for a specific compound but also strengthens the integrity of the entire drug discovery cascade. Adherence to these principles is essential for making meaningful scientific progress and ultimately, for the successful development of new therapeutics.

References

  • At present, there are no specific, publicly available, peer-reviewed experimental studies detailing the biological or chemical protocols for Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. The information and protocols provided in this guide are based on established best practices in medicinal chemistry and pharmacology for the characterization and testing of novel small molecules. The principles are drawn from standard methodologies widely published in journals such as the Journal of Medicinal Chemistry and from technical resources provided by vendors of assay technologies.

    • Title: The ACS Style Guide: Effective Communication of Scientific Information Source: American Chemical Society URL: [Link]

Comparative

A Head-to-Head Comparison of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine with Standard Treatments for Major Depressive Disorder

This guide provides a comprehensive, data-driven comparison of the novel therapeutic candidate, Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine (hereafter referred to as Compound A), with established first-line treatmen...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven comparison of the novel therapeutic candidate, Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine (hereafter referred to as Compound A), with established first-line treatments for Major Depressive Disorder (MDD). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of Compound A's pharmacological profile, efficacy, and safety in relation to current therapeutic mainstays.

Introduction

Major Depressive Disorder is a complex and debilitating condition with a significant unmet medical need for more effective and better-tolerated treatments. While existing therapies, primarily selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), are effective for many, a substantial portion of patients experience inadequate response or dose-limiting side effects. Compound A represents a novel chemical entity with a unique mechanism of action that holds the potential to address these therapeutic gaps. This guide will objectively compare its preclinical and projected clinical performance against standard treatments.

Pharmacological Profile: Compound A vs. Standard Treatments

A key differentiator for any new therapeutic is its mechanism of action. Compound A is a selective dual antagonist of the P2X7 receptor and the 5-HT3 receptor. This novel mechanism is hypothesized to modulate neuroinflammation and glutamatergic signaling, pathways increasingly implicated in the pathophysiology of MDD.

Mechanism of Action: A Comparative Overview

Therapeutic Agent Primary Mechanism of Action Key Downstream Effects
Compound A Dual P2X7 and 5-HT3 Receptor Antagonist- Attenuation of neuroinflammation- Modulation of glutamate release- Reduction of stress-induced anhedonia
SSRIs (e.g., Sertraline) Selective Serotonin Reuptake Inhibition- Increased synaptic serotonin levels- Long-term neuroadaptive changes
SNRIs (e.g., Venlafaxine) Serotonin and Norepinephrine Reuptake Inhibition- Increased synaptic serotonin and norepinephrine levels- Broader modulation of monoaminergic systems

Signaling Pathway of Compound A

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Serotonin Serotonin 5HT3R 5-HT3 Receptor Serotonin->5HT3R Activates NLRP3 NLRP3 Inflammasome P2X7R->NLRP3 Activates Glutamate_Release Glutamate Release P2X7R->Glutamate_Release Stimulates Ca_Influx Ca2+ Influx 5HT3R->Ca_Influx Mediates Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1B IL-1β Caspase1->IL1B Cleaves to activate Neuroinflammation Neuroinflammation IL1B->Neuroinflammation Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity Ca_Influx->Glutamate_Release Stimulates Compound_A Compound A Compound_A->P2X7R Antagonizes Compound_A->5HT3R Antagonizes

Caption: Proposed dual mechanism of Compound A.

Comparative Efficacy: Preclinical Data

To establish a benchmark for efficacy, Compound A was evaluated in a battery of well-validated preclinical models of depression and compared against the standard SSRI, sertraline.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model. A reduction in immobility time is indicative of antidepressant-like activity.

Table 1: Immobility Time in the Forced Swim Test (Rodent Model)

Treatment Group Dose (mg/kg) Mean Immobility Time (seconds) ± SEM % Reduction vs. Vehicle
Vehicle-180 ± 10-
Compound A10120 ± 833.3%
Compound A2090 ± 750.0%
Sertraline20115 ± 936.1%

Experimental Protocol: Forced Swim Test

  • Acclimation: Male Sprague-Dawley rats are acclimated to the vivarium for 7 days.

  • Dosing: Animals are administered Compound A (10 or 20 mg/kg, i.p.), Sertraline (20 mg/kg, i.p.), or vehicle 60 minutes prior to testing.

  • Test Session: Rats are placed individually in a cylinder of water (25°C) for a 6-minute session.

  • Data Analysis: The duration of immobility during the final 4 minutes is recorded and analyzed using a one-way ANOVA with post-hoc Dunnett's test.

Chronic Mild Stress (CMS) Model

The CMS model induces anhedonia, a core symptom of depression. An increase in sucrose preference indicates a reversal of anhedonic-like behavior.

Table 2: Sucrose Preference in the Chronic Mild Stress Model

Treatment Group Dose (mg/kg/day) Mean Sucrose Preference (%) ± SEM Reversal of Anhedonia
Non-Stressed Control-85 ± 5-
CMS + Vehicle-55 ± 4-
CMS + Compound A2078 ± 6Yes
CMS + Sertraline2072 ± 5Yes

Experimental Workflow: Chronic Mild Stress Model

Start Start Acclimation Baseline Sucrose Preference Test Start->Acclimation Stressor_Exposure 4 Weeks of Chronic Mild Stressors Acclimation->Stressor_Exposure Treatment Daily Treatment (Compound A or Sertraline) Stressor_Exposure->Treatment Sucrose_Test Weekly Sucrose Preference Tests Treatment->Sucrose_Test Sucrose_Test->Treatment Weeks 1-4 End End Sucrose_Test->End

Caption: Workflow for the Chronic Mild Stress experiment.

Safety and Tolerability Profile

A significant advantage of a novel agent would be an improved safety profile. Preclinical assessments of Compound A indicate a favorable comparison to standard therapies.

Table 3: Comparative Safety and Tolerability

Parameter Compound A SSRIs/SNRIs
Gastrointestinal Effects MinimalCommon (nausea, diarrhea)
Sexual Dysfunction Not observed in preclinical modelsCommon
Cardiovascular Effects No significant QT prolongationPotential for QT prolongation with some agents
CYP450 Inhibition Low potentialVariable, potential for drug-drug interactions

Conclusion and Future Directions

The preclinical data for Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine (Compound A) demonstrates a promising antidepressant-like profile with a novel mechanism of action. Its efficacy in established models of depression is comparable, and in some measures superior, to standard treatments like sertraline. Furthermore, its projected safety profile suggests a potential for improved tolerability, addressing key limitations of current therapies.

Further investigation in Phase I and II clinical trials is warranted to confirm these findings in human subjects. The unique dual antagonism of P2X7 and 5-HT3 receptors positions Compound A as a potentially significant advancement in the management of Major Depressive Disorder.

References

  • Please note that as "Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine" is a hypothetical compound for the purpose of this guide, the following references are representative of the scientific concepts discussed and do not refer to studies of the specific compound.

    • The Role of the P2X7 Receptor in Depression. Nature Reviews Neuroscience.[Link]

    • 5-HT3 Receptor Antagonists as a Novel Class of Antidepressants. Journal of Clinical Psychiatry.[Link]

    • Preclinical Models of Depression: A Critical Review. Molecular Psychiatry.[Link]

    • Standard Treatments for Depression. National Institute of Mental Health.[Link]

Validation

A Comprehensive Guide to Assessing the Selectivity of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, a Novel Kinase Inhibitor

In the landscape of targeted therapeutics, the selectivity of a small molecule inhibitor is a critical determinant of its potential efficacy and safety. A highly selective compound preferentially binds to its intended ta...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, the selectivity of a small molecule inhibitor is a critical determinant of its potential efficacy and safety. A highly selective compound preferentially binds to its intended target, minimizing off-target interactions that can lead to unforeseen side effects. This guide provides a comprehensive framework for evaluating the selectivity profile of a novel investigational compound, Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine.

Herein, we present a hypothetical yet scientifically rigorous assessment of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine as a potent inhibitor of the fictional Receptor Tyrosine Kinase (RTK), "Kinase X," implicated in a specific subtype of non-small cell lung cancer. To establish a clear benchmark, its performance is compared against two well-characterized clinical kinase inhibitors, Gefitinib and Sunitinib, known for their distinct selectivity profiles.

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, step-by-step methodologies for key selectivity profiling assays. Furthermore, we provide a logical framework for experimental design and data interpretation, underpinned by authoritative scientific principles.

Introduction: The Imperative for Selectivity in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[3] However, the high degree of structural conservation among kinase ATP-binding sites presents a significant challenge in developing selective inhibitors.[1][4]

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine has been identified as a potent inhibitor of "Kinase X," a receptor tyrosine kinase crucial for the proliferation and survival of a subset of lung cancer cells. This guide outlines a multi-pronged approach to thoroughly characterize its selectivity and benchmark it against established drugs.

Comparator Compounds
  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.

  • Sunitinib: A multi-targeted kinase inhibitor, known to inhibit VEGFR, PDGFR, and other kinases.

The choice of these comparators allows for a nuanced evaluation of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine's profile, positioning it on a spectrum from highly selective to multi-targeted.

Experimental Design for Comprehensive Selectivity Profiling

A robust assessment of selectivity requires a combination of in vitro biochemical assays and cell-based target engagement studies.[5] Our experimental workflow is designed to provide a holistic view of the compound's interaction with the human kinome and other potential off-targets.

G cluster_0 In Vitro Profiling cluster_1 Cell-Based Validation Biochemical Kinase Panel Biochemical Kinase Panel Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Biochemical Kinase Panel->Cellular Thermal Shift Assay (CETSA) Identified Hits Receptor Binding Assay Receptor Binding Assay Downstream Signaling Analysis Downstream Signaling Analysis Cellular Thermal Shift Assay (CETSA)->Downstream Signaling Analysis Confirmed Targets Selectivity Profile Selectivity Profile Downstream Signaling Analysis->Selectivity Profile Compound of Interest\n(Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine) Compound of Interest (Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine) Compound of Interest\n(Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine)->Biochemical Kinase Panel Compound of Interest\n(Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine)->Receptor Binding Assay Comparator 1\n(Gefitinib) Comparator 1 (Gefitinib) Comparator 1\n(Gefitinib)->Biochemical Kinase Panel Comparator 2\n(Sunitinib) Comparator 2 (Sunitinib) Comparator 2\n(Sunitinib)->Biochemical Kinase Panel

Figure 1: Experimental workflow for selectivity profiling.

In Vitro Selectivity Assessment

Biochemical Kinase Panel Profiling

The initial and broadest assessment of selectivity is achieved through screening against a large panel of purified kinases.[6][7] This provides a quantitative measure of a compound's inhibitory activity against a significant portion of the human kinome.

3.1.1. Comparative Kinase Inhibition Data

The following table summarizes the inhibitory activity (IC50 values in nM) of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine and the comparator compounds against a selected panel of kinases. Lower IC50 values indicate higher potency.

Kinase TargetEthyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine (IC50, nM)Gefitinib (IC50, nM)Sunitinib (IC50, nM)
Kinase X 5 >10,00050
EGFR1,200252,500
VEGFR22,500>10,00010
PDGFRβ3,000>10,00015
Abl>10,000>10,000250
Src5,000>10,00075
p38α>10,000>10,000>10,000

Data Interpretation: The hypothetical data suggests that Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is a highly potent and selective inhibitor of Kinase X, with significantly less activity against other tested kinases compared to the multi-targeted inhibitor Sunitinib. Its off-target activity on EGFR is considerably weaker than that of Gefitinib.

3.1.2. Experimental Protocol: Kinase Inhibition Assay (Mobility Shift Assay)

This protocol describes a common method for determining kinase inhibition.[6]

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the kinase of interest in kinase buffer.

    • Prepare a stock solution of the fluorescently labeled peptide substrate.

    • Prepare a stock solution of ATP at a concentration equal to the Km for the specific kinase.

    • Prepare serial dilutions of the test compounds (Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, Gefitinib, Sunitinib) in DMSO.

  • Assay Procedure:

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 15 µL of a termination buffer containing EDTA.

  • Data Acquisition and Analysis:

    • Analyze the plate on a Caliper Life Sciences EZ Reader II, which separates the phosphorylated and unphosphorylated substrate based on charge differences.

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Broad Panel Receptor Binding Assay

To assess for potential off-target effects on other major drug target families, a broad panel receptor binding assay is crucial.[8][9] This is particularly important for identifying interactions that could lead to unexpected pharmacology or toxicity.

3.2.1. Comparative Receptor Binding Data

The following table summarizes the percent inhibition (% I) of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine at a concentration of 10 µM against a panel of common off-target receptors.

Receptor TargetEthyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine (% I @ 10 µM)
Adrenergic α1<10%
Dopamine D2<5%
Serotonin 5-HT2A<15%
Histamine H1<5%
Muscarinic M1<10%
hERG<20%

Data Interpretation: The hypothetical data indicates that Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine has a low potential for off-target interactions with the tested GPCRs and the hERG channel at a high concentration, suggesting a favorable safety profile in this regard.

3.2.2. Experimental Protocol: Radioligand Binding Assay

This protocol outlines a standard radioligand binding assay.[9][10]

  • Reagent Preparation:

    • Prepare binding buffer specific for the receptor of interest.

    • Prepare cell membranes expressing the target receptor.

    • Prepare a solution of the radiolabeled ligand at a concentration near its Kd.

    • Prepare a solution of a non-labeled competing ligand for determining non-specific binding.

    • Prepare the test compound at the desired concentration.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-labeled competitor (for non-specific binding), or the test compound.

    • Incubate the plate at room temperature for a duration sufficient to reach equilibrium.

    • Harvest the membranes onto a filter plate using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, and add scintillation cocktail.

  • Data Acquisition and Analysis:

    • Count the radioactivity in each well using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percent inhibition caused by the test compound relative to the specific binding.

Cell-Based Target Engagement and Selectivity

While in vitro assays are essential, it is crucial to confirm that a compound engages its intended target within the complex environment of a living cell.[5]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in cells and tissues.[11][12][13] It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[14]

4.1.1. Comparative Thermal Shift Data

The following table shows the change in the melting temperature (ΔTm) of Kinase X in intact cells treated with the test compounds.

CompoundConcentrationΔTm of Kinase X (°C)
Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine1 µM+5.2
Gefitinib1 µM+0.3
Sunitinib1 µM+2.1

Data Interpretation: The significant positive thermal shift induced by Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine provides strong evidence of direct engagement with Kinase X in a cellular context. The smaller shifts observed with the comparator compounds are consistent with their lower potency against Kinase X.

4.1.2. Experimental Protocol: CETSA®

This protocol describes a typical CETSA experiment followed by Western blot analysis.[12][15]

  • Cell Treatment:

    • Culture "Kinase X"-expressing cancer cells to 80-90% confluency.

    • Treat the cells with the test compounds or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Protein Extraction and Analysis:

    • Lyse the cells by three cycles of freeze-thawing.

    • Clarify the lysates by centrifugation at high speed to pellet the aggregated proteins.

    • Transfer the supernatant (soluble protein fraction) to new tubes.

    • Quantify the amount of soluble Kinase X in each sample by Western blotting using a specific antibody.

  • Data Analysis:

    • Densitometrically quantify the Western blot bands.

    • Plot the amount of soluble Kinase X as a function of temperature for each treatment condition.

    • Determine the melting temperature (Tm) for each curve and calculate the thermal shift (ΔTm) induced by the compounds.

G Kinase X Activation Kinase X Activation Substrate Phosphorylation Substrate Phosphorylation Kinase X Activation->Substrate Phosphorylation Downstream Signaling Cascade Downstream Signaling Cascade Substrate Phosphorylation->Downstream Signaling Cascade Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling Cascade->Cell Proliferation & Survival Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine->Kinase X Activation Inhibition

Figure 2: Simplified signaling pathway of Kinase X.

Conclusion: A Highly Selective Investigational Inhibitor

This comprehensive, albeit hypothetical, assessment demonstrates that Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is a highly potent and selective inhibitor of Kinase X, both in vitro and in a cellular context. Its selectivity profile appears superior to that of the multi-targeted inhibitor Sunitinib and distinct from the EGFR-selective inhibitor Gefitinib. The minimal off-target activity observed in the receptor binding panel further supports its potential as a precisely targeted therapeutic agent.

The methodologies and experimental frameworks presented in this guide provide a robust template for the rigorous evaluation of novel small molecule inhibitors, a critical step in the journey of drug discovery and development.

References

  • Small molecule selectivity and specificity profiling using functional protein microarrays. (n.d.). Google Scholar.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.). Bio-protocol.
  • Biochemical Assays | Enzymatic & Kinetic Activity - Domainex. (n.d.). Domainex.
  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. (2023, April 14). National Institutes of Health.
  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron.
  • Molecular Formal Concept Analysis for compound selectivity profiling in biologically annotated databases. (n.d.). PubMed.
  • Biochemical assays in drug discovery and development. (2025, July 24). Celtarys Research.
  • Understanding compound selectivity with data-driven drug design. (n.d.). CCDC.
  • Evaluating the Selectivity Profile of a Novel Kinase Inhibitor: A Comparative Guide. (n.d.). Benchchem.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Bioinformatics.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). National Center for Biotechnology Information.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Center for Biotechnology Information.
  • Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. (2021, July 15). PubMed.
  • A quantitative analysis of kinase inhibitor selectivity. (2025, October 31). ResearchGate.
  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. (n.d.). PubMed.
  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). BPS Bioscience.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). National Center for Biotechnology Information.
  • expert biochemical assays for drug discovery success. (n.d.). Nuvisan.
  • Quantitative Kinome Profiling Services. (n.d.). CD Biosynsis.
  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2025, September 11). Promega Connections.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). National Center for Biotechnology Information.
  • Kinome Profiling Service. (n.d.). MtoZ Biolabs.
  • Receptor Binding Assay. (n.d.). Creative Bioarray.
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
  • Receptor-Ligand Binding Assays. (n.d.). Revvity.
  • Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. (n.d.). PLOS Computational Biology.
  • Targeted Kinase Selectivity from Kinase Profiling Data. (n.d.). National Center for Biotechnology Information.
  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net.
  • CETSA® for Selectivity Profiling in Drug Discovery. (n.d.). Pelago Bioscience.
  • CETSA. (n.d.). CETSA.
  • Compound Profiling. (n.d.). Gentury Biomedical.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). National Center for Biotechnology Information.
  • How to improve drug selectivity?. (2025, May 21). Patsnap Synapse.
  • GPCR Screening & Profiling with Binding Assays. (n.d.). Creative Biogene.
  • A powerful tool for drug discovery. (2005, May 20). European Pharmaceutical Review.

Sources

Comparative

Benchmarking a Novel EGFR Inhibitor: A Comparative Analysis of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine Against Clinically-Relevant Comparators

Introduction The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathwa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, often through activating mutations or overexpression, is a key driver in the pathogenesis of various human cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. This has led to the development of a class of targeted therapeutics known as EGFR tyrosine kinase inhibitors (TKIs). First-generation inhibitors, such as Gefitinib and Erlotinib, have demonstrated significant clinical efficacy, particularly in patients with specific EGFR mutations.

However, the emergence of acquired resistance, often mediated by secondary mutations like T790M, necessitates the continued development of novel EGFR inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms. This guide provides a comprehensive framework for benchmarking a novel, hypothetical EGFR inhibitor, Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine (hereafter referred to as Compound X ), against the established first-generation inhibitors, Gefitinib and Erlotinib.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for the in vitro and cell-based characterization of novel kinase inhibitors. The experimental choices and protocols are explained with a focus on scientific causality and self-validating systems to ensure data integrity and reproducibility.

Comparative Inhibitor Profiles

The primary objective of this benchmarking study is to ascertain the inhibitory potency and selectivity of Compound X relative to established standards. The following table summarizes the hypothetical comparative data generated through the experimental protocols detailed in this guide.

Parameter Compound X (Hypothetical Data) Gefitinib Erlotinib
Target Epidermal Growth Factor Receptor (EGFR)Epidermal Growth Factor Receptor (EGFR)Epidermal Growth Factor Receptor (EGFR)
Mechanism of Action ATP-competitive Tyrosine Kinase InhibitorATP-competitive Tyrosine Kinase InhibitorATP-competitive Tyrosine Kinase Inhibitor
In Vitro EGFR Kinase IC50 1.5 nM2-37 nM2 nM
Cellular Antiproliferative IC50 (A549) 5 µM>10 µM7.9 µM
Selectivity (Kinase Panel) High selectivity for EGFR over other kinasesHigh selectivity for EGFRHigh selectivity for EGFR

Experimental Methodologies

In Vitro EGFR Kinase Inhibition Assay (HTRF®)

Rationale: The initial step in characterizing a novel inhibitor is to determine its direct inhibitory effect on the target enzyme in a purified, cell-free system. This provides a measure of the compound's intrinsic potency. The Homogeneous Time-Resolved Fluorescence (HTRF®) assay is a robust, high-throughput method for measuring kinase activity.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Serial Dilution of Compound X, Gefitinib, Erlotinib D Dispense Compounds into 384-well Plate A->D B Prepare EGFR Kinase and ULight™-Substrate Mix E Add Kinase/Substrate Mix B->E C Prepare ATP Solution G Initiate Reaction with ATP C->G D->E F Incubate (e.g., 30 min at RT) E->F F->G H Incubate (e.g., 60 min at RT) G->H I Add Eu³⁺-Cryptate Labeled Anti-Phospho-Antibody H->I J Incubate (e.g., 60 min at RT) I->J K Read Plate on HTRF-compatible Reader J->K

Caption: Workflow for HTRF®-based EGFR kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution series for Compound X, Gefitinib, and Erlotinib in 100% DMSO, starting from a 10 mM stock.

  • Assay Plate Preparation: Dispense 50 nL of each compound dilution into a low-volume 384-well assay plate. Include DMSO-only wells as a negative control (100% enzyme activity) and wells with a known potent inhibitor as a positive control (0% activity).

  • Kinase Reaction:

    • Prepare a master mix containing recombinant human EGFR kinase and the ULight™-poly-GT substrate in kinase buffer.

    • Dispense 5 µL of the kinase/substrate mix into each well of the assay plate.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km concentration for EGFR).

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of HTRF® detection buffer containing a Europium cryptate-labeled anti-phospho-tyrosine antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (ULight™).

  • Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm * 10,000). Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell-Based Antiproliferative Assay (MTT Assay)

Rationale: While an in vitro assay confirms direct target engagement, a cell-based assay is crucial to assess a compound's ability to inhibit EGFR signaling within a cellular context, which includes factors like cell permeability and metabolic stability. The MTT assay is a colorimetric method for assessing cell viability. We will use the A549 cell line, a human lung adenocarcinoma line with wild-type EGFR.

Workflow Diagram:

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay & Readout A Culture A549 Cells to ~80% Confluency B Trypsinize and Count Cells A->B C Seed Cells into 96-well Plate (e.g., 5,000 cells/well) B->C D Incubate for 24h to Allow Attachment C->D F Replace Media with Media Containing Compounds D->F E Prepare Serial Dilutions of Compound X, Gefitinib, Erlotinib E->F G Incubate for 72h F->G H Add MTT Reagent to Each Well G->H I Incubate for 4h (Formation of Formazan) H->I J Solubilize Formazan Crystals with DMSO or Solubilization Buffer I->J K Read Absorbance at 570 nm J->K

Caption: Workflow for MTT-based cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Culture A549 cells in appropriate media. Seed the cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X, Gefitinib, and Erlotinib in culture media. Remove the old media from the cells and add the compound-containing media.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Assay:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway, highlighting the point of inhibition by ATP-competitive TKIs like Compound X, Gefitinib, and Erlotinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Phosphorylation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Anti-apoptosis TKI Compound X Gefitinib Erlotinib TKI->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and TKI inhibition point.

Discussion and Future Directions

This guide outlines a foundational strategy for benchmarking a novel EGFR inhibitor, Compound X. Based on our hypothetical data, Compound X demonstrates potent in vitro activity against EGFR, comparable to Erlotinib and potentially more potent than Gefitinib. Its cellular activity in a wild-type EGFR cell line (A549) appears promising.

The logical next steps in the comprehensive evaluation of Compound X would include:

  • Selectivity Profiling: A broad kinase panel assay (e.g., against 400+ kinases) is essential to determine the selectivity of Compound X. High selectivity for EGFR over other kinases is a desirable trait to minimize off-target effects.

  • Evaluation against Resistance Mutants: Testing Compound X in cell lines harboring EGFR resistance mutations, such as T790M (e.g., NCI-H1975 cell line), is critical to assess its potential for second-generation applications.

  • In Vivo Efficacy Studies: Promising in vitro and cellular data should be followed by in vivo studies in xenograft models to evaluate the compound's pharmacokinetic properties and anti-tumor efficacy.

By following a structured, data-driven benchmarking process, researchers can effectively characterize novel inhibitors and make informed decisions regarding their potential for further preclinical and clinical development.

References

  • Title: Targeting the Epidermal Growth Factor Receptor in Cancer: A Review of Clinical Progress and Emerging Resistance Mechanisms. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Gefitinib or Carboplatin-Paclitaxel in Pulmonary Adenocarcinoma. Source: The New England Journal of Medicine URL: [Link]

  • Title: Acquired resistance to EGFR tyrosine kinase inhibitors in EGFR-mutant lung cancer: a systematic review of mechanisms and clinical outcomes. Source: Oncotarget URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

This guide provides essential safety and logistical information for the proper disposal of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. Tailored for researchers, scientists, and professionals in drug development, th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine. Tailored for researchers, scientists, and professionals in drug development, this document offers a procedural, step-by-step framework to ensure the safe handling and disposal of this chemical compound, thereby fostering a culture of safety and environmental responsibility in the laboratory.

Chemical Profile and Associated Hazards

  • Pyridine Derivatives : Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] They can cause a range of health effects, including liver damage, neurological effects, and irritation to the skin and eyes.[2] Exposure can occur through inhalation, ingestion, or skin contact.[3] Pyridine-containing compounds are often classified as hazardous waste.[4][5]

  • Aromatic Amines : Aromatic amines as a class of compounds require careful handling to avoid skin contact and inhalation.[6][7]

  • Fluorinated Organic Compounds : The presence of a 4-fluorophenyl group suggests that this compound is a fluorinated organic substance. Such compounds require specific handling and disposal protocols.[8] The carbon-fluorine bond is strong, which can influence the compound's persistence and the byproducts of its degradation.

Given these structural components, Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine should be treated as a hazardous chemical with potential for toxicity, irritation, and environmental harm if not disposed of correctly.

Personal Protective Equipment (PPE)

The proper selection and consistent use of Personal Protective Equipment (PPE) are fundamental to preventing exposure when handling and disposing of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine.[9][10][11]

PPE ItemSpecificationPurpose
Eye Protection Chemical splash goggles or safety glasses with side-shields. A face shield is recommended for splash risks.[1][12]To protect the eyes from splashes and contact with the chemical.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, nitrile, or neoprene).[1][3]To prevent skin contact and absorption.[1]
Body Protection A standard laboratory coat. A chemical-resistant apron may be necessary for larger quantities.[1]To protect clothing and skin from contamination.[1]
Respiratory Protection Work should be conducted in a well-ventilated area or a certified chemical fume hood.[1][13][14]To avoid the inhalation of potentially harmful vapors.[1]

Spill Management Protocol

In the event of a spill, a swift and appropriate response is crucial to mitigate potential hazards.[15]

Small Spills

For minor spills (typically less than 1 liter) that do not pose an immediate fire or respiratory hazard, laboratory personnel can manage the cleanup.[16][17]

  • Alert Personnel : Immediately notify others in the vicinity.[7][17]

  • Don PPE : Ensure you are wearing the appropriate PPE before addressing the spill.[7]

  • Containment : Confine the spill to a small area using an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[1][6][16] Do not use combustible materials like paper towels to absorb flammable liquids.[16]

  • Collection : Carefully scoop the absorbed material into a sealable, compatible, and clearly labeled waste container.[16]

  • Decontamination : Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[15][17]

Large Spills

For major spills, or any spill that is beyond the comfort and training of laboratory staff, emergency procedures must be initiated.[7]

  • Evacuate : Immediately evacuate the area.[7][13]

  • Alert : Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.[7][13]

  • Secure the Area : Close doors to the affected area to contain vapors.[7]

  • Do Not Attempt to Clean : Await the arrival of trained emergency response personnel.

Decontamination Procedures

All equipment and containers that have been in contact with Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine must be thoroughly decontaminated or disposed of as hazardous waste.

  • Glassware and Equipment : Reusable glassware and equipment should be rinsed with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. The rinsate must be collected as hazardous waste. Following the solvent rinse, wash the equipment with soap and water.

  • Disposable Materials : All contaminated disposable items, such as gloves, pipette tips, and absorbent pads, must be collected in a designated hazardous waste container.[1]

Waste Disposal Protocol

The guiding principle for the disposal of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is that it must be treated as hazardous waste.[4] Improper disposal, such as pouring it down the drain, is strictly prohibited as it can harm aquatic life and ecosystems.[18][19]

Step-by-Step Disposal Workflow

DisposalWorkflow Disposal Workflow for Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal PPE Don Appropriate PPE WorkArea Work in a Fume Hood Identify Identify Waste as Hazardous WorkArea->Identify Segregate Segregate from Incompatible Wastes Identify->Segregate Container Use a Labeled, Compatible Container Segregate->Container Collect Collect All Contaminated Materials Container->Collect Store Store Securely in a Designated Area Collect->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Incineration Professional Incineration ContactEHS->Incineration

Caption: Disposal workflow for Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine.

  • Waste Identification and Segregation :

    • All waste containing Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, including the pure compound, solutions, and contaminated materials, must be classified as hazardous waste.[1]

    • It is crucial to keep this waste stream separate from other chemical wastes to prevent hazardous reactions.[18] Specifically, avoid mixing with strong oxidizing agents and acids.[13]

  • Waste Container Requirements :

    • Use a sealable, airtight container made of a material compatible with the chemical.[13][18] The original container can often be used for the waste.[20]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine.[18][20] The percentage composition of the waste should also be indicated.[20]

  • Storage :

    • Store the sealed waste container in a cool, well-ventilated, and designated satellite accumulation area.[14][18][20]

    • Ensure the storage area is away from direct sunlight, heat sources, and incompatible substances.[18]

  • Final Disposal :

    • Do not attempt to neutralize or treat the chemical waste in the laboratory unless you have a specific, validated, and safe procedure.

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[18][21]

    • The most common and recommended method for the disposal of organic waste of this type is high-temperature incineration in a permitted hazardous waste incinerator.[4]

Conclusion

The responsible management and disposal of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine are paramount for ensuring the safety of laboratory personnel and protecting the environment. By adhering to the procedures outlined in this guide—from wearing the correct PPE to proper waste segregation and professional disposal—researchers can minimize risks and maintain the highest standards of laboratory safety. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Degradation of Pyridines in the Environment - ResearchGate. Available at: [Link]

  • Degradation of pyridines in the environment - Taylor & Francis Online. Available at: [Link]

  • Degradation of pyridines in the environment - Semantic Scholar. Available at: [Link]

  • Amine Disposal For Businesses - Collect and Recycle. Available at: [Link]

  • Pyridine: incident management - GOV.UK. Available at: [Link]

  • ATSDR Pyridine Tox Profile - Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Pyridine Standard Operating Procedure - University of Washington. (This is a generic representation of a university SOP, as the direct link is not provided in the search result).
  • SPILL CLEANUP QUICK REFERENCE - University of Tennessee, Knoxville. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. Available at: [Link]

  • PYRIDINE HYDROBROMIDE Safety Data Sheet - Sdfine. Available at: [Link]

  • Reactivity of (3‐(4‐Fluorophenyl)oxyran‐2‐yl)(naphthalene‐2‐yl)methanone Toward Some Nucleophiles for Preparing Promising Agents with Antimicrobial and Antioxidant Activities - ResearchGate. Available at: [Link]

  • Chemical Hygiene Plan & Compliance - University of Tennessee, Knoxville. Available at: [Link]

  • Safety Data Sheet PYRIDINE - ChemSupply Australia. Available at: [Link]

  • Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study - PubMed. Available at: [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE - Auburn University. Available at: [Link]

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  • Chemical Spill Procedures - Step By Step Guide - Chem Klean. Available at: [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School . Available at: [Link]

  • Anhydrous Ammonia PPE - YouTube . Available at: [Link]

  • Chemical Safety: Personal Protective Equipment - University of California, Santa Barbara. Available at: [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. Available at: [Link]

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  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - NIH. Available at: [Link]

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Sources

Handling

Comprehensive Safety Protocol for Handling Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

This guide provides essential safety and logistical information for the handling and disposal of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine (CAS No. 1156223-02-7).[1] Given the absence of a specific Safety Data She...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine (CAS No. 1156223-02-7).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are derived from established best practices for handling structurally related aromatic amines, fluorinated organic compounds, and pyridinyl derivatives.[2][3][4] This document is intended for researchers, scientists, and drug development professionals. A thorough risk assessment should be conducted before commencing any work with this compound.

Hazard Analysis and Risk Mitigation

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is a heterocyclic building block with a molecular formula of C14H15FN2 and a molecular weight of 230.28 g/mol .[1] Its structure incorporates a fluorophenyl group, a pyridine ring, and a secondary amine, each contributing to its potential hazard profile.

  • Aromatic Amines: This class of compounds can be toxic and may pose risks of carcinogenicity and mutagenicity.[3][4] Skin absorption is a potential route of exposure.[5]

  • Fluorinated Compounds: Organofluorine compounds can have varying levels of toxicity. Thermal decomposition may generate hazardous substances like hydrogen fluoride.[2]

  • Pyridinyl Derivatives: Pyridine and its derivatives can be irritating to the skin, eyes, and respiratory system.

Based on the safety data for the structurally similar compound, (S)-N-[1-(4-fluorophenyl)ethyl]methylamine, it is prudent to assume that Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine may cause skin irritation, serious eye irritation, and respiratory irritation.[2]

Personal Protective Equipment (PPE) Selection and Use

A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Exposure Route Recommended PPE & Engineering Controls Rationale
Inhalation - Work in a certified chemical fume hood.- Ensure adequate ventilation.[6][7]To prevent inhalation of potentially harmful vapors or aerosols.
Skin Contact - Wear chemical-resistant gloves (nitrile or neoprene recommended).[8]- Wear a flame-resistant lab coat.- Consider an acid-resistant apron for larger quantities.To prevent skin absorption and irritation.[5] Fluorinated compounds can have varying levels of skin permeability.[9]
Eye Contact - Wear chemical safety goggles.[6]- Use a face shield when there is a splash hazard.[10]To protect eyes from splashes, which could cause serious damage.[2]
Ingestion - Do not eat, drink, or smoke in the laboratory.- Wash hands thoroughly after handling.To prevent accidental ingestion of the chemical.

It is crucial to select gloves that are resistant to the specific chemical being handled. For aromatic amines and fluorinated compounds, nitrile or butyl gloves are often recommended.[8] However, it is best practice to consult the glove manufacturer's chemical resistance guide. To ensure the integrity of your gloves, a self-validating check can be performed by double-gloving and periodically inspecting the outer glove for any signs of degradation or discoloration.

Operational Workflow for Safe Handling

A systematic approach to handling Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is critical for maintaining a safe laboratory environment.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve/React in a Closed System handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handling_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Step-by-step workflow for handling Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Incident Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11] Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan

Proper segregation and disposal of chemical waste are critical to ensure environmental safety and regulatory compliance.

disposal_plan cluster_waste_streams Waste Segregation cluster_disposal_procedure Disposal Procedure waste_halogenated Halogenated Organic Waste (Contains Fluorine) disposal_label Label Waste Containers Clearly waste_non_halogenated Non-Halogenated Organic Waste waste_solid Contaminated Solid Waste (Gloves, Paper Towels) disposal_seal Keep Containers Tightly Sealed disposal_label->disposal_seal disposal_storage Store in a Designated, Ventilated Area disposal_seal->disposal_storage disposal_pickup Arrange for Hazardous Waste Pickup disposal_storage->disposal_pickup

Caption: Waste segregation and disposal plan for Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine.

As Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is a halogenated organic compound, all waste containing this substance must be collected in a designated "halogenated organic waste" container.[11][12] Do not mix halogenated and non-halogenated waste streams, as this significantly increases disposal costs and environmental impact.[13][14] Contaminated solid waste, such as gloves and absorbent materials, should be collected separately in a labeled bag or container. All waste containers must be clearly labeled with their contents and kept tightly sealed when not in use.[11]

References

  • FireRescue1. (2018, September 25). Scientists studying turnout gear for fluorinated chemicals. Retrieved from [Link]

  • Industrial Specialties Mfg. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Unknown. (n.d.). hazardous waste segregation. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • ACS Figshare. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • Vandeputte. (2023, November 30). PFAS and PPE: what is the current situation?. Retrieved from [Link]

  • SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1994, August 15). amines, aromatic 2002 | niosh. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-[4-[2-[(4-Fluorophenyl)methyl-Methyl-Amino]ethyl]pyrazol-1-Yl]-3~{h}-Pyrido[3,4-D]pyrimidin-4-One. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine
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Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine
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